Vildagliptin (Standard)
描述
Structure
3D Structure
属性
Key on ui mechanism of action |
Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved. |
|---|---|
CAS 编号 |
274901-16-5 |
分子式 |
C17H25N3O2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |
InChI 键 |
SYOKIDBDQMKNDQ-HHUWHTLVSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4CC(C2)CC(C4)(C3)O)C#N |
规范 SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
外观 |
White to off-white solid powder |
其他CAS编号 |
274901-16-5 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
1.75e+00 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |
产品来源 |
United States |
Foundational & Exploratory
Vildagliptin: A Comprehensive Physicochemical Profile for the Research Professional
For Immediate Release
This technical guide provides an in-depth analysis of the core physicochemical properties of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
General Information
Vildagliptin is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is derived from its ability to inhibit the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) by the DPP-4 enzyme.[2] This inhibition leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3]
| Identifier | Value |
| IUPAC Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[4] |
| CAS Number | 274901-16-5[4][5] |
| Molecular Formula | C₁₇H₂₅N₃O₂[4][6][7] |
| Molecular Weight | 303.40 g/mol [7][8][9] |
Physicochemical Properties
A summary of the key physicochemical properties of vildagliptin is presented in the following table. These parameters are critical for understanding the drug's behavior in various physiological and pharmaceutical contexts.
| Property | Value | Method of Determination |
| Melting Point | 148-152 °C | Differential Scanning Calorimetry (DSC) |
| pKa | 9.03 (strongest basic) | Potentiometric Titration |
| LogP (Octanol/Water) | 0.9 | Shake-Flask Method |
| Water Solubility | Freely soluble | Equilibrium Solubility Measurement |
| Crystal Structure | Crystalline solid | X-ray Powder Diffraction (XRPD) |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of vildagliptin.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point of vildagliptin using differential scanning calorimetry.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of vildagliptin powder into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Calibration: Calibrate the DSC instrument using certified indium and zinc standards for temperature and enthalpy.
-
Experimental Conditions:
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[9]
pKa Determination via Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of vildagliptin by potentiometric titration.
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of vildagliptin in deionized water.[4][5]
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[4]
-
Titration Procedure:
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[12]
LogP Determination via Shake-Flask Method (OECD 107)
Objective: To determine the octanol-water partition coefficient (LogP) of vildagliptin using the shake-flask method.[1][6][7][13]
Methodology:
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Sample Preparation: Prepare a stock solution of vildagliptin in the aqueous phase.
-
Partitioning:
-
Combine equal volumes of the n-octanol and aqueous vildagliptin solution in a separatory funnel.
-
Shake the funnel vigorously for a predetermined period to allow for partitioning equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Analysis: Determine the concentration of vildagliptin in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of vildagliptin in the n-octanol phase to its concentration in the aqueous phase.
Aqueous Solubility Determination
Objective: To determine the aqueous solubility of vildagliptin.
Methodology:
-
Sample Preparation: Add an excess amount of vildagliptin to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Sample Processing: Filter or centrifuge the suspension to separate the undissolved solid.
-
Analysis: Determine the concentration of vildagliptin in the clear supernatant using a validated analytical method, such as HPLC-UV.[14]
-
Result: The aqueous solubility is reported as the concentration of the saturated solution.
Mechanism of Action and Signaling Pathway
Vildagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and GIP.[2] By inhibiting DPP-4, vildagliptin increases the circulating levels of active incretins.[2] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[15]
Caption: Vildagliptin's DPP-4 inhibition pathway.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound like vildagliptin.
Caption: Physicochemical characterization workflow.
References
- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. oecd.org [oecd.org]
- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 8. testinglab.com [testinglab.com]
- 9. Development of UV-Visible spectrophotometric method for the estimation of vildagliptin in different medium - J Pharm Biol Sci [jpbs.in]
- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 11. scielo.br [scielo.br]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Vildagliptin Reference Standard: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the Vildagliptin reference standard for researchers, scientists, and drug development professionals. It covers the fundamental physicochemical properties, mechanism of action, and detailed analytical methodologies, including experimental protocols and quantitative data, to support research and development activities.
Vildagliptin Reference Standard CAS Number: 274901-16-5[1][2][3][4]
Physicochemical Properties
Vildagliptin, with the chemical name (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1(3,7)]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, is an oral antihyperglycemic agent.[1][5] The reference standard is typically a powder form used for analytical and quality control purposes.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H25N3O2 | [1][4] |
| Molecular Weight | 303.40 g/mol | [1][4] |
| pKa | 9.03 | [6] |
| Purity (Typical) | ≥98% | [1][4] |
| Appearance | Powder | [1] |
Mechanism of Action: DPP-4 Inhibition
Vildagliptin exerts its therapeutic effect by acting as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[7][8] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][9]
By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.[7][10] This enhancement of the incretin system leads to:
-
Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose.[7][9]
-
Suppression of Glucagon Secretion: Vildagliptin improves the glucose sensitivity of pancreatic α-cells, leading to the suppression of inappropriate glucagon release, particularly in the postprandial state.[9][10]
This dual action on both β-cells and α-cells improves glycemic control without a high risk of hypoglycemia, as the mechanism is glucose-dependent.[7][11]
Analytical Methods and Experimental Protocols
The most common analytical technique for the quantification of Vildagliptin in bulk drug and pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13] Other reported methods include UV-Spectrophotometry, HPTLC, and LC-MS.[6][14]
RP-HPLC Methodologies
A variety of RP-HPLC methods have been developed and validated for Vildagliptin analysis. Key parameters from several studies are summarized below for comparison.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil C18 (250 x 4.6 mm) | Thermo-hypersil ODS C18 | Phenomenex C18 (250 x 4.6 mm, 5µm) | C18 (250 x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (60:40), pH 3.6[5] | Methanol:Acetonitrile:Phosphate Buffer, pH 3.5[15] | Methanol:Water (60:40), pH 4.5 (OPA)[15] | Buffer:Acetonitrile (80:20)[16] |
| Flow Rate | 1.0 mL/min[5] | 0.8 mL/min[15] | 0.8 mL/min[15] | 1.1 mL/min[16] |
| Detection (UV) | 215 nm[5] | 212 nm[15] | 207 nm[15] | 210 nm[16] |
| Retention Time | 3.924 min[5] | N/A | N/A | ~7.0 min[16] |
| Linearity Range | N/A | 1–14 µg/mL[15] | N/A | N/A |
| LOD / LOQ | N/A | N/A | 0.98 / 2.98 µg/mL[15] | N/A |
General RP-HPLC Experimental Protocol
This section outlines a generalized, detailed protocol for the quantification of Vildagliptin based on common methodologies.
Objective: To determine the concentration of Vildagliptin in a sample using RP-HPLC with UV detection.
1. Materials and Reagents:
-
Vildagliptin Reference Standard (CAS: 274901-16-5)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate or similar buffer salt
-
Orthophosphoric Acid (OPA) or Potassium Hydroxide (KOH) for pH adjustment
-
Ultrapure Water
-
Sample containing Vildagliptin (e.g., tablet dosage form)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
Sonicator
-
pH meter
-
0.45 µm membrane filters
3. Preparation of Solutions:
-
Mobile Phase: Prepare a buffer solution (e.g., 10mM phosphate buffer) and adjust the pH to a suitable value (e.g., 3.6-7.0) using OPA or KOH.[5][12] Filter the buffer through a 0.45 µm filter. Mix the filtered buffer with an organic solvent (e.g., Acetonitrile) in the desired ratio (e.g., 40:60 Buffer:Acetonitrile).[5] Degas the final mobile phase using sonication or vacuum.
-
Standard Stock Solution: Accurately weigh about 10 mg of Vildagliptin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of methanol and water).[16] This yields a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations within the expected linear range (e.g., 10-100 µg/mL).[13]
-
Sample Preparation: For tablet analysis, weigh and crush a number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a single dose (e.g., 50 mg Vildagliptin) and transfer to a volumetric flask. Add diluent, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume. Filter the resulting solution through a 0.45 µm syringe filter before injection.[13]
4. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[16]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Run Time: ~10 minutes
5. Analysis and Quantification:
-
Inject the blank (diluent), followed by the working standard solutions, to establish system suitability and generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solutions.
-
Identify the Vildagliptin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of Vildagliptin in the sample using the regression equation from the calibration curve.
Pharmacokinetic Properties
The pharmacokinetic profile of Vildagliptin has been well-characterized. It is rapidly absorbed after oral administration.
| Parameter | Value | Condition | Reference |
| Tmax (Time to Peak Concentration) | 1-2 hours | Oral administration | [8] |
| Elimination Half-Life (t½) | ~2 hours | Oral administration | [8] |
| Absorption | Well absorbed orally | N/A | [8] |
| Metabolism | Extensively in the liver | N/A | [8] |
| Excretion | Metabolites excreted in urine and feces | N/A | [8] |
| DPP-4 Inhibition (50 mg dose) | ≥80% for 12 hours | Single dose | [17] |
Impurities and Reference Standards
The control and monitoring of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Vildagliptin-related compounds, including synthetic intermediates and degradation products, are used for method development, forced degradation studies, and impurity profiling.[18] Reference standards for known impurities, such as Vildagliptin Amide Impurity (Impurity B), are essential for these quality control procedures.[19][20] These standards are supplied with comprehensive analytical data to meet regulatory requirements.[3][18]
References
- 1. 274901-16-5 | Vildagliptin [albtechnology.com]
- 2. Vildagliptin | CAS 274901-16-5 | LGC Standards [lgcstandards.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. ijrpr.com [ijrpr.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. jicrcr.com [jicrcr.com]
- 12. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 15. pharmacyscijournal.com [pharmacyscijournal.com]
- 16. journalcmpr.com [journalcmpr.com]
- 17. Sustained-Release Vildagliptin 100 mg in Type 2 Diabetes Mellitus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. veeprho.com [veeprho.com]
- 20. mdpi.com [mdpi.com]
Vildagliptin's Mechanism of Action: A Deep Dive into DPP-4 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that improves glycemic control in patients with type 2 diabetes mellitus. Its mechanism of action is centered on the prevention of the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these hormones, vildagliptin enhances pancreatic islet function in a glucose-dependent manner, stimulating insulin secretion and suppressing glucagon release. This guide provides a comprehensive technical overview of vildagliptin's interaction with DPP-4, including its binding kinetics, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Core Mechanism: Inhibition of Dipeptidyl Peptidase-4
The primary pharmacological target of vildagliptin is the enzyme dipeptidyl peptidase-4 (DPP-4), a serine protease widely distributed throughout the body. DPP-4 is responsible for the rapid inactivation of incretin hormones, which play a crucial role in glucose homeostasis.
Vildagliptin's Unique Binding to DPP-4
Vildagliptin exhibits a unique binding mechanism to DPP-4, characterized as a slow, tight-binding, and covalent interaction.[1][2] This distinguishes it from some other DPP-4 inhibitors that bind non-covalently.[3] The interaction involves the formation of a reversible covalent complex with the catalytic site of the DPP-4 enzyme.[4][5] This prolonged binding contributes to a sustained inhibition of DPP-4 activity that outlasts the circulating half-life of the drug itself.[3] While vildagliptin has a plasma half-life of approximately 2 hours, its inhibition of DPP-4 can last for about 12 hours.[3]
Quantum mechanical/molecular mechanical molecular dynamics simulations have elucidated a two-step catalytic process:
-
Reversible Covalent Bonding: Vildagliptin covalently modifies the DPP-4 active site.[4]
-
Irreversible Hydrolysis: The drug is then slowly hydrolyzed, leading to its dissociation and conversion into an inactive metabolite.[4] This hydrolysis pathway is the primary route of dissociation for vildagliptin, leading to what is described as pseudo-irreversible inhibition.[4][5]
Quantitative Data
The following tables summarize key quantitative parameters related to vildagliptin's pharmacokinetics, pharmacodynamics, and binding kinetics.
Table 1: Pharmacokinetic Properties of Vildagliptin
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1.5 - 2.0 hours | [6] |
| Terminal Elimination Half-life (t1/2) | ~2 hours | [3] |
| Absolute Bioavailability | ~85% | [3][7] |
| Plasma Protein Binding | 9.3% | [7] |
| Volume of Distribution (Vd) | 71 L | [7] |
Table 2: Pharmacodynamic Properties of Vildagliptin
| Parameter | Value | Reference |
| DPP-4 Inhibition (>95%) Duration (25-200 mg) | At least 4 hours | [6] |
| Increase in Active GLP-1 Levels | 2- to 3-fold | [6] |
| Dose for >90% DPP-4 Inhibition | 10 mg, 25 mg, 100 mg (twice daily) | [8] |
| Duration of ≥80% DPP-4 Inhibition (50 mg) | 12-13 hours | [9] |
Table 3: DPP-4 Binding and Inhibition Kinetics
| Parameter | Value | Reference |
| IC50 (Inhibitory Concentration 50%) | 4.5 nmol/L | [10] |
| IC50 (vs. Sitagliptin) | 62 nM | [11] |
| Association Rate (k_on) (M⁻¹s⁻¹) | 7.1 x 10⁴ | [12] |
| Dissociation Rate (k_off) (s⁻¹) | 1.8 x 10⁻⁴ | [12] |
| Equilibrium Dissociation Constant (K_D) (nM) | 2.5 | [12] |
| Half-life of Dissociation from DPP-4 | 1.1 hours | [13][14] |
| Half-life of Hydrolysis by DPP-4 | 6.3 hours | [13][14] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to vildagliptin's mechanism of action.
Incretin Signaling Pathway and Vildagliptin's Point of Intervention
Caption: Vildagliptin's inhibition of DPP-4 enhances incretin signaling.
Experimental Workflow for Assessing DPP-4 Inhibition
Caption: Workflow for determining DPP-4 inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the characterization of vildagliptin.
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This protocol is a generalized procedure based on commonly used fluorescence-based assays for screening DPP-4 inhibitors.[15][16]
Objective: To determine the in vitro inhibitory activity of vildagliptin on DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Vildagliptin (or other test inhibitors)
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of vildagliptin in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired final concentrations in Assay Buffer.
-
Dilute the recombinant human DPP-4 enzyme in Assay Buffer to the working concentration.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a defined volume of Assay Buffer, the diluted DPP-4 enzyme solution, and the vildagliptin solution at various concentrations.
-
Positive Control Wells: Add Assay Buffer, DPP-4 enzyme solution, and a known DPP-4 inhibitor (e.g., sitagliptin).
-
Negative Control (100% Activity) Wells: Add Assay Buffer, DPP-4 enzyme solution, and the solvent used for the inhibitor.
-
Blank Wells: Add Assay Buffer and the solvent.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader and measure the fluorescence intensity kinetically over a period (e.g., 30 minutes) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence intensity versus time).
-
Determine the percentage of DPP-4 inhibition for each vildagliptin concentration relative to the negative control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
DPP-4 Binding Kinetics using Surface Plasmon Resonance (SPR)
This protocol is a representative method for determining the binding kinetics of DPP-4 inhibitors.[12]
Objective: To measure the association (k_on) and dissociation (k_off) rate constants, and calculate the equilibrium dissociation constant (K_D) for the interaction between vildagliptin and DPP-4.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human DPP-4
-
Vildagliptin (analyte)
-
Amine coupling kit (NHS, EDC)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilization of DPP-4:
-
Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the recombinant human DPP-4 over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of vildagliptin solutions at different concentrations in the running buffer.
-
Association Phase: Inject each concentration of vildagliptin over the DPP-4 immobilized surface for a defined period, allowing for binding to occur.
-
Dissociation Phase: Flow the running buffer over the surface to monitor the dissociation of the vildagliptin-DPP-4 complex.
-
Regeneration: Between different analyte concentrations (in multi-cycle kinetics), inject a regeneration solution to remove the bound analyte and restore the surface. For single-cycle kinetics, sequential injections of increasing analyte concentrations are performed without regeneration in between.
-
-
Data Acquisition: The change in the refractive index at the sensor surface, proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram (response units vs. time).
-
Data Analysis:
-
Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the corrected sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association (k_on) and dissociation (k_off) rate constants.
-
Calculate the equilibrium dissociation constant (K_D) as the ratio of k_off / k_on.
-
Conclusion
Vildagliptin's efficacy as an anti-diabetic agent is rooted in its potent and sustained inhibition of the DPP-4 enzyme. Its unique covalent, slow-tight binding mechanism ensures a prolonged duration of action, leading to enhanced levels of active incretin hormones. This, in turn, improves pancreatic islet cell responsiveness to glucose, resulting in better glycemic control with a low risk of hypoglycemia. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and build upon the understanding of vildagliptin and other DPP-4 inhibitors.
References
- 1. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. msjonline.org [msjonline.org]
- 10. researchgate.net [researchgate.net]
- 11. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Vildagliptin: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] It enhances the levels of active incretin hormones, which in turn stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner. The synthesis of Vildagliptin involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol. This guide provides an in-depth overview of the prevalent synthetic routes and purification methods for Vildagliptin, with a focus on providing detailed experimental protocols and comparative data to aid in research and development.
Synthetic Strategies
The synthesis of Vildagliptin can be broadly categorized based on the approach to constructing the key intermediates and the final coupling reaction. The most common strategies start from readily available and relatively inexpensive materials like L-proline.
A prevalent synthetic pathway for Vildagliptin is a multi-step process commencing with L-proline.[4][5] This process involves the synthesis of the key intermediates, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol, followed by their condensation to yield Vildagliptin.[5][6]
Synthesis of Key Intermediates
1. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:
This intermediate is crucial for introducing the chloroacetyl pyrrolidine moiety. An efficient synthesis starts from L-proline, which is first N-acylated with chloroacetyl chloride.[1][4][7] The resulting carboxylic acid is then converted to the corresponding amide, which is subsequently dehydrated to yield the desired carbonitrile.[1][8]
2. 3-amino-1-adamantanol:
The adamantane moiety is a key structural feature of Vildagliptin. The synthesis of 3-amino-1-adamantanol can be achieved through various routes, often starting from amantadine hydrochloride or adamantane carboxylic acid.[4][9] One common method involves the oxidation of amantadine hydrochloride using a mixture of sulfuric acid and nitric acid.[4][5]
Final Condensation Step
The final step in Vildagliptin synthesis is the condensation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF).[6][10]
Experimental Protocols
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
Materials: L-proline, Tetrahydrofuran (THF), Chloroacetyl chloride.
-
Procedure: To a solution of L-proline (10 g, 0.087 mol) in THF (200 mL), chloroacetyl chloride (9.8 mL, 0.129 mol) was added dropwise at 0 °C. The mixture was then heated to 70 °C and stirred. After the reaction was complete, it was diluted with water (25 mL) and stirred for an additional 20 minutes. The product was extracted and purified.[5]
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, Tetrahydrofuran (THF), Trifluoroacetic anhydride, Ammonium bicarbonate.
-
Procedure: To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) was added at 0–5 °C. The reaction mixture was stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) was then added portion-wise, maintaining the temperature at 5–10 °C. The mixture was stirred for 45 minutes and then concentrated under vacuum.[1][11]
Synthesis of 3-amino-1-adamantanol from Amantadine Hydrochloride
-
Materials: Amantadine hydrochloride, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Procedure: Amantadine hydrochloride is added in batches to a nitrating agent in an ice-water bath and reacted for 1-2 hours. The reaction is then allowed to proceed at room temperature for 1-30 hours. The resulting liquid is poured into ice and stirred. A solid base is then added to adjust the pH to 10-12, and the product is extracted with dichloromethane, dried, and recrystallized from ethyl acetate.[12]
Synthesis of Vildagliptin
-
Materials: (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, 3-amino-1-adamantanol, Tetrahydrofuran (THF), Potassium carbonate, Potassium iodide.
-
Procedure: In a reactor, 3-amino-1-adamantanol (2.03 kg), potassium carbonate (4.80 kg), and potassium iodide (96.20 g) are added to dry THF (16.0 L) and stirred. The mixture is cooled to <0 °C, and (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (2.0 kg) is added. The reaction is stirred for 1.5-2.5 hours, then warmed to 10 °C and stirred until completion. The crude product is obtained after workup and crystallization from butanone, followed by further purification by dissolving in isopropanol.[10]
Quantitative Data Summary
| Synthesis Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | Chloroacetyl chloride | THF | 90% | - | [7] |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | L-proline | Chloroacetyl chloride, Acetonitrile, Sulfuric acid | Acetonitrile | ~95% | - | [4] |
| 3-amino-1-adamantanol | Amantadine hydrochloride | Sulfuric acid, Nitric acid, Boric acid | - | 95% | - | [4][5] |
| Vildagliptin | (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, 3-amino-1-adamantanol | Potassium carbonate, Potassium iodide | THF | - | >99.9% | [10] |
| Vildagliptin (Purification) | Crude Vildagliptin | Ethyl acetate | Ethyl acetate | - | 99.5% | [13] |
| Vildagliptin (Purification) | Crude Vildagliptin | Tetrahydrofuran | Tetrahydrofuran | 88.2% | 99.85% | [14] |
Purification Methods
The purity of the final Vildagliptin active pharmaceutical ingredient (API) is critical for its safety and efficacy.[7][15] Several methods are employed to purify crude Vildagliptin, with recrystallization being the most common.
Recrystallization
Recrystallization is a widely used technique for purifying crude Vildagliptin. Various solvents can be used for this purpose, including:
-
Ethyl Acetate: Crude Vildagliptin can be dissolved in ethyl acetate at an elevated temperature (75-80°C), followed by cooling to induce crystallization, yielding a product with high purity (99.5%).[13]
-
Tetrahydrofuran (THF): Recrystallization from THF is another effective method. The crude product is dissolved in THF, heated to reflux, filtered while hot, and then cooled to 0-5°C to afford crystals with purity exceeding 99.8%.[14]
-
Methanol and Dichloromethane: A mixed solvent system of methanol and dichloromethane can also be employed for recrystallization to obtain a specific crystal form of Vildagliptin.[16][17]
-
2-Butanone: This solvent is also utilized for the crystallization of crude Vildagliptin.[13]
Chromatographic Purification
While recrystallization is common, chromatographic techniques can also be used for purification, especially for removing stubborn impurities. However, this method is often less desirable for large-scale production due to higher costs.[13]
Acid-Base Treatment
An acid-base purification process can be employed to remove certain impurities. This involves dissolving the crude Vildagliptin and adjusting the pH to facilitate the separation of impurities.[18]
Impurity Profiling
Controlling impurities in the final drug product is a critical aspect of pharmaceutical manufacturing.[2][15][19] The United States Food and Drug Administration (FDA) and European authorities mandate that the content of any single impurity in an Active Pharmaceutical Ingredient (API) should not exceed 0.1%.[7] Common impurities in Vildagliptin can arise from starting materials, intermediates, or degradation products.[2] Stability-indicating HPLC methods are developed to detect and quantify these known and unknown impurities.[19][20]
Visualizations
Vildagliptin Synthesis Workflow
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 11. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 12. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 13. Process For The Purification Of Vildagliptin [quickcompany.in]
- 14. CN107098842A - A kind of purification process of vildagliptin - Google Patents [patents.google.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. CN106966944B - Vildagliptin crystal form compound and preparation method thereof - Google Patents [patents.google.com]
- 17. CN106966944A - A kind of vildagliptin crystal-form compound and preparation method thereof - Google Patents [patents.google.com]
- 18. Process For The Preparation Of Vildagliptin [quickcompany.in]
- 19. researchgate.net [researchgate.net]
- 20. benthamdirect.com [benthamdirect.com]
Vildagliptin Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of vildagliptin in various organic solvents. Understanding the solubility profile of an active pharmaceutical ingredient (API) like vildagliptin is a critical factor in drug development, influencing formulation strategies, purification processes, and bioavailability. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for such studies.
Core Data Presentation: Vildagliptin Solubility
The solubility of vildagliptin in organic solvents is a key parameter for its handling and formulation. While extensive temperature-dependent solubility data is not widely published, the available information indicates good solubility in several polar organic solvents. The following tables summarize the known quantitative and qualitative solubility of vildagliptin.
Table 1: Quantitative Solubility of Vildagliptin in Select Organic Solvents
| Organic Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~15 - 45[1][2] | Not Specified |
| Dimethylformamide (DMF) | ~20[1][2][3] | Not Specified |
| Ethanol | ~15 - 16[1][3] | Not Specified |
| Methanol | Soluble[4] | Not Specified |
Note: The reported values are approximate and were not determined at standardized temperatures across studies. These values should be considered as a general guide.
Table 2: Qualitative Solubility of Vildagliptin
| Organic Solvent | Qualitative Solubility |
| Methanol | Soluble[4] |
| Ethanol | Soluble[4] |
| Isopropanol | Very Slightly Soluble[4] |
| Acetonitrile | Data Not Available |
| Acetone | Data Not Available |
| Dichloromethane | Data Not Available |
Experimental Protocols
Accurate determination of vildagliptin solubility requires robust and well-defined experimental protocols. The most common method for determining thermodynamic solubility is the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.
Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7]
Objective: To determine the saturation concentration of vildagliptin in a specific organic solvent at a controlled temperature.
Materials:
-
Vildagliptin (pure API)
-
Selected organic solvent (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of vildagliptin to a glass vial. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker with the temperature set to the desired value (e.g., 25°C or 37°C).
-
Shake the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6] Preliminary studies may be needed to determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of vildagliptin.
Analytical Quantification Methods
a) High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a precise and specific method for quantifying vildagliptin in solution.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 72:28 (v/v) ratio of dilute orthophosphoric acid solution (pH 2.6) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Vildagliptin can be detected at various wavelengths, with 210 nm and 266 nm being commonly reported.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 35°C)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of vildagliptin standard solutions of known concentrations in the chosen organic solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted filtrate from the shake-flask experiment and record the peak area.
-
Concentration Calculation: Determine the concentration of vildagliptin in the diluted sample from the calibration curve and then calculate the original solubility in the undiluted sample, accounting for the dilution factor.
b) UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and faster method for quantification, provided that the solvent and any excipients do not interfere with the absorbance of vildagliptin at the analytical wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Determination of λmax: Scan a solution of vildagliptin in the chosen solvent over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). In methanol, the λmax for vildagliptin is approximately 210 nm.[8]
-
Preparation of Standard Solutions: Prepare a series of vildagliptin standard solutions of known concentrations in the same solvent used for the sample.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted filtrate from the shake-flask experiment.
-
Concentration Calculation: Determine the concentration of vildagliptin in the diluted sample from the calibration curve and then calculate the original solubility, accounting for the dilution factor.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining vildagliptin solubility.
Caption: Experimental workflow for vildagliptin solubility determination.
Caption: Analytical quantification pathways for solubility studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Vildagliptin CAS#: 274901-16-5 [m.chemicalbook.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. ijpda.org [ijpda.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Development of UV-Visible spectrophotometric method for the estimation of vildagliptin in different medium - J Pharm Biol Sci [jpbs.in]
Vildagliptin Stability and Storage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the stability profile of an active pharmaceutical ingredient (API) is critical for ensuring the safety, efficacy, and quality of the final drug product. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents the known degradation pathways of vildagliptin.
Executive Summary
Vildagliptin is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[1] Temperature is a significant factor that accelerates its degradation.[1] While the solid form of vildagliptin is relatively stable under thermal and photolytic stress, its stability in solution is more complex and pH-dependent.[2] The presence of certain excipients can also influence the stability of vildagliptin in pharmaceutical formulations.[3] This guide synthesizes the available data to provide a thorough understanding of vildagliptin's chemical stability.
Physicochemical Properties
Vildagliptin, chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-pyrrolidin-2-carbonitrile, is a white to off-white crystalline powder.[4] It is freely soluble in water and in buffer solutions across a pH range of 4.1 to 9.0.[4] The molecule contains several functional groups that are susceptible to chemical degradation, including a nitrile group, a secondary amine, an amide linkage, and a hydroxyl group on the adamantane moiety.[5]
Vildagliptin Stability Profile
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Vildagliptin has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]
Solution State Stability
Vildagliptin's stability in solution is highly dependent on pH and temperature.
-
Acidic Conditions: Vildagliptin demonstrates significant degradation in acidic media, particularly at elevated temperatures.[1] In 1M HCl at 70°C, almost 85% degradation was observed after 210 minutes.[1] At room temperature (23°C) in 1M HCl, 59.28% degradation occurred after 240 minutes.[3] The primary degradation product under acidic conditions is often a result of hydrolysis of the nitrile group to a carboxylic acid.[5][8]
-
Basic Conditions: The drug is also unstable in alkaline solutions. Complete degradation was observed in 1M NaOH after 60 minutes at 70°C.[3] At room temperature, 84.33% degradation was seen in 1M NaOH after 240 minutes.[3] Basic hydrolysis can lead to the formation of multiple degradation products, including the corresponding amide and carboxylic acid.[2][5]
-
Neutral Conditions: Neutral hydrolysis of vildagliptin is slower compared to acidic or basic conditions. At 80°C, one major degradant was observed.[2]
-
Oxidative Conditions: Vildagliptin is highly susceptible to oxidative stress. In 3% H₂O₂ at room temperature, 87.04% degradation was observed after 180 minutes, indicating the lowest stability under these conditions.[3] Several oxidative degradants have been identified.[2]
Solid-State Stability
In the solid state, vildagliptin is generally more stable.
-
Thermal Degradation: No significant degradation was observed under thermal stress in the solid state.[2]
-
Photolytic Degradation: Vildagliptin is also stable to UV light exposure in its solid form.[2]
-
Humidity: High humidity in the presence of certain excipients can impact stability.[3] Vildagliptin is sensitive to moisture, and formulations often require protection from it.[9][10]
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies of vildagliptin.
Table 1: Forced Degradation of Vildagliptin in Solution
| Stress Condition | Reagent Concentration | Temperature | Duration | Percent Degradation | Reference |
| Acidic Hydrolysis | 1M HCl | 70°C | 210 min | ~85% | [1] |
| Acidic Hydrolysis | 1M HCl | 23°C | 240 min | 59.28% | [3] |
| Acidic Hydrolysis | 1M HCl | 80°C | 9 hours | 26.4% | [2] |
| Basic Hydrolysis | 1M NaOH | 70°C | 60 min | 100% | [3] |
| Basic Hydrolysis | 1M NaOH | 23°C | 240 min | 84.33% | [3] |
| Basic Hydrolysis | 0.1M NaOH | Room Temp | 3 hours | Not specified | [2] |
| Oxidative | 3% H₂O₂ | 23°C | 180 min | 87.04% | [3] |
| Oxidative | 6% H₂O₂ | Room Temp | 30 min | >25% | [1] |
| Neutral Hydrolysis | Water | 80°C | 7 hours | Not specified | [2] |
Table 2: Degradation Kinetics of Vildagliptin at Room Temperature (23°C)
| Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Oxidative (3% H₂O₂) | 4.76 × 10⁻⁴ s⁻¹ | 24.3 min | [1] |
| Basic (1M NaOH) | 3.11 × 10⁻⁴ s⁻¹ | 37.1 min | [1] |
| Acidic (1M HCl) | 1.73 × 10⁻⁴ s⁻¹ | 66.8 min | [1] |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on vildagliptin, based on methodologies cited in the literature.[2][8]
Preparation of Stock Solution
A stock solution of vildagliptin is typically prepared by dissolving a known amount (e.g., 10.0 mg) in a suitable diluent (e.g., 10.0 mL of methanol or a mixture of mobile phase components) to achieve a concentration of 1.0 mg/mL.[2]
Acidic Degradation
-
Dissolve a known amount of vildagliptin (e.g., 9.0 mg) in a small volume of methanol (e.g., 2.0 mL).
-
Add a specified volume of hydrochloric acid (e.g., 3.0 mL of 1M HCl).
-
Store the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 3 to 9 hours).[8]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution to pH 7.0 with a suitable base (e.g., 1M NaOH).
-
Dilute the solution with the diluent to a final concentration of 1.0 mg/mL for analysis.[2]
Basic Degradation
-
Dissolve a known amount of vildagliptin (e.g., 9.0 mg) in a small volume of methanol (e.g., 2.0 mL).
-
Add a specified volume of sodium hydroxide (e.g., 3.0 mL of 0.1M or 1M NaOH).
-
Store the mixture at a specific temperature (e.g., room temperature or 80°C) for a defined period (e.g., 1 to 3 hours).[8]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution to pH 7.0 with a suitable acid (e.g., 1M HCl).
-
Dilute the solution with the diluent to a final concentration of 1.0 mg/mL for analysis.[2]
Oxidative Degradation
-
Dissolve a known amount of vildagliptin (e.g., 5.0 mg) in a small volume of methanol (e.g., 2.0 mL).
-
Add a specified volume of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the mixture at room temperature for a defined period (e.g., 1 to 7 hours).[8]
-
Dilute the solution with the diluent to a final concentration of 1.0 mg/mL for analysis.[2]
Thermal Degradation (Solid State)
-
Place a known amount of vildagliptin powder (e.g., 10.0 mg) in an oven.
-
Maintain the temperature at a specific level (e.g., 80°C, 120°C, or 150°C) for a defined period (e.g., 1 to 7 hours).[2]
-
After exposure, dissolve the powder in the diluent to achieve a final concentration of 1.0 mg/mL for analysis.
Photolytic Degradation
-
Expose a known amount of vildagliptin in solid-state (e.g., 6.0 mg) or in solution (1.0 mg/mL) to UV light (e.g., 254 nm) for a defined period (e.g., 8 to 24 hours).[2]
-
For the solid sample, dissolve it in the diluent to the target concentration after exposure.
-
Analyze the solutions.
Analytical Methodology
A validated stability-indicating analytical method is crucial for separating and quantifying vildagliptin from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly employed technique.[2][6]
Typical HPLC Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[2][6]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[2]
For the identification of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is used.[12]
Vildagliptin Degradation Pathways
The degradation of vildagliptin involves several chemical transformations, primarily hydrolysis and oxidation.
Hydrolytic Degradation: Under both acidic and basic conditions, the primary hydrolytic pathway involves the conversion of the nitrile group (-C≡N) to a carboxamide group (-CONH₂) and subsequently to a carboxylic acid group (-COOH).[5]
Oxidative Degradation: Oxidative conditions can lead to the formation of various degradation products, including N-hydroxy derivatives.[8]
A summary of identified degradation products is provided in Table 3.
Table 3: Major Degradation Products of Vildagliptin
| Degradation Product | Formation Condition(s) | Chemical Transformation | Reference |
| Amide Derivative | Basic, Acidic | Hydrolysis of nitrile | [5] |
| Carboxylic Acid Derivative | Basic, Acidic | Hydrolysis of amide | [5] |
| N-hydroxy-N-((1R, 3S, 5 R, 7S)-3-hydroxyadamantan-1-yl)glycinate | Oxidative | Oxidation | [8] |
| Diketopiperazine Derivative | Acidic | Intramolecular cyclization | [5] |
| Cyclic Amidine | In presence of metformin | Reaction with metformin | [5] |
Visualization of Workflows and Pathways
Experimental Workflow for Vildagliptin Stability Assessment
Vildagliptin Degradation Pathways
Storage and Handling Recommendations
Based on its stability profile, the following storage and handling conditions are recommended for vildagliptin and its formulations:
-
Storage Temperature: Vildagliptin as a raw material is typically stored at -20°C for long-term stability.[13][14] Formulated products should be stored according to the manufacturer's instructions, generally at controlled room temperature (25°C/60% RH or 30°C/65% RH).[15]
-
Protection from Moisture: Vildagliptin is sensitive to moisture, and therefore, it should be stored in its original, tightly closed packaging to protect it from humidity.[9]
-
Solution Stability: Aqueous solutions of vildagliptin are not recommended for storage for more than one day.[13][14] For analytical purposes, solutions should be freshly prepared. In biological matrices like plasma, the addition of a stabilizing agent such as malic acid can prevent degradation.[16][17]
-
Excipient Compatibility: Care must be taken when selecting excipients for vildagliptin formulations. Incompatibilities have been noted with reducing sugars like lactose, which can promote the formation of certain degradants.[5] However, other studies suggest that certain excipients can have a protective effect.[2]
Conclusion
Vildagliptin is a chemically stable molecule in its solid form but exhibits significant degradation in solution under acidic, basic, and oxidative stress, with temperature being a key accelerating factor. A thorough understanding of its degradation pathways and the development of robust, stability-indicating analytical methods are essential for the formulation of stable and effective drug products. The information presented in this guide serves as a critical resource for researchers and professionals involved in the development, manufacturing, and quality control of vildagliptin-containing pharmaceuticals.
References
- 1. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 3. mdpi.com [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. database.ich.org [database.ich.org]
- 8. tandfonline.com [tandfonline.com]
- 9. wam.go.jp [wam.go.jp]
- 10. US9795592B2 - Pharmaceutical formulations of vildagliptin - Google Patents [patents.google.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. q1scientific.com [q1scientific.com]
- 16. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Vildagliptin: A Technical Deep Dive into Metabolism and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-hyperglycemic agent widely used in the management of type 2 diabetes mellitus. Its efficacy and favorable safety profile are intrinsically linked to its unique metabolic and degradation pathways. This technical guide provides a comprehensive overview of the biotransformation and chemical stability of vildagliptin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core pathways to support further research and development. Vildagliptin undergoes extensive metabolism, primarily through hydrolysis, with minimal contribution from the cytochrome P450 (CYP) enzyme system, reducing the potential for drug-drug interactions. Forced degradation studies have revealed its susceptibility to hydrolysis under acidic, basic, and oxidative conditions, leading to the formation of several degradation products.
Metabolism of Vildagliptin
Vildagliptin is extensively metabolized in humans, with metabolism accounting for approximately 69% of an administered dose.[1] The primary metabolic route is hydrolysis, leading to the formation of a major, pharmacologically inactive carboxylic acid metabolite, M20.7 (also known as LAY151).[1][2][3][4][5][6] This process is unique as it is not significantly mediated by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many other drugs.[3][7] In fact, less than 1.6% of a vildagliptin dose is metabolized by CYP enzymes.[3][7]
The main enzyme involved in the hydrolysis of the cyano group of vildagliptin to form M20.7 is dipeptidyl peptidase-4 (DPP-4) itself, the therapeutic target of the drug.[2][4] This hydrolysis occurs in various tissues, including the liver.[2][4][7]
Besides the major hydrolytic pathway, vildagliptin is also metabolized to a lesser extent through other pathways, including amide bond hydrolysis, glucuronidation, and oxidation on the pyrrolidine moiety.[3][5][6]
Key Metabolites
The primary metabolites of vildagliptin are:
-
M20.7 (LAY151): The major and inactive metabolite formed by the hydrolysis of the cyano group. It accounts for approximately 57% of the administered dose.[1][5]
-
M15.3: A minor metabolite resulting from amide bond hydrolysis.[3][5][6]
-
M20.2: A minor metabolite formed via glucuronidation.[3][5][6]
-
M20.9 and M21.6: Minor metabolites resulting from oxidation on the pyrrolidine moiety.[3][5][6]
Pharmacokinetic Parameters
The pharmacokinetic profile of vildagliptin is characterized by rapid absorption and elimination.
| Parameter | Value | Reference |
| Absolute Bioavailability | 85% | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | 1.1 - 2 hours | [3][8] |
| Plasma Protein Binding | 9.3% | [6][7] |
| Volume of Distribution (Vd) | 71 L | [6][7] |
| Terminal Half-life (t1/2) | ~2 - 2.8 hours | [3][8] |
| Total Body Clearance | 41 L/h (IV) | [7] |
| Renal Clearance | 13 L/h | [7] |
Metabolic Pathways Diagram
Caption: Metabolic pathways of vildagliptin.
Degradation of Vildagliptin
Forced degradation studies are crucial for understanding the chemical stability of a drug substance and identifying potential degradation products that may form under various stress conditions. Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under neutral, thermal, and photolytic stress.[9]
Degradation Under Different Stress Conditions
| Stress Condition | Degradation Products | Extent of Degradation | Reference |
| Acidic (1M HCl, 80°C) | Major degradant at RRT 1.3 | Significant | [9] |
| Basic (1M NaOH) | Major degradants at RRT 0.4, 0.7, and 1.2 | ~100% after 60 min at 70°C | [9][10] |
| Oxidative (3% H₂O₂, 70°C) | Major degradants at RRT 0.5, 0.6, 0.7, 0.8, and 1.2 | ~100% after 60 min | [9][10] |
| Neutral Hydrolysis (Water, 80°C) | Major degradant at RRT 0.7 | Less significant | [9] |
| Thermal (80°C) | No significant degradation | Stable | [9] |
| Photolytic (UV light) | No significant degradation | Stable | [9] |
RRT = Relative Retention Time
Identified Degradation Products
Several degradation products have been identified using techniques like LC-MS. These include:
-
[(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid (formed under acidic and basic conditions)[10]
-
1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid (formed under acidic and basic conditions)[10]
-
1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide (formed under acidic, basic, and oxidative conditions)[10]
Degradation Pathway Diagram
Caption: Vildagliptin degradation under stress.
Experimental Protocols
In Vivo Metabolism Studies
Objective: To characterize the absorption, metabolism, and excretion of vildagliptin in humans.
Methodology:
-
Subjects: Healthy male volunteers.[3]
-
Dosing: A single oral dose of 100 mg of [¹⁴C]-labeled vildagliptin was administered.[3][11]
-
Sample Collection: Serial blood, urine, and feces samples were collected for up to 168 hours post-dose.[3]
-
Analysis:
-
Total radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.
-
Plasma and urine samples were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection.
-
The structure of metabolites was elucidated using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
-
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for vildagliptin metabolism.
Methodology:
-
Systems: Human liver microsomes, cytosol, and S9 fractions, as well as recombinant human DPP-4 expressed in cell lines.[2][4]
-
Incubation: Vildagliptin was incubated with the respective in vitro systems in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).
-
Inhibition Studies: Selective chemical inhibitors for different enzyme families (e.g., sitagliptin for DPP-4) were used to pinpoint the contribution of specific enzymes.[2][4]
-
Analysis: The formation of metabolites was monitored over time using LC-MS/MS to determine the rate of metabolism.[2][4]
Forced Degradation Studies
Objective: To investigate the stability of vildagliptin under various stress conditions.
Methodology:
-
Preparation of Solutions: A stock solution of vildagliptin was prepared in a suitable solvent (e.g., methanol or a diluent).[9]
-
Stress Conditions:
-
Acidic Degradation: The drug solution was treated with 1M HCl and heated (e.g., at 80°C for several hours).[9][12] The solution was then neutralized.[9][12]
-
Basic Degradation: The drug solution was treated with 0.1M or 1M NaOH at room temperature or elevated temperatures (e.g., 80°C).[12] The solution was subsequently neutralized.[12]
-
Oxidative Degradation: The drug solution was treated with 3% hydrogen peroxide.[9]
-
Neutral Hydrolysis: The drug was dissolved in water and heated (e.g., at 80°C).[9]
-
Thermal Degradation: The solid drug powder was exposed to high temperatures (e.g., 80°C) for various durations.[9]
-
Photolytic Degradation: The drug solution or solid powder was exposed to UV light.
-
-
Analysis: The stressed samples were analyzed by a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to separate and quantify the parent drug and its degradation products.[9][13] LC-MS was used for the identification and structural elucidation of the degradants.[10][12]
Experimental Workflow Diagram
Caption: General workflow for metabolism and degradation studies.
Conclusion
The metabolic profile of vildagliptin is distinguished by its primary reliance on hydrolysis, largely mediated by its therapeutic target, DPP-4, and its minimal interaction with the CYP450 enzyme system. This characteristic contributes to its low potential for drug-drug interactions. The degradation pathways, elucidated through forced degradation studies, highlight its lability under hydrolytic and oxidative stress, providing critical information for formulation development and stability testing. The detailed experimental protocols and visual pathway representations in this guide offer a valuable resource for researchers and professionals in the field of drug metabolism and pharmaceutical sciences, facilitating a deeper understanding of vildagliptin's disposition and chemical properties.
References
- 1. VILDAGLIPTIN DPP-4 INHIBITOR [reflections.live]
- 2. Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyscijournal.com [pharmacyscijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 10. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. scribd.com [scribd.com]
Vildagliptin: A Comprehensive Technical Guide to its Molecular Structure and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral anti-hyperglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is utilized in the management of type 2 diabetes mellitus. Vildagliptin enhances the levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This document provides a detailed technical overview of the molecular structure, functional groups, and physicochemical properties of Vildagliptin, along with relevant experimental methodologies for its characterization.
Molecular Structure
Vildagliptin is a cyanopyrrolidine derivative with a distinct three-dimensional structure that is crucial for its selective inhibition of the DPP-4 enzyme.
IUPAC Name: (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[1]
Chemical Formula: C17H25N3O2[1][2][3]
Molecular Weight: 303.40 g/mol [4]
The core structure of Vildagliptin consists of a central pyrrolidine ring linked to a glycinamide moiety, which in turn is substituted with a bulky, rigid adamantyl group. A key feature of the molecule is the cyano group attached to the pyrrolidine ring.
Physicochemical Properties
A summary of the key physicochemical properties of Vildagliptin is presented in the table below. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| pKa | 9.03 (secondary amino group) | [4] |
| Calculated logP | 0.9 | [5] |
| Water Solubility | Good | [4] |
| Melting Point | >145°C (decomposition) | [6] |
| Polar Surface Area | 76.4 Ų | [5] |
Key Functional Groups and Their Roles
The pharmacological activity of Vildagliptin is directly attributable to its specific arrangement of functional groups.
Caption: Key functional groups within the Vildagliptin molecule.
-
Pyrrolidine Ring: This five-membered nitrogen-containing ring serves as the central scaffold of the molecule.
-
Nitrile (Cyano) Group (-C≡N): This is a critical functional group for the mechanism of action. The nitrile group forms a reversible covalent bond with the serine hydroxyl group in the active site of the DPP-4 enzyme, leading to its potent and selective inhibition.[1]
-
Amide Group (-C(=O)N-): This group links the pyrrolidine ring to the glycinamide portion of the molecule.
-
Secondary Amine (-NH-): This amine connects the glycinamide moiety to the bulky adamantyl group. Due to its basic nature (pKa of 9.03), this group can be protonated at physiological pH.[4]
-
Adamantyl Group: This large, rigid, and lipophilic tricyclic hydrocarbon group plays a crucial role in anchoring the molecule within the hydrophobic S2 pocket of the DPP-4 enzyme, contributing significantly to the binding affinity and selectivity.
-
Hydroxyl Group (-OH): Located on the adamantyl group, the hydroxyl group can form hydrogen bonds with amino acid residues in the active site of DPP-4, further enhancing the binding affinity of Vildagliptin.
Experimental Protocols for Characterization
A variety of analytical techniques are employed to determine the molecular structure, identify functional groups, and quantify Vildagliptin.
Structural Elucidation
1. X-ray Crystallography: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Methodology:
-
Crystallization: A supersaturated solution of Vildagliptin in a suitable solvent (e.g., methanol) is prepared. The solution is slowly cooled or allowed to evaporate to induce the formation of single crystals.[7][8]
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[9][10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to fit the experimental data.[9][10] A patent for a specific crystal form of Vildagliptin reports characteristic diffraction peaks at 2θ values of 6.02°, 7.53°, 9.62°, 11.41°, 12.60°, 14.03°, 15.13°, 18.64°, 21.22°, 23.01°, 25.06°, 28.62°, 32.03°, and 34.42° when using Cu-Kα radiation.[7][8]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.
-
Methodology:
-
Sample Preparation: A small amount of Vildagliptin is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish correlations between protons and carbons.[11][12]
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to elucidate the complete molecular structure.
-
Functional Group Identification
1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Methodology:
-
Sample Preparation: A small amount of Vildagliptin is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[13][14]
-
Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm-1).
-
Spectral Interpretation: The absorption bands in the spectrum are assigned to specific functional groups. For Vildagliptin, characteristic peaks would be observed for the N-H stretch of the secondary amine, the C=O stretch of the amide, the C≡N stretch of the nitrile, and the O-H stretch of the hydroxyl group.[5]
-
2. Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and the presence of certain structural motifs.
-
Methodology:
-
Sample Introduction and Ionization: A solution of Vildagliptin is introduced into the mass spectrometer and ionized using a suitable technique such as electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Spectral Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. A sensitive and selective gas chromatography-mass spectrometry (GC-MS) method has been developed for the determination of Vildagliptin after derivatization.[15]
-
Mechanism of Action: DPP-4 Inhibition and GLP-1 Signaling
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.
Caption: Experimental workflow for determining DPP-4 inhibition.
By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[16] This leads to the potentiation of their effects on pancreatic islet cells.
Caption: Simplified GLP-1 signaling pathway in pancreatic β-cells.
GLP-1 Signaling Pathway in Pancreatic β-cells:
-
GLP-1 Binding: GLP-1 binds to its G-protein coupled receptor (GLP-1R) on the surface of pancreatic β-cells.[6][17]
-
Adenylyl Cyclase Activation: This binding activates adenylyl cyclase.[2]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]
-
Downstream Effectors: cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[4]
-
KATP Channel Closure: PKA and Epac2 signaling pathways lead to the closure of ATP-sensitive potassium (KATP) channels.[2]
-
Membrane Depolarization and Calcium Influx: Closure of KATP channels causes membrane depolarization, which in turn opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+).[2]
-
Insulin Exocytosis: The increase in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion.[2]
Conclusion
The unique molecular architecture of Vildagliptin, characterized by the cyanopyrrolidine core and the adamantyl moiety, is intricately linked to its potent and selective inhibition of the DPP-4 enzyme. A thorough understanding of its structure, functional groups, and physicochemical properties, facilitated by a range of experimental techniques, is fundamental for the rational design of new DPP-4 inhibitors and for optimizing the therapeutic application of Vildagliptin in the treatment of type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106966944B - Vildagliptin crystal form compound and preparation method thereof - Google Patents [patents.google.com]
- 8. CN106966944A - A kind of vildagliptin crystal-form compound and preparation method thereof - Google Patents [patents.google.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Fourier transform infrared spectroscopic method for simultaneous quantitation of some hypoglycemic drugs in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
Vildagliptin In Vitro DPP-4 Inhibitory Activity Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodology for determining the in vitro inhibitory activity of vildagliptin against Dipeptidyl Peptidase-4 (DPP-4). Vildagliptin is an oral antihyperglycemic agent that acts as a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1).[1][2][3][4] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[1][3][5]
The most common method for assessing this inhibitory activity in vitro is a fluorescence-based assay. This guide details the principles, experimental protocols, data analysis, and visualization of the scientific workflows involved.
Mechanism of Vildagliptin Action
Vildagliptin is a specific DPP-4 inhibitor that binds covalently to the catalytic site of the enzyme.[1][3][4] This binding prevents DPP-4 from inactivating the incretin hormones GLP-1 and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] The resulting increase in active incretin levels enhances pancreatic islet function, leading to improved glucose regulation.[6] The prolonged enzyme inhibition by vildagliptin raises intact GLP-1 levels both after meals and during fasting states.[1][3][5]
Principle of the In Vitro Assay
The in vitro DPP-4 inhibitory activity assay is typically a fluorometric method that quantifies the activity of the DPP-4 enzyme. The assay utilizes a synthetic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).[7][8] In the presence of active DPP-4, the enzyme cleaves the substrate, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group.[9][10] The fluorescence intensity, measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm, is directly proportional to the DPP-4 activity.[8][9][10][11] When an inhibitor like vildagliptin is present, it binds to DPP-4, reducing the cleavage of the substrate and resulting in a lower fluorescence signal. The degree of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the fluorescence of an uninhibited control.
Experimental Workflow
The workflow for screening potential DPP-4 inhibitors like vildagliptin involves preparing the enzyme, inhibitor, and substrate solutions, followed by incubation and fluorescence measurement. Controls are essential to validate the assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. abcam.cn [abcam.cn]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Vildagliptin for preclinical research applications
An In-depth Technical Guide to Vildagliptin for Preclinical Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] By preventing the degradation of incretin hormones, vildagliptin enhances the body's natural ability to control blood glucose levels in a glucose-dependent manner.[3][4] Its mechanism of action, which improves pancreatic islet cell responsiveness to glucose, makes it a valuable tool in preclinical research beyond glycemic control.[5] Extensive preclinical and clinical studies have established its efficacy and favorable safety profile, characterized by a low risk of hypoglycemia and no weight gain.[5][6][7] This guide provides a comprehensive overview of vildagliptin's mechanism, preclinical applications, and detailed experimental protocols for its use in a research setting.
Core Mechanism of Action
Vildagliptin exerts its therapeutic effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][8]
-
DPP-4 Inhibition : Vildagliptin binds to the catalytic site of DPP-4, preventing it from cleaving and inactivating GLP-1 and GIP.[4] This action prolongs the physiological activity of these hormones.[3]
-
Enhanced Incretin Levels : The inhibition of DPP-4 leads to higher circulating levels of active GLP-1 and GIP, both in the fasting state and after meals.[4]
-
Pancreatic Islet Response :
-
β-cell Stimulation : Increased GLP-1 and GIP levels enhance the sensitivity of pancreatic β-cells to glucose, stimulating insulin secretion only when blood glucose is elevated.[3][6][9] This glucose-dependent mechanism significantly reduces the risk of hypoglycemia.[3]
-
α-cell Suppression : GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.[6][10] This is crucial as excessive glucagon secretion contributes to hyperglycemia in T2DM.
-
-
Systemic Effects : The combined effect of increased insulin and decreased glucagon leads to reduced hepatic glucose production and improved glycemic control.[3][4] Preclinical studies suggest that DPP-4 inhibitors may also help preserve β-cell mass by inhibiting apoptosis and promoting differentiation.[11][12]
Preclinical Research Applications and Data
Vildagliptin has been evaluated in numerous preclinical models, demonstrating benefits in metabolic control and ameliorating complications associated with diabetes.
Diabetes and Metabolic Syndrome
In a rat model combining a high-fat diet with low-dose streptozotocin (STZ) to induce diabetes with metabolic syndrome, vildagliptin treatment (10 mg/kg) demonstrated significant improvements across multiple parameters.[13] The treatment was shown to restore pancreatic function and preserve β-cell mass.[13]
Table 1: Effects of Vildagliptin (10 mg/kg) in a Rat Model of Diabetes with Metabolic Syndrome
| Parameter | Outcome | Mechanism Implication | Reference |
|---|---|---|---|
| Blood Glucose | Reduced | Anti-diabetic activity | [13] |
| HbA1c | Reduced | Long-term glycemic control | [13] |
| HOMA-IR | Reduced | Improved insulin sensitivity | [13] |
| Serum Insulin | Increased | Enhanced β-cell function | [13] |
| HOMA-β | Increased | Enhanced β-cell function | [13] |
| Body Weight | Reduced | Central obesity reduction | [13] |
| Lipid Profile | Favorable changes | Hypolipidemic activity | [13] |
| hs-CRP | Reduced | Anti-inflammatory effects | [13] |
| MDA | Reduced | Antioxidant effects | [13] |
Source: Data compiled from a study on Wistar rats with induced metabolic syndrome and diabetes.[13]
Diabetic Complications
Vildagliptin has shown protective effects against diabetic complications in preclinical settings.
-
Diabetic Retinopathy : In obese T2DM rats, vildagliptin inhibited inflammatory and thrombogenic reactions in the retina, suggesting a protective role.[14]
-
Lung Injury : In STZ-induced diabetic rats, vildagliptin (5 mg/kg/day for 30 days) was found to mitigate pyroptosis, a form of inflammatory cell death, in lung tissue.[15] This effect is linked to the inhibition of the NLRP3 inflammatory pathway.[15]
Table 2: Effects of Vildagliptin (5 mg/kg) on Diabetic Rats
| Parameter | Control | Diabetic (STZ) | Diabetic + Vildagliptin | % Change (Vildagliptin vs. STZ) | Reference |
|---|---|---|---|---|---|
| Fasting Glucose | Normal | 3.8-fold increase | 39.7% reduction | ↓ 39.7% | [15] |
| Insulin | Normal | 13.5% of control | 5.7-fold increase | ↑ 470% | [15] |
| GSDMD Expression (Lung) | Normal | Significantly higher | 33.6% reduction | ↓ 33.6% | [15] |
Source: Data from a study on STZ-induced diabetic rats.[15]
Cardiovascular Effects
Ex-vivo studies on hearts from Sprague-Dawley rats pre-treated with vildagliptin (20 mg/kg/day for 2 weeks) have been conducted to assess its cardioprotective effects in the context of ischemia-reperfusion injury.[16] These studies aim to understand how augmenting endogenous GLP-1 levels can reduce myocardial infarct size.[16]
Key Experimental Protocols
Detailed methodologies are critical for replicating and building upon preclinical findings. The following sections outline key in vivo and in vitro protocols for vildagliptin research.
In Vivo Protocol: Preclinical Pharmacokinetic (PK) Study in Rats
This protocol describes a typical single-dose PK study to determine vildagliptin's profile.[8]
Objective: To assess the pharmacokinetic parameters of vildagliptin after oral (PO) and intravenous (IV) administration.
Materials:
-
Vildagliptin
-
Vildagliptin-d3 (internal standard)
-
Sprague-Dawley or Wistar rats
-
Dosing vehicles (e.g., water for PO, saline for IV)
-
K2EDTA collection tubes
-
Centrifuge, LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least 3 days with free access to standard chow and water.[8]
-
Group Assignment:
-
Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein at predose (0 h) and at defined post-dose time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 h) into K2EDTA tubes.[8]
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.[8]
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Precipitate plasma proteins by adding a solvent (e.g., acetonitrile) containing the internal standard (Vildagliptin-d3). Vortex and centrifuge at 13,000 rpm for 10 minutes.[8]
-
Analysis: Transfer the supernatant to an autosampler for LC-MS/MS analysis to quantify vildagliptin concentration.[8]
-
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
In Vitro Protocol: Metabolic Stability in Liver Microsomes
This assay determines the susceptibility of vildagliptin to metabolism by liver enzymes.[8]
Objective: To calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of vildagliptin.
Materials:
-
Vildagliptin
-
Rat or human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (quenching solution)
-
Incubator, centrifuge, LC-MS/MS system
Methodology:
-
Prepare Incubation Mixture: Create a master mix with phosphate buffer and liver microsomes (final protein concentration ~0.5 mg/mL).[8]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.[8]
-
Initiate Reaction: Start the reaction by adding vildagliptin (final concentration ~1 µM) and the NADPH regenerating system.[8]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[8]
-
Sample Processing: Vortex the samples and centrifuge at 13,000 rpm to precipitate proteins.[8]
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of vildagliptin remaining at each time point.[8]
-
Data Analysis: Plot the natural logarithm of the percentage of vildagliptin remaining versus time. Calculate the in vitro half-life (t1/2) from the slope of the linear regression.[8]
In Vitro Protocol: Endothelial Cell Protection Assay
This protocol assesses vildagliptin's ability to protect endothelial cells from hyperglycemia-induced stress.[17]
Objective: To quantify vildagliptin's effect on markers of oxidative stress, apoptosis, and ER stress in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Cell culture media with normal glucose (NG) and high glucose (HG)
-
Vildagliptin, Sitagliptin (as comparator), GLP-1 (as positive control)
-
Reagents for qRT-PCR (for gene expression analysis)
-
Reagents for ROS detection
Methodology:
-
Cell Culture: Culture HUVECs for an extended period (e.g., 21 days) under either NG or HG conditions to induce a chronic hyperglycemic state.[17]
-
Treatment: Treat the HG-cultured cells with vildagliptin (e.g., 5 nM) for a short duration (e.g., 1 hour). Include untreated NG, untreated HG, and positive control (GLP-1, 50 nM) groups.[17]
-
Cell Harvesting & Analysis:
-
Oxidative Stress: Measure reactive oxygen species (ROS) and quantify mRNA levels of markers like thioredoxin-interacting protein (TXNIP) and PKC-β via qRT-PCR.[17]
-
Apoptosis: Assess the expression of pro-apoptotic (BAX) and anti-apoptotic (BCL-2) genes.[17]
-
ER Stress: Quantify mRNA levels of ER stress markers such as BIP, CHOP, and IRE-1α.[17]
-
-
Data Analysis: Compare the marker levels in the vildagliptin-treated group to the untreated HG group to determine the extent of protection.
Table 3: Vildagliptin Concentrations for In Vitro Assays
| Assay Type | Cell Type | Vildagliptin Concentration(s) | Duration | Reference |
|---|---|---|---|---|
| Cytotoxicity & Genotoxicity | Human Peripheral Lymphocytes | 125, 250, 500 µg/ml | 24 h & 48 h | [18] |
| Endothelial Protection | HUVECs | 5 nM | 1 h | [17] |
| Metabolic Stability | Rat Liver Microsomes | 1 µM | 0-60 min |[8] |
Conclusion
Vildagliptin is a well-characterized DPP-4 inhibitor with a robust preclinical data profile. Its primary mechanism of enhancing incretin hormone activity provides a strong basis for its use in T2DM research. Furthermore, preclinical evidence points to protective effects against diabetic complications, including retinopathy, lung injury, and potential cardiovascular benefits, by modulating inflammation, oxidative stress, and cell death pathways. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize vildagliptin in various experimental models to further explore its therapeutic potential and underlying biological mechanisms.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Characterization and Compatibility Studies of Different Rate Retardant Polymer Loaded Microspheres by Solvent Evaporation Technique: In Vitro-In Vivo Study of Vildagliptin as a Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Vildagliptin Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vildagliptin: a new oral treatment for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ijbcp.com [ijbcp.com]
- 14. Expert eValuation of Efficacy and Rationality of Vildagliptin “EVER-Vilda”: An Indian Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unravelling the mechanism by which vildagliptin and linagliptin inhibit pyroptosis in lung injury through the NLRP3 inflammatory pathway in type 1 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vildagliptin Standard Preparation and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Vildagliptin standards and their analysis using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated procedures to ensure accuracy, precision, and reliability in the quantification of Vildagliptin in bulk drug and pharmaceutical dosage forms.
Standard Preparation
Accurate preparation of the Vildagliptin standard is critical for the precise quantification of the analyte. The following table summarizes the key parameters for the preparation of a Vildagliptin standard solution.
Table 1: Vildagliptin Standard Preparation Parameters
| Parameter | Details | Reference |
| Standard Material | Vildagliptin Working Standard (Potency ≥ 99.8%) | [1] |
| Diluent | Mobile Phase or Water | [2] |
| Stock Solution Concentration | 1 mg/mL (1000 µg/mL) or 0.5 mg/mL (500 µg/mL) | [3] |
| Working Standard Concentration | 5 µg/mL to 150 µg/mL (prepared by serial dilution of the stock solution) | [2] |
| Solubilization | Sonication for complete dissolution | [4] |
| Filtration | 0.45 µm membrane filter | [1] |
HPLC Analysis
The following section details the chromatographic conditions and system suitability parameters for the analysis of Vildagliptin.
Chromatographic Conditions
Several HPLC methods have been reported for the analysis of Vildagliptin. The table below provides a summary of commonly used chromatographic conditions.
Table 2: Chromatographic Conditions for Vildagliptin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | Inertsil ODS-4 (250 x 4.6 mm, 3 µm)[1] | Altima C18 (150mm x 4.6mm, 5µm)[2] | Waters X-Bridge C8 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 1% Perchloric acid buffer: Acetonitrile: Methanol (870:100:30 v/v/v)[1] | Dilute phosphoric acid (pH 2.6): Acetonitrile (40:60 v/v)[2] | Buffer pH 3.0: (Acetonitrile: Methanol) (80:19:1 v/v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[2] | 1.2 mL/min[3] |
| Injection Volume | 20 µL[1] | 10 µL[2] | 10 µL[3] |
| Detection Wavelength | 210 nm[1][2] | 266 nm | 210 nm[3] |
| Column Temperature | 50°C[1] | Ambient[2] | 25°C[3] |
| Run Time | ~10 minutes[1] | 6 minutes[2] | 10 minutes[3] |
System Suitability
System suitability tests are essential to ensure that the chromatographic system is performing adequately. The following parameters should be monitored.
Table 3: System Suitability Criteria for Vildagliptin HPLC Analysis
| Parameter | Acceptance Criteria | Reference |
| Theoretical Plates | > 2000 | [5] |
| Tailing Factor | ≤ 2.0 | [5] |
| % RSD of Peak Areas (for replicate injections) | ≤ 2.0% | [2] |
Experimental Protocols
Protocol for Preparation of Vildagliptin Standard Solution
3.1.1. Preparation of Standard Stock Solution (e.g., 500 µg/mL)
-
Accurately weigh approximately 25 mg of the Vildagliptin working standard.[1][3]
-
Transfer the weighed standard into a 50 mL volumetric flask.
-
Add approximately 25 mL of the chosen diluent (mobile phase or water) to the flask.[3]
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution of the standard.[1]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 50 mL with the diluent.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.[1][4]
3.1.2. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations (e.g., 5, 10, 25, 50, 100, 150 µg/mL).[2] These solutions will be used to construct a calibration curve.
Protocol for HPLC Analysis of Vildagliptin
-
Set up the HPLC system according to the chromatographic conditions specified in Table 2.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure there are no interfering peaks.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Perform replicate injections (typically 5 or 6) of a mid-range concentration standard to check for system suitability (precision).
-
Construct a calibration curve by plotting the peak area response against the concentration of the Vildagliptin standards.
-
Determine the concentration of Vildagliptin in unknown samples by interpolating their peak area responses from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and analysis of a Vildagliptin standard.
Caption: Workflow for Vildagliptin Standard Preparation and HPLC Analysis.
Key Parameters for HPLC Method
This diagram highlights the critical parameters that influence the successful HPLC analysis of Vildagliptin.
References
Application Notes & Protocols for the Quantitative Analysis of Vildagliptin in Pharmaceutical Formulations
Introduction
Vildagliptin is an oral anti-hyperglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is used for the management of type 2 diabetes mellitus.[3] Vildagliptin enhances islet cell insulin secretion by augmenting the incretin effect, thereby improving glycemic control.[4][5] The mechanism involves inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By preventing this degradation, Vildagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][7][8]
Accurate and reliable quantitative analysis of Vildagliptin in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. These application notes provide detailed protocols for several validated analytical methods, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), in accordance with ICH guidelines.[9][10][11]
Mechanism of Action: Vildagliptin as a DPP-4 Inhibitor
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, GLP-1 and GIP, which are released from the gut after a meal.[6] These hormones play a vital role in glucose homeostasis by stimulating insulin release and inhibiting glucagon secretion. By blocking DPP-4, Vildagliptin prolongs the action of these incretins, leading to improved glycemic control.[8][12]
Caption: Vildagliptin's DPP-4 inhibition pathway.
General Analytical Workflow
The quantitative analysis of Vildagliptin from pharmaceutical formulations follows a structured workflow. This process begins with receiving and preparing the sample, followed by the chosen analytical method (e.g., HPLC, UV, HPTLC). The instrumental analysis generates raw data, which is then processed and calculated to yield the final concentration or assay result. The entire process is governed by method validation and quality control to ensure data integrity and reliability.
Caption: General workflow for Vildagliptin analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: This method separates Vildagliptin from other components in the formulation based on its polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Vildagliptin is quantified by a UV detector at a specific wavelength.
Experimental Protocol
-
Apparatus & Software:
-
HPLC System with UV/PDA detector (e.g., Waters with Empower 2 software)
-
Analytical Balance (e.g., Shimadzu AX-200)
-
Ultrasonicator
-
0.45 µm membrane filters
-
-
Reagents & Materials:
-
Vildagliptin Reference Standard
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade / Milli-Q)
-
Vildagliptin 50 mg tablets (e.g., GALVUS)
-
-
Chromatographic Conditions:
-
Stationary Phase: Altima C18 column (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of buffer (dilute orthophosphoric acid, pH 2.6) and acetonitrile in a 72:28 v/v ratio.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 10 µL.[14]
-
Detection Wavelength: 266 nm.[13]
-
Column Temperature: Ambient or controlled at 40°C.[14]
-
Run Time: Sufficient to allow elution of the Vildagliptin peak (approx. 3.25 min).[13]
-
-
Preparation of Standard Solution:
-
Accurately weigh 25 mg of Vildagliptin reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare working standards within the linearity range (e.g., 25-150 µg/mL).
-
-
Preparation of Sample Solution:
-
Weigh and finely powder 20 Vildagliptin tablets.
-
Transfer an amount of powder equivalent to 50 mg of Vildagliptin into a 50 mL volumetric flask.[5]
-
Add about 30 mL of mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.[5]
-
Filter the solution through a 0.45 µm membrane filter.[5]
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 100 µg/mL).
-
Method Validation Summary (RP-HPLC)
The following table summarizes typical validation parameters for the RP-HPLC method as per ICH guidelines.[9][10]
| Parameter | Result |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.73%[13] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.06 µg/mL[13] |
| Limit of Quantitation (LOQ) | 0.21 µg/mL[13] |
| Retention Time (Rt) | ~3.25 min[13] |
Method 2: UV-Visible Spectrophotometry
Principle: This method is based on the measurement of the absorbance of Vildagliptin in a suitable solvent at its wavelength of maximum absorbance (λmax). It is a simple, cost-effective, and rapid technique for routine analysis.[15]
Experimental Protocol
-
Apparatus:
-
Reagents & Materials:
-
Spectrophotometric Conditions:
-
Preparation of Standard Solution:
-
Accurately weigh 100 mg of Vildagliptin reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with distilled water to obtain a stock solution of 1000 µg/mL.[1]
-
From this stock, prepare a working stock of 100 µg/mL.[1]
-
Prepare a series of dilutions from the working stock to create calibration standards within the linearity range (e.g., 4-24 µg/mL).[1]
-
-
Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Transfer powder equivalent to 25 mg of Vildagliptin into a 25 mL volumetric flask.
-
Add distilled water, sonicate to dissolve, and dilute to the mark.[1]
-
Filter the solution.
-
Dilute the filtrate with distilled water to achieve a final concentration within the calibration curve range (e.g., 16 µg/mL).[1]
-
Method Validation Summary (UV-Spectrophotometry)
| Parameter | Result |
| Linearity Range | 5 - 60 µg/mL[16] |
| Correlation Coefficient (r²) | > 0.999[1][16] |
| Accuracy (% Recovery) | 98 - 101%[16] |
| Precision (% RSD for Interday/Intraday) | < 2% (e.g., 1.162 / 1.263)[16] |
| Limit of Detection (LOD) | 0.679 - 0.951 µg/mL[1][16] |
| Limit of Quantitation (LOQ) | 2.059 - 2.513 µg/mL[1][16] |
| λmax | 206 - 210 nm[1][16] |
Method 3: High-Performance Thin-Layer Chromatography (HPTLC)
Principle: HPTLC involves the separation of components on a high-performance stationary phase (silica gel plate). The mobile phase moves up the plate by capillary action, and components are separated based on their differential adsorption. Densitometric scanning is used for quantification.
Experimental Protocol
-
Apparatus:
-
Camag HPTLC system with Linomat 5 applicator, TLC Scanner, and winCATS software.
-
HPTLC plates precoated with Silica Gel 60 F254.
-
-
Reagents & Materials:
-
Vildagliptin Reference Standard
-
Ethyl Acetate (AR Grade)
-
Methanol (AR Grade)
-
Chloroform (AR Grade)
-
n-Butanol (AR Grade)
-
Vildagliptin 50 mg tablets
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated Silica Gel Aluminium Plate 60 F254.
-
Mobile Phase: Ethyl acetate: Methanol (8.5:1.5, v/v) OR Chloroform: n-Butanol: Methanol (5:2:3 v/v/v).[2][17]
-
Chamber Saturation: 20 minutes.
-
Application: Apply bands of the standard and sample solutions.
-
Development: Ascending development to a distance of 80 mm.
-
Drying: Air-dry the plates.
-
Detection: Densitometric scanning at 217 nm or 227 nm.[2][17]
-
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of Vildagliptin standard and sample extract in methanol (e.g., 1000 µg/mL).
-
Apply different volumes of the standard stock solution to the HPTLC plate to construct a calibration curve (e.g., 200-1000 ng/band).[17]
-
Method Validation Summary (HPTLC)
| Parameter | Result |
| Linearity Range | 200 - 1000 ng/band[17] |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 357.31 ng/band[2] |
| Limit of Quantitation (LOQ) | 1082.76 ng/band[2] |
| Retardation Factor (Rf) | ~0.37[17] |
References
- 1. ijbpas.com [ijbpas.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. ejcmpr.com [ejcmpr.com]
- 6. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 7. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ich guidelines | PPTX [slideshare.net]
- 12. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 14. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] VALIDATED STABILITY-INDICATING HPTLC METHOD DEVELOPMENT FOR DETERMINATION OF VILDAGLIPTIN AS BULK DRUG AND IN TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for Vildagliptin Assay Validation According to ICH Guidelines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's own ability to control high blood sugar. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by increasing the levels of incretin hormones. Accurate and reliable analytical methods are crucial for the quantitative determination of Vildagliptin in bulk drug and pharmaceutical dosage forms. This document provides detailed application notes and protocols for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the assay of Vildagliptin, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The validation process ensures that the analytical procedure is suitable for its intended purpose. The key validation parameters addressed in this document include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
I. Recommended Analytical Method: RP-HPLC
A common and robust method for the assay of Vildagliptin is RP-HPLC with UV detection.[4][5][6][7][8][9][10][11] The following chromatographic conditions are a representative example derived from various validated methods.
Table 1: Example RP-HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][6] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.6) in a ratio of 60:40 v/v[7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection Wavelength | 210 nm or 215 nm[4][7] |
| Injection Volume | 10 µL[11] |
| Column Temperature | Ambient or 30°C[6] |
| Run Time | Approximately 10 minutes[6] |
II. Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for Vildagliptin assay.
Caption: Workflow for Vildagliptin Assay Validation.
III. Experimental Protocols for Validation Parameters
Specificity
Objective: To demonstrate that the analytical method is able to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or placebo components.
Protocol:
-
Placebo Analysis:
-
Prepare a placebo solution by dissolving the excipients present in the Vildagliptin tablet formulation in the mobile phase.
-
Inject the placebo solution into the HPLC system and record the chromatogram.
-
Acceptance Criteria: There should be no interfering peaks at the retention time of Vildagliptin.
-
-
Forced Degradation Studies (for stability-indicating method):
-
Expose the Vildagliptin drug substance to various stress conditions to induce degradation.[12][13]
-
Acid Hydrolysis: Treat with 0.1N HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat with 0.1N NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Analyze the stressed samples by the proposed HPLC method.
-
Acceptance Criteria: The method should be able to resolve the Vildagliptin peak from any degradation product peaks. The peak purity of the Vildagliptin peak should be evaluated using a photodiode array (PDA) detector.[13]
-
Linearity and Range
Objective: To demonstrate that the analytical procedure provides test results which are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Vildagliptin reference standard of a known concentration (e.g., 1000 µg/mL) in the mobile phase.
-
From the stock solution, prepare a series of at least five concentrations covering the expected range of the assay. A typical range is 80% to 120% of the test concentration. For example, if the test concentration is 50 µg/mL, the linearity standards could be 40, 45, 50, 55, and 60 µg/mL. Some studies have demonstrated linearity over a range of 10-60 µg/mL.[6]
-
-
Analysis:
-
Inject each concentration in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
-
Data Analysis:
Table 2: Summary of Linearity Data (Example)
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | Data |
| 20 | Data |
| 30 | Data |
| 40 | Data |
| 50 | Data |
| 60 | Data |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Objective: To demonstrate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Preparation of Spiked Samples:
-
Prepare a placebo solution of the drug product.
-
Spike the placebo with known amounts of Vildagliptin reference standard at three different concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the test concentration).
-
Prepare each concentration level in triplicate.
-
-
Analysis:
-
Analyze the spiked samples using the proposed HPLC method.
-
Calculate the percentage recovery for each sample.
-
-
Data Analysis:
-
Calculate the mean percentage recovery and the relative standard deviation (%RSD) for each concentration level.
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.[5] The %RSD should not be more than 2.0%.
-
Table 3: Summary of Accuracy Data (Example)
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) (n=3) | % Recovery | Mean % Recovery | % RSD |
| 80 | 40 | Data | Data | \multirow{3}{}{Data} | \multirow{3}{}{Data} |
| 100 | 50 | Data | Data | ||
| 120 | 60 | Data | Data |
Precision
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six replicate samples of the Vildagliptin test solution at 100% of the test concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean assay value, standard deviation, and %RSD.
-
Acceptance Criteria: The %RSD should be not more than 2.0%.[5]
-
-
Intermediate Precision (Inter-day and Inter-analyst Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean assay value, standard deviation, and %RSD.
-
Compare the results from the two sets of experiments.
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
-
Table 4: Summary of Precision Data (Example)
| Precision Type | Sample No. | Assay (%) | Mean Assay (%) | % RSD |
| Repeatability | 1-6 | Data | Data | Data |
| Intermediate Precision (Day 1) | 1-6 | Data | Data | Data |
| Intermediate Precision (Day 2) | 1-6 | Data | Data | Data |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope (S) of the calibration curve from the linearity study.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Visual Evaluation (for LOD):
-
Prepare a series of dilute solutions of Vildagliptin.
-
Inject them into the HPLC system and determine the minimum concentration at which the analyte can be reliably detected (signal-to-noise ratio of approximately 3:1).[5]
-
-
Signal-to-Noise Ratio (for LOQ):
-
Prepare a series of dilute solutions of Vildagliptin.
-
Inject them into the HPLC system and determine the concentration that gives a signal-to-noise ratio of approximately 10:1.[5]
-
Table 5: Summary of LOD and LOQ Data
| Parameter | Method Used | Result (µg/mL) |
| LOD | Based on S/N ratio | Data |
| LOQ | Based on S/N ratio | Data |
Note: Reported LOD and LOQ values for Vildagliptin can vary, for instance, one study found an LOD of 0.06 µg/ml and an LOQ of 0.21 µg/ml.
Robustness
Objective: To demonstrate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce Small, Deliberate Variations to the Method Parameters:
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% change in the organic modifier (e.g., Acetonitrile:Buffer 58:42 and 62:38).
-
pH of the Mobile Phase Buffer: ± 0.2 units.
-
Column Temperature: ± 5°C.
-
Detection Wavelength: ± 2 nm.
-
-
Analysis:
-
Analyze a standard solution of Vildagliptin under each of the modified conditions.
-
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay result.
-
-
Data Analysis:
-
Calculate the %RSD of the assay results obtained under the varied conditions.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the assay results should not be more than 2.0%.
-
Table 6: Summary of Robustness Data (Example)
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Assay (%) |
| Flow Rate | 0.9 mL/min | Data | Data | Data |
| 1.1 mL/min | Data | Data | Data | |
| Mobile Phase | 58:42 | Data | Data | Data |
| 62:38 | Data | Data | Data | |
| ... | ... | ... | ... | ... |
IV. System Suitability
Objective: To ensure that the chromatographic system is suitable for the intended analysis.
Protocol:
-
Perform at the beginning of each validation experiment.
-
Inject a standard solution of Vildagliptin (e.g., five or six replicate injections).
-
Evaluate the following parameters:
V. Conclusion
The described protocols provide a comprehensive framework for the validation of an RP-HPLC method for the assay of Vildagliptin, in alignment with ICH Q2(R1) guidelines. Successful completion of these validation experiments will ensure that the analytical method is specific, linear, accurate, precise, sensitive, and robust for its intended purpose in a quality control environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. journalcmpr.com [journalcmpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. pharmacyscijournal.com [pharmacyscijournal.com]
- 9. scispace.com [scispace.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ajpamc.com [ajpamc.com]
- 12. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 13. Development of validated stability indicating assay method for simultaneous estimation of metformin hydrochloride and vildagliptin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Vildagliptin: Application Notes and Protocols for Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting preclinical pharmacokinetic studies of vildagliptin in animal models. This document outlines standardized protocols for animal handling, drug administration, sample collection, and bioanalysis, along with a summary of key pharmacokinetic parameters observed in common laboratory species.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of vildagliptin has been characterized in several animal models. The following tables summarize key parameters following oral (PO) and intravenous (IV) administration.
Table 1: Pharmacokinetic Parameters of Vildagliptin in Rats
| Parameter | Oral (PO) | Intravenous (IV) | Reference(s) |
| Dose | 3 mg/kg | 1 mg/kg | [1] |
| Bioavailability (%) | 45-100 | - | [1] |
| Tmax (h) | 0.5 - 1.5 | - | [1] |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent | [2] |
| t1/2 (h) | 8.8 (elimination) | 0.57 (distribution) | [1] |
| AUC (ng·h/mL) | Dose-proportional | Dose-proportional | [2] |
| Vd (L/kg) | - | 8.6 | [1] |
| CL (L/h/kg) | - | 2.9 | [1] |
Table 2: Pharmacokinetic Parameters of Vildagliptin in Dogs
| Parameter | Oral (PO) | Intravenous (IV) | Reference(s) |
| Dose | 1 mg/kg | 0.5 mg/kg | [1] |
| Bioavailability (%) | ~100 | - | [1] |
| Tmax (h) | 0.5 - 1.5 | - | [1] |
| Cmax (ng/mL) | Not Reported | Not Reported | |
| t1/2 (h) | 0.89 (elimination) | 0.05 (distribution) | [1] |
| AUC (ng·h/mL) | Not Reported | Not Reported | |
| Vd (L/kg) | - | 1.6 | [1] |
| CL (L/h/kg) | - | 1.3 | [1] |
Table 3: Vildagliptin Absorption Parameters in Rabbits (In Situ Intestinal Perfusion)
| Intestinal Segment | Absorptive Clearance (mL/min/cm) | Reference(s) |
| Duodenum | Site-dependent | [3] |
| Jejunum | Site-dependent | [3] |
| Ileum | Site-dependent | [3] |
| Ascending Colon | Site-dependent | [3] |
Mechanism of Action and Signaling Pathway
Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is the enzyme responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP. This enhances pancreatic β-cell responsiveness to glucose, leading to increased insulin secretion, and suppresses pancreatic α-cell glucagon secretion in a glucose-dependent manner. The downstream signaling of GLP-1 receptor activation involves the activation of protein kinase A (PKA), exchange protein activated by cAMP (EPAC), and the PI3K/Akt signaling pathway.
Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels, which activate downstream pathways to modulate insulin and glucagon secretion.
Experimental Protocols
Animal Model and Husbandry
-
Species: Sprague-Dawley rats are a commonly used model.
-
Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) with free access to water before drug administration.
Dosing and Administration
-
Dose Formulation: Prepare vildagliptin solutions fresh on the day of dosing. For oral administration, vildagliptin can be dissolved in a suitable vehicle such as water or 0.5% carboxymethylcellulose (CMC). For intravenous administration, dissolve in sterile saline.
-
Oral Gavage Protocol:
-
Weigh the animal to determine the correct dosing volume.
-
Use a flexible, ball-tipped gavage needle of appropriate size for the animal.
-
Gently restrain the rat and insert the gavage needle into the esophagus.
-
Administer the dose slowly and carefully.
-
Monitor the animal for any signs of distress after dosing.[4][5][6]
-
-
Intravenous Administration: Administer the dose via a cannulated tail vein.
Blood Sample Collection
-
Route: Collect blood samples from the tail vein or via a cannulated jugular vein.
-
Time Points: Collect serial blood samples at appropriate time points to capture the full pharmacokinetic profile. Suggested time points for an oral dose include: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
To enhance stability, it is recommended to add a stabilizing agent like malic acid to the plasma.[7]
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
This protocol outlines a general method for the quantification of vildagliptin in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., vildagliptin-d7).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vildagliptin: m/z 304.2 → 154.2
-
Vildagliptin-d7 (IS): m/z 311.1 → 161.2[7]
-
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
References
- 1. Disposition of vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of lipoyl vildagliptin, a novel dipeptidyl peptidase IV inhibitor after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays Using Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2][3] Its primary mechanism of action is the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] By preventing the inactivation of GLP-1 and GIP, Vildagliptin enhances their circulating levels, leading to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells.[1][4][5] These actions collectively contribute to improved glycemic control in patients with type 2 diabetes mellitus.
These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of Vildagliptin. The assays described include a DPP-4 inhibition assay, a GLP-1 secretion assay, a GIP secretion assay, and an insulin secretion assay.
Mechanism of Action: Signaling Pathway
Vildagliptin's therapeutic effect is centered on the potentiation of the incretin pathway. The following diagram illustrates the key steps involved in its mechanism of action.
Data Presentation
The following table summarizes the quantitative data for Vildagliptin in various in vitro assays.
| Assay Type | Cell Line/Enzyme Source | Parameter | Vildagliptin Activity | Reference |
| DPP-4 Inhibition | Purified Human DPP-4 | IC50 | 34 nM | [1] |
| GLP-1 Secretion (Potentiation) | STC-1 | EC50 | ~50 nM | Estimated |
| GIP Secretion (Potentiation) | STC-1 | EC50 | ~75 nM | Estimated |
| Insulin Secretion (Potentiation of GSIS) | MIN-6 | EC50 | ~100 nM | Estimated |
*Note: The EC50 values for GLP-1, GIP, and insulin secretion potentiation are estimated based on qualitative data from the literature and the known mechanism of action of Vildagliptin. Researchers should determine these values empirically under their specific experimental conditions.
Experimental Protocols
Cell-Based DPP-4 Inhibition Assay
This protocol describes a method to determine the inhibitory activity of Vildagliptin on DPP-4 expressed on the surface of Caco-2 cells.
Workflow Diagram:
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Vildagliptin standard
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well.
-
Culture for 2 days at 37°C in a humidified atmosphere with 5% CO2 to allow for DPP-4 expression.
-
-
Compound Preparation:
-
Prepare a stock solution of Vildagliptin in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of Vildagliptin in Assay Buffer to achieve the desired final concentrations.
-
-
Inhibition Assay:
-
Gently wash the Caco-2 cell monolayer twice with Assay Buffer.
-
Add 50 µL of the diluted Vildagliptin standard or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the DPP-4 substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Immediately begin measuring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 37°C in kinetic mode for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve) or the endpoint fluorescence for each well.
-
Determine the percentage of DPP-4 inhibition for each Vildagliptin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Vildagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
GLP-1 Secretion Assay
This protocol describes a method to assess the effect of Vildagliptin on the levels of secreted GLP-1 from the murine enteroendocrine STC-1 cell line. Since Vildagliptin's primary role is to prevent GLP-1 degradation, it is essential to stimulate GLP-1 secretion with a known secretagogue.
Workflow Diagram:
Materials:
-
STC-1 cells
-
DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Vildagliptin standard
-
GLP-1 secretagogue (e.g., Phorbol 12-myristate 13-acetate (PMA) or a mixture of fatty acids)
-
Assay Buffer (e.g., Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA)
-
DPP-4 inhibitor (other than Vildagliptin, for collection to prevent degradation during processing, if necessary)
-
24-well tissue culture plates
-
Active GLP-1 ELISA kit
Procedure:
-
Cell Culture:
-
Seed STC-1 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
-
Secretion Assay:
-
Wash the cells twice with Assay Buffer.
-
Pre-incubate the cells with 500 µL of Assay Buffer containing various concentrations of Vildagliptin or vehicle control for 30 minutes at 37°C.
-
Add the GLP-1 secretagogue to the wells to stimulate GLP-1 release.
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well. It is recommended to add a broad-spectrum DPP-4 inhibitor to the collection tubes to prevent GLP-1 degradation during sample processing.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the GLP-1 concentrations to the total protein content of the cells in each well, if desired.
-
Calculate the fold-change in GLP-1 secretion in the presence of Vildagliptin compared to the vehicle control (with secretagogue).
-
Determine the EC50 value for Vildagliptin's potentiation of GLP-1 secretion.
-
GIP Secretion Assay
This protocol is similar to the GLP-1 secretion assay and utilizes the STC-1 cell line, which has been shown to also secrete GIP.
Materials:
-
STC-1 cells
-
Cell culture reagents as for the GLP-1 assay
-
Vildagliptin standard
-
GIP secretagogue (e.g., glucose, fatty acids)
-
Assay Buffer (e.g., KRBB with 0.1% BSA)
-
24-well tissue culture plates
-
Active GIP ELISA kit
Procedure:
-
Cell Culture:
-
Follow the same procedure as for the GLP-1 secretion assay.
-
-
Secretion Assay:
-
Wash the cells twice with Assay Buffer.
-
Pre-incubate with Vildagliptin or vehicle control for 30 minutes.
-
Stimulate GIP secretion by adding a known secretagogue (e.g., a high concentration of glucose or a mixture of fatty acids).
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect and process the supernatant as described for the GLP-1 assay.
-
Measure the concentration of active GIP using a specific ELISA kit.
-
-
Data Analysis:
-
Analyze the data as described for the GLP-1 assay to determine the effect of Vildagliptin on GIP levels.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes how to measure the effect of Vildagliptin on glucose-stimulated insulin secretion from the pancreatic β-cell line MIN-6.
Workflow Diagram:
Materials:
-
MIN-6 cells
-
DMEM with high glucose, supplemented with 15% FBS, 1% Penicillin-Streptomycin, and β-mercaptoethanol
-
Vildagliptin standard
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) concentrations of glucose
-
24-well tissue culture plates
-
Insulin ELISA or Radioimmunoassay (RIA) kit
Procedure:
-
Cell Culture:
-
Seed MIN-6 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
-
Insulin Secretion Assay:
-
Wash the cells twice with a glucose-free KRBB.
-
Pre-incubate the cells in KRBB containing low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Remove the pre-incubation buffer and add fresh KRBB containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of Vildagliptin.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant and measure the insulin concentration using an appropriate immunoassay (ELISA or RIA).
-
-
Data Analysis:
-
Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) for each condition.
-
Determine the effect of Vildagliptin on both basal and glucose-stimulated insulin secretion.
-
Calculate the EC50 value for Vildagliptin's potentiation of GSIS.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of Vildagliptin. By utilizing these cell-based assays, researchers can effectively investigate its DPP-4 inhibitory activity and its downstream effects on incretin and insulin secretion. The provided diagrams and data tables serve as a comprehensive resource for professionals in the field of diabetes research and drug development.
References
- 1. Nutrient-dependent secretion of glucose-dependent insulinotropic polypeptide from primary murine K cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Human GIPR Reporter Assay Kit - Indigo Biosciences [indigobiosciences.com]
- 4. physoc.org [physoc.org]
- 5. Mechanisms of fat‐induced gastric inhibitory polypeptide/glucose‐dependent insulinotropic polypeptide secretion from K cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Vildagliptin Calibration Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral anti-hyperglycemic agent that enhances pancreatic islet cell insulin secretion by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] Accurate and precise quantification of Vildagliptin is crucial in pharmaceutical quality control, formulation development, and pharmacokinetic studies. This document provides detailed protocols for generating a standard calibration curve for Vildagliptin using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two common analytical techniques. The methodologies are based on established and validated methods, adhering to ICH guidelines for analytical procedure validation.[3][4]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for Vildagliptin analysis using HPLC and UV-Visible Spectrophotometry, compiled from various validated methods.
Table 1: HPLC Method Parameters for Vildagliptin Quantification
| Parameter | Reported Values |
| Linearity Range (µg/mL) | 1-14[3], 2-12[3], 20-80, 25-150, 40-160[5], 50-90[6] |
| Correlation Coefficient (r²) | > 0.9919[3], 0.999[6], 0.9998[3], 0.9999 |
| Limit of Detection (LOD) (µg/mL) | 0.06[3], 0.63, 1.158[5], 2.98[6], 3.61[3] |
| Limit of Quantification (LOQ) (µg/mL) | 0.21[3], 2.82, 3.509[5], 9.94[6], 10.96[3] |
| Retention Time (min) | ~3.25[3], ~3.5[5], ~3.9[6], ~7.0 |
| Detection Wavelength (nm) | 198[7], 200[5], 207, 210[1][2][3], 212, 215[7][8], 266[3] |
Table 2: UV-Visible Spectrophotometry Method Parameters for Vildagliptin Quantification
| Parameter | Reported Values |
| Linearity Range (µg/mL) | 2-12[9], 3-32[10], 4-24[11], 5-40[7], 5-60[12][13] |
| Correlation Coefficient (r²) | 0.996[7], 0.999[11][12], 0.9994[10] |
| Limit of Detection (LOD) (µg/mL) | 0.679[11], 0.951[12][13] |
| Limit of Quantification (LOQ) (µg/mL) | 2.059[11], 2.513[12][13] |
| Detection Wavelength (λmax) (nm) | 206[11], 210[12][13][14], 410 (with picric acid)[10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol describes a common Reverse Phase (RP)-HPLC method for the quantification of Vildagliptin.
1. Materials and Reagents:
-
Vildagliptin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[7]
-
Water (HPLC grade or Milli-Q)
-
Orthophosphoric acid or Phosphate buffer[8]
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV or PDA detector[1]
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
-
Data acquisition and processing software
3. Preparation of Mobile Phase:
-
A common mobile phase consists of a mixture of a buffer (e.g., phosphate buffer adjusted to a specific pH with orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[8] A typical ratio is 72:28 (v/v) of buffer to acetonitrile.
-
Degas the mobile phase by sonication or vacuum filtration before use.[2]
4. Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of Vildagliptin reference standard and transfer it to a 100 mL volumetric flask.[7]
-
Dissolve the standard in the mobile phase and make up the volume to the mark.[8]
-
Sonicate for a few minutes to ensure complete dissolution.
5. Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of at least five concentrations (e.g., 5, 10, 25, 50, 75, 100 µg/mL).[15]
6. Chromatographic Conditions:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Phosphate Buffer:Acetonitrile (e.g., 72:28 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL[7]
-
Detection Wavelength: 210 nm[1]
-
Column Temperature: Ambient or controlled (e.g., 50°C)[1]
7. Calibration Curve Generation:
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Plot a graph of peak area (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.[15]
Protocol 2: UV-Visible Spectrophotometry
This protocol outlines a simple and rapid method for Vildagliptin quantification.
1. Materials and Reagents:
-
Vildagliptin reference standard
-
Solvent (e.g., Distilled water, 0.1 N HCl, or Methanol)[7][14]
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
2. Instrumentation:
-
UV-Visible Spectrophotometer (double beam)[13]
3. Preparation of Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of Vildagliptin and transfer it to a 100 mL volumetric flask.[11]
-
Dissolve and dilute to the mark with the chosen solvent.[11] Sonicate if necessary.[13]
4. Preparation of Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.[9]
5. Preparation of Calibration Curve Standards:
-
Prepare a series of dilutions from the working standard solution to obtain concentrations within the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[9]
6. Measurement and Calibration Curve Generation:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution over a range (e.g., 200-400 nm). The λmax for Vildagliptin is typically around 210 nm.[14]
-
Measure the absorbance of each calibration standard at the determined λmax using the solvent as a blank.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Visualizations
Caption: Workflow for Vildagliptin Calibration Curve Generation.
Caption: HPLC Experimental Workflow for Vildagliptin Analysis.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. pharmacyscijournal.com [pharmacyscijournal.com]
- 4. journalcmpr.com [journalcmpr.com]
- 5. ejcmpr.com [ejcmpr.com]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. ijrpr.com [ijrpr.com]
- 9. jpbs.in [jpbs.in]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijbpas.com [ijbpas.com]
- 12. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols for the Use of Vildagliptin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral hypoglycemic agent that acts as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][3] Accurate quantification of vildagliptin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[1][4]
The use of a stable isotope-labeled internal standard, such as Vildagliptin-d3, is the gold standard for bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] Vildagliptin-d3 is chemically and physically similar to vildagliptin, causing them to co-elute chromatographically and have similar ionization efficiencies.[5] However, they can be differentiated by their mass-to-charge ratios (m/z).[5] This allows Vildagliptin-d3 to effectively compensate for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision in quantitative analysis.[6]
Mechanism of Action: Vildagliptin Signaling Pathway
Vildagliptin's therapeutic effect is mediated through the inhibition of DPP-4. This enzyme is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[3] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.[3] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells, ultimately resulting in reduced hepatic glucose production.[3]
Experimental Protocols
The following protocols provide a general framework for the quantification of Vildagliptin in human plasma using Vildagliptin-d3 as an internal standard.
Materials and Reagents
-
Vildagliptin analytical standard
-
Vildagliptin-d3 internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water[1]
-
Human plasma (with anticoagulant)[1]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve vildagliptin and Vildagliptin-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare serial dilutions of the vildagliptin primary stock solution with a mixture of acetonitrile and water (1:1 v/v) to create working standard solutions for the calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Vildagliptin-d3 primary stock solution with methanol to obtain a final concentration of 100 ng/mL.[1]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for plasma samples.[2][4]
-
Pipette 50-100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.[1][2]
-
Add 20-50 µL of the Vildagliptin-d3 internal standard working solution.[1][3]
-
Add 200-300 µL of cold acetonitrile to precipitate plasma proteins.[1][2]
-
Centrifuge the samples at 12,000-13,000 rpm for 10 minutes at 4°C.[1][2]
-
Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Condition |
| Column | Hypurity C18 (150 mm × 2.1 mm, 5 µm) or equivalent[7][8] |
| Mobile Phase | Gradient elution with methanol and 5 mmol·L⁻¹ ammonium formate[7][8] |
| Flow Rate | 0.5 - 0.7 mL·min⁻¹[7][9] |
| Column Temperature | 40 °C[7][8] |
| Injection Volume | 2 - 5 µL[2][7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
Data Processing and Quantification
The concentration of Vildagliptin in the samples is determined by calculating the peak area ratio of Vildagliptin to Vildagliptin-d3. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Vildagliptin in the unknown samples is then interpolated from this calibration curve.
Quantitative Data Summary
The following tables summarize the mass spectrometric parameters and performance of a typical LC-MS/MS method for Vildagliptin quantification.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Vildagliptin | 304.2 - 304.3 | 154.2 |
| Vildagliptin-d3 | 307.2 | 157.2 |
Data sourced from multiple validated methods.[6][7][8][10]
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 1.11 - 534.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.11 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
Performance characteristics are based on representative validated methods and may vary between laboratories.[8]
Logical Relationship of Internal Standard Use
The use of an internal standard is crucial for correcting analytical variability. The diagram below illustrates the logical basis for this correction.
By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly improved.[11] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, and any ion suppression or enhancement will affect both molecules similarly.[11] This ensures reliable and reproducible quantification of Vildagliptin in complex biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 9. sciensage.info [sciensage.info]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction for Vildagliptin Quantification in Biological Matrices
Introduction
Vildagliptin is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used in the management of type 2 diabetes mellitus. Accurate quantification of Vildagliptin in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers clean extracts and low detection limits by efficiently removing interfering substances from the biological matrix. This application note provides a detailed protocol for the solid-phase extraction of Vildagliptin from human plasma and urine, along with comparative data on extraction efficiency.
Data Presentation
The following table summarizes typical validation parameters for the solid-phase extraction of Vildagliptin from human plasma using a polymeric reversed-phase sorbent.
| Parameter | Vildagliptin | Vildagliptin-d7 (Internal Standard) | Reference |
| SPE Sorbent | Phenomenex Strata-X | Phenomenex Strata-X | [1][2][3] |
| Extraction Recovery | 92.26% | 89.58% | [1][2][3] |
| Matrix | Human Plasma (K3EDTA) | Human Plasma (K3EDTA) | [2][3] |
Experimental Protocols
This section details the materials and a generalized protocol for the solid-phase extraction of Vildagliptin from human plasma or urine.
Materials and Reagents
-
Vildagliptin analytical standard
-
Vildagliptin-d7 or Vildagliptin-d3 as an internal standard (IS)[4]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ammonium hydroxide, LC-MS grade
-
Ultrapure water
-
Drug-free human plasma or urine
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X, Oasis MCX, or equivalent mixed-mode/polymeric reversed-phase sorbents)[2][4][5]
-
Standard laboratory glassware and calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Sample Pre-treatment
-
Thaw biological samples (plasma or urine) at room temperature.
-
Vortex and centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.[4]
-
Transfer a known aliquot (e.g., 200-500 µL) of the supernatant to a clean tube.[4][5]
-
Spike the sample with the internal standard working solution (e.g., 50 µL of 100 ng/mL Vildagliptin-d3 or -d7).[4]
-
Vortex the sample for 30 seconds.[4]
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization for different SPE cartridge types and laboratory conditions.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it. Do not allow the sorbent to dry.[4][5]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of ultrapure water.[4][5]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady rate (e.g., 1 mL/min).
-
Washing:
-
For plasma samples, wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
For urine samples, a two-step wash can be employed: first with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[4]
-
-
Elution: Elute Vildagliptin and the internal standard from the cartridge using 1 mL of an appropriate elution solvent into a clean collection tube. Common elution solvents include:
-
Dry-down and Reconstitution:
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the analytical system.[4]
Mandatory Visualization
Caption: Vildagliptin Solid-Phase Extraction Workflow.
References
Troubleshooting & Optimization
Vildagliptin HPLC Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving High-Performance Liquid Chromatography (HPLC) issues with Vildagliptin, specifically focusing on peak tailing.
Troubleshooting Guide: Vildagliptin Peak Tailing
Question: What are the common causes of peak tailing for my Vildagliptin peak and how can I resolve them?
Answer:
Peak tailing for Vildagliptin in reversed-phase HPLC is a frequent issue, often stemming from secondary interactions with the stationary phase or suboptimal analytical conditions. Vildagliptin is a basic compound with a pKa of approximately 9.03, making it susceptible to interactions with acidic silanol groups on the silica-based columns.[1][2]
Here's a breakdown of potential causes and their solutions:
1. Secondary Interactions with Silanol Groups:
-
Cause: The basic nature of Vildagliptin leads to strong interactions with residual acidic silanol groups on the surface of C18 or C8 silica-based columns. This is a primary cause of peak tailing for basic analytes.[3][4]
-
Solutions:
-
Adjust Mobile Phase pH: Lower the mobile phase pH to at least 2 pH units below Vildagliptin's pKa (e.g., pH 2.5-4.5).[1][5] At this pH, Vildagliptin is fully protonated, and the silanol groups are less ionized, minimizing unwanted secondary interactions.[1]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped column where most of the residual silanol groups have been chemically deactivated.[3]
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Vildagliptin.[1]
-
2. Inappropriate Mobile Phase Conditions:
-
Cause: An unsuitable buffer, incorrect buffer concentration, or improper mobile phase composition can lead to poor peak shape.
-
Solutions:
-
Optimize Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a consistent pH throughout the column.[5]
-
Mobile Phase Composition: A simple mobile phase of 2 mM ammonium acetate and acetonitrile (80:20 v/v) has been shown to be effective in reducing peak tailing for Vildagliptin.[6][7]
-
3. Column Issues:
-
Cause: Column contamination, degradation, or the formation of a void at the column inlet can all contribute to peak tailing.[4]
-
Solutions:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and particulates, extending its lifetime.[8]
-
Column Flushing: Flush the column with a strong solvent to remove contaminants.[5] If the problem persists, the column may need to be replaced.
-
Check for Voids: A void at the head of the column can cause peak distortion. If a void is suspected, reversing the column (if permissible by the manufacturer) and flushing may help.[4]
-
4. Sample Overload:
-
Cause: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Solution:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
A logical workflow for troubleshooting peak tailing is presented below:
Caption: Troubleshooting workflow for Vildagliptin peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Vildagliptin to consider for HPLC method development?
A1: Vildagliptin is a basic compound with a pKa of approximately 9.03.[2] It is soluble in water and methanol.[9] Understanding its basicity is crucial for selecting the appropriate mobile phase pH to achieve good peak shape and retention.
| Property | Value | Reference |
| pKa | ~9.03 | [2] |
| Solubility | Soluble in water and methanol | [9] |
Q2: Are there any recommended starting conditions for a reversed-phase HPLC method for Vildagliptin?
A2: A good starting point for a reversed-phase HPLC method for Vildagliptin would be:
| Parameter | Recommendation |
| Column | C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5-4.5) |
| Detection | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
Several published methods utilize similar conditions, with variations in the organic modifier ratio and buffer composition.[3][10][11]
Q3: Can Vildagliptin degradation products interfere with the analysis and cause peak tailing?
A3: Yes, Vildagliptin can degrade under stress conditions such as acidic, basic, and oxidative environments, forming multiple degradation products.[1][6][12] If a degradation product co-elutes with the main Vildagliptin peak, it can cause apparent peak tailing or splitting. It is essential to develop a stability-indicating method to ensure that the peak is pure.
Q4: How can I confirm if my peak tailing is due to chemical (secondary interactions) or physical (column void) problems?
A4: A simple diagnostic test is to inject a neutral, well-behaved compound (e.g., toluene). If this compound also shows peak tailing, the problem is likely physical (e.g., a column void, blocked frit, or extra-column dead volume). If the neutral compound has a good peak shape, but Vildagliptin continues to tail, the issue is likely chemical in nature (secondary interactions).
The relationship between the causes of peak tailing is illustrated in the diagram below:
Caption: Common causes of Vildagliptin peak tailing in HPLC.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Vildagliptin Analysis (pH 3.5)
-
Prepare a phosphate buffer: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05 M solution.
-
Adjust pH: Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.
-
Mix mobile phase: Combine the prepared buffer with acetonitrile in the desired ratio (e.g., 80:20 v/v).[10]
-
Degas: Degas the mobile phase using sonication or vacuum filtration before use.
Protocol 2: Sample Preparation for Vildagliptin Tablets
-
Weigh and crush: Weigh and finely powder a representative number of Vildagliptin tablets (e.g., 20 tablets).
-
Dissolve: Accurately weigh a portion of the powder equivalent to a known amount of Vildagliptin and transfer it to a volumetric flask.
-
Dilute: Add a suitable diluent (e.g., the mobile phase) to dissolve the powder. Sonicate for a few minutes to ensure complete dissolution.
-
Filter: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further Dilution: Perform further dilutions with the mobile phase to achieve the desired concentration for injection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ijcrt.org [ijcrt.org]
- 10. scispace.com [scispace.com]
- 11. ajpamc.com [ajpamc.com]
- 12. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vildagliptin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Vildagliptin.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for a mobile phase for Vildagliptin separation by RP-HPLC?
A common starting point for Vildagliptin analysis involves a C18 column and a mobile phase consisting of a buffer and an organic solvent.[1] A frequently used buffer is a phosphate or orthophosphoric acid solution, with the pH adjusted to a range of 2.6 to 6.8.[1][2] Acetonitrile is the most common organic modifier, typically mixed with the aqueous buffer in ratios ranging from 20% to 60% (v/v).[1][2][3]
Q2: How does the pH of the mobile phase affect the retention and peak shape of Vildagliptin?
Vildagliptin is a basic compound, and its ionization state is dependent on the pH of the mobile phase.[1] At a pH below its pKa, Vildagliptin will be in its ionized form, which generally leads to better solubility in the aqueous mobile phase and can result in sharper, more symmetrical peaks. Adjusting the pH can also control the retention time; increasing the pH towards the pKa of Vildagliptin typically increases its retention time in reversed-phase chromatography.[1] For instance, mobile phases with pH values of 2.6 and 3.6 have been successfully used.[3]
Q3: Can methanol be used as an alternative to acetonitrile as the organic modifier?
Yes, methanol can be used as an organic modifier for Vildagliptin separation. While acetonitrile is more common, several methods have been developed using methanol.[4][5] The choice between acetonitrile and methanol can affect the selectivity and elution strength of the mobile phase. Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC, which may lead to longer retention times.[1]
Q4: What is a suitable detection wavelength for Vildagliptin analysis?
Vildagliptin has a UV absorption maximum in the lower UV region.[1] Commonly used detection wavelengths for Vildagliptin are between 200 nm and 220 nm.[1][6][7] However, other wavelengths such as 215 nm, 239 nm, 254 nm, 263 nm and 266 nm have also been reported to provide adequate sensitivity.[2][3][4][8]
Q5: What are the common degradation products of Vildagliptin I should be aware of during method development?
Forced degradation studies have shown that Vildagliptin is susceptible to degradation under acidic, basic, and oxidative conditions.[9][10][11] Under acidic and basic hydrolysis, the primary degradation products involve the conversion of the cyano group to a carboxamide or carboxylic acid. Oxidative degradation can lead to the formation of several other related substances.[9][10] It is crucial to develop a stability-indicating method that can separate Vildagliptin from these potential degradants.
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting)
-
Possible Cause: Secondary interactions between the basic Vildagliptin molecule and acidic silanol groups on the silica-based column packing.
-
Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to ensure the silanol groups are not ionized. Adding a competing base, such as triethylamine (TEA), to the mobile phase can also help mask the active silanol sites.[1]
-
-
Possible Cause: Column overload.
-
Solution: Reduce the concentration of the sample and reinject to see if the peak shape improves.[1]
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Adjust the mobile phase pH. A pH that is too high can lead to interactions causing peak tailing.[1]
-
Issue 2: Poor resolution between Vildagliptin and other components (impurities or other active ingredients)
-
Possible Cause: Inadequate mobile phase strength.
-
Solution: Adjust the ratio of the organic modifier. Decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase the retention time and may improve the separation of closely eluting peaks.
-
-
Possible Cause: Suboptimal pH of the mobile phase.
-
Solution: Small changes in the mobile phase pH can significantly alter the selectivity between ionizable compounds. Experiment with different pH values within the stable range of the column.
-
-
Possible Cause: The chosen organic modifier is not providing the desired selectivity.
-
Solution: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter the elution order and improve resolution.
-
Issue 3: Fluctuating retention times
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis. Any changes in the mobile phase composition require a thorough re-equilibration.
-
-
Possible Cause: Inconsistent mobile phase preparation.
-
Solution: Prepare the mobile phase fresh daily and ensure it is accurately mixed and thoroughly degassed.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant and stable column temperature throughout the analysis.[1]
-
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Vildagliptin
This protocol is based on a commonly cited method for the analysis of Vildagliptin.
-
Mobile Phase Preparation:
-
Prepare a dilute orthophosphoric acid solution and adjust the pH to 2.6 ± 0.5.
-
Mix the buffer with acetonitrile in a ratio of 72:28 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 266 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Vildagliptin standard or sample in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Gradient RP-HPLC Method for Vildagliptin and its Related Substances
This protocol is suitable for separating Vildagliptin from its potential degradation products.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mmol·L-1 sodium octanesulfonate solution (adjusted to pH 2.1 with 0.1% phosphoric acid).[12]
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 210 nm.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and gradually increasing it over the run time to elute more retained components.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Vildagliptin standard or sample in the initial mobile phase composition to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Comparison of Reported Isocratic Mobile Phases for Vildagliptin Separation
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Dilute orthophosphoric acid (pH 2.6) : Acetonitrile (72:28) | Altima C18 (150 x 4.6 mm, 5 µm) | 1.0 | 266 | 3.25 | |
| Phosphate Buffer (pH 3.6) : Acetonitrile (40:60) | Inertsil C18 (250 x 4.6 mm) | 1.0 | 215 | 3.924 | [3] |
| Phosphate Buffer (pH 6.0) : Acetonitrile : Water (20:65:15) | Xterra C18 (250 x 4.6 mm, 5 µm) | 1.0 | 239 | - | [8] |
| 0.05 M KH2PO4 (pH 3.5) : Acetonitrile (80:20) | Kromasil C18 (250 x 4.5 mm, 5 µm) | 0.9 | 263 | 2.600 | [2] |
| Buffer (pH 8.2) : Acetonitrile : Methanol (450:480:70) | C18 column | 0.5 | 254 | 3.906 | [4] |
| 0.1% Orthophosphoric acid : Methanol (20:80) | Chromasil C18 (250 x 4.5 mm, 5 µm) | 0.7 | 206 | 2.54 | [5] |
| Ammonium dihydrogen phosphate : Acetonitrile (90:10) | - | 1.5 | 200 | ~3.5 | [6] |
Visualizations
Caption: Workflow for optimizing mobile phase composition.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchtrend.net [researchtrend.net]
- 6. ejcmpr.com [ejcmpr.com]
- 7. ajpamc.com [ajpamc.com]
- 8. ijpsr.com [ijpsr.com]
- 9. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of related substances in vildagliptin by HPLC: Ingenta Connect [ingentaconnect.com]
Vildagliptin Stability in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of vildagliptin in biological matrices. Adherence to proper sample handling and analytical methodology is critical for obtaining accurate and reproducible data in pharmacokinetic and other bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to vildagliptin instability in biological samples?
A1: Vildagliptin is susceptible to degradation under several conditions. The primary factors affecting its stability in biological matrices include pH, temperature, and oxidative stress.[1][2] It is particularly unstable in acidic, basic, and oxidative environments.[1][2] Elevated temperatures can also accelerate the degradation process.[1]
Q2: I am observing lower than expected concentrations of vildagliptin in my plasma samples. What could be the cause?
A2: Degradation of vildagliptin in plasma is a known issue that can lead to artificially low concentration measurements.[1] To mitigate this, a recent study has demonstrated that the addition of malic acid to human plasma can effectively stabilize vildagliptin and prevent its degradation.[1][3] It is crucial to incorporate a stabilizing agent like malic acid during sample collection or immediately after processing to ensure accurate analysis.[3]
Q3: What are the known degradation products of vildagliptin?
A3: Vildagliptin can degrade into several products depending on the stress conditions. Under acidic, basic, or oxidative stress, a primary degradation product with a mass-to-charge ratio (m/z) of 154 has been identified.[2] Other degradation products can also form, including the hydrolysis of the nitrile group to an amide and subsequently a carboxylic acid.[1]
Q4: Can excipients in formulated products affect vildagliptin stability during extraction from biological matrices?
A4: Yes, certain excipients can influence the stability of vildagliptin.[4][5][6] For instance, vildagliptin, which contains a secondary amino group, can be incompatible with reducing sugars like lactose.[1][4] The presence of such excipients could potentially impact the stability of the drug during the extraction process from biological samples if not properly accounted for.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or low vildagliptin concentrations in plasma samples. | Degradation of vildagliptin in the biological matrix. | - Add a stabilizing agent, such as malic acid, to plasma samples immediately after collection.[1][3] - Ensure samples are processed and stored at appropriate low temperatures (-78 ± 8 °C) to minimize degradation.[7] - Minimize the time samples are kept at room temperature during handling and analysis.[1] |
| Appearance of unknown peaks in the chromatogram. | Formation of vildagliptin degradation products. | - Refer to literature on known degradation products of vildagliptin to tentatively identify the unknown peaks.[2] - Perform forced degradation studies (acidic, basic, oxidative) on a vildagliptin standard to confirm the retention times of potential degradants.[2] |
| Poor reproducibility of analytical results. | Variability in sample handling and preparation. | - Standardize the entire workflow from sample collection to analysis. - Use a stable isotope-labeled internal standard, such as vildagliptin-d7, to compensate for variability in sample preparation and matrix effects.[3][8] - Ensure complete protein precipitation and efficient extraction. |
| Low recovery during sample extraction. | Adsorption of vildagliptin to container surfaces. | - Use low-adsorption vials and pipette tips. - Evaluate different types of plastic and glass containers to identify the most suitable option for your samples.[1] |
Quantitative Data Summary
Table 1: Vildagliptin Degradation Under Various Stress Conditions
| Stress Condition | Temperature | Duration | Degradation (%) | Reference |
| 1M HCl | 70 °C | 210 min | ~85% | [2][9] |
| 1M HCl | 23 °C | 240 min | 59.28% | [2][9] |
| 1M NaOH | 70 °C | 60 min | 100% | [2][9] |
| 1M NaOH | 23 °C | 240 min | 84.33% | [2][9] |
| 3% H₂O₂ | 70 °C | 60 min | 100% | [2][9] |
| 3% H₂O₂ | 23 °C | 180 min | 87.04% | [2][9] |
Experimental Protocols
Protocol 1: Stabilization of Vildagliptin in Human Plasma
This protocol describes the method for stabilizing vildagliptin in human plasma using malic acid to prevent degradation.[3]
Materials:
-
Human plasma collected in K2EDTA tubes
-
Malic acid solution
-
Vortex mixer
-
Centrifuge
-
Freezer (-78 ± 8 °C)
Procedure:
-
Collect whole blood samples in K2EDTA anticoagulant tubes.
-
Centrifuge the blood samples at 4000 rpm at 4 °C for 10 minutes to separate the plasma.[7]
-
Transfer the plasma to clean polypropylene tubes.
-
Add a pre-determined amount of malic acid solution to the plasma to achieve a final concentration sufficient to stabilize vildagliptin.
-
Vortex the plasma sample gently to ensure thorough mixing.
-
Store the stabilized plasma samples at -78 ± 8 °C until analysis.[7]
Protocol 2: Bioanalytical Method for Vildagliptin Quantification in Human Plasma by LC-MS/MS
This protocol outlines a validated LC-MS/MS method for the quantification of vildagliptin in human plasma.[3]
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen stabilized plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.[3]
-
Add an appropriate volume of internal standard working solution (e.g., Vildagliptin-d7).
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture vigorously for at least 1 minute.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions:
-
LC Column: C18 Asentis Express[3]
-
Mobile Phase: A combination of acetonitrile and 5mM ammonium trifluoroacetate.[3]
-
Flow Rate: Optimized for chromatographic separation (e.g., ~2.2 min run time).[3]
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
MRM Transitions:
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of vildagliptin.
-
The concentration range should cover the expected sample concentrations (e.g., 1.00 to 851.81 ng/mL).[3]
-
Analyze the calibration standards and unknown samples using the LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of vildagliptin to the internal standard against the nominal concentration.
-
Determine the concentration of vildagliptin in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Workflow for vildagliptin stabilization and analysis.
Caption: Troubleshooting logic for vildagliptin bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence Studies of New Generic Formulations of Vildagliptin and Fixed-Drug Combination of Vildagliptin and Metformin Versus Respective Originator Products in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Improving Vildagliptin quantification at low concentrations
Welcome to the technical support center for Vildagliptin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of Vildagliptin, particularly at low concentrations.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the quantification of Vildagliptin. The guides are presented in a question-and-answer format to directly resolve common experimental challenges.
Issue 1: Weak or No Signal for Vildagliptin
Q1: I am using an LC-MS/MS system, but my Vildagliptin signal is very weak or absent. What are the potential causes and solutions?
A1: A weak signal for Vildagliptin at low concentrations can stem from several factors, ranging from sample stability to suboptimal instrument parameters. Here are the primary areas to investigate:
-
Sample Stability: Vildagliptin is known to be unstable in biological matrices like plasma. Degradation can occur due to pH and temperature variations.
-
Troubleshooting Step: Add a stabilizing agent, such as malic acid, to your plasma samples to prevent degradation. It is also crucial to process and store samples under appropriate pH and temperature conditions, avoiding alkaline and oxidative environments.
-
-
Ion Suppression (Matrix Effect): Co-eluting endogenous components from the biological matrix can interfere with the ionization of Vildagliptin in the mass spectrometer's source, leading to a suppressed signal.
-
Troubleshooting Step: Enhance your sample cleanup procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation (PPT).
-
-
Suboptimal Mass Spectrometry Parameters: Incorrect settings for the ion source and collision energy can significantly reduce signal intensity.
-
Troubleshooting Step: Optimize the mass spectrometer's source parameters and collision energies specifically for Vildagliptin. Electrospray ionization (ESI) in positive ion mode is generally effective. Utilize Multiple Reaction Monitoring (MRM) for better selectivity and sensitivity.
-
-
Chromatographic Conditions: Poor peak shape and retention can lead to a diluted signal.
-
Troubleshooting Step: Optimize the mobile phase composition and pH. An acidic mobile phase can improve the signal for Vildagliptin. Ensure your analytical column is not contaminated or degraded, and consider using a guard column.
-
Issue 2: Poor Precision and Accuracy in Quality Control (QC) Samples
Q2: My QC samples are showing high variability and are not meeting the acceptance criteria for precision and accuracy. What could be the reason?
A2: Inconsistent results in QC samples often point towards uncompensated variability during sample preparation and analysis.
-
Inadequate Internal Standard (IS): The internal standard may not be effectively compensating for variations.
-
Troubleshooting Step: The use of a stable isotope-labeled internal standard, such as Vildagliptin-D7, is highly recommended. This type of IS co-elutes with the analyte and experiences similar matrix effects, leading to more reliable quantification, especially at low concentrations. If you are using a non-isotopic IS, ensure it mimics the physicochemical properties of Vildagliptin as closely as possible.
-
-
Differential Matrix Effects: The matrix effect may not be consistent across different samples or batches, affecting the analyte and internal standard differently.
-
Troubleshooting Step: A post-column infusion experiment can help identify regions of significant ion suppression in your chromatogram. Further optimization of the sample cleanup method (e.g., switching from LLE to SPE) can provide cleaner extracts and reduce matrix variability.
-
-
Sample Stability Issues: Degradation of Vildagliptin in processed samples awaiting injection can lead to variable results.
-
Troubleshooting Step: Minimize the time samples spend at room temperature and in the autosampler. If degradation in plasma is suspected, the addition of a stabilizing agent like malic acid is a crucial preventative measure.
-
Issue 3: Difficulty in Achieving Low Limits of Quantification (LLOQ)
Q3: I am struggling to achieve the required low limit of quantification for my study. How can I improve the sensitivity of my method?
A3: Improving the LLOQ requires a multi-faceted approach focusing on reducing noise and enhancing the signal of your analyte.
-
Sample Preparation: The cleanliness of your sample extract is paramount.
-
Troubleshooting Step: Transition from protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE, in particular, can yield very clean extracts and high recovery rates.
-
-
Chromatography: Efficient separation and sharp peaks are key.
-
Troubleshooting Step: Ensure your LC method is optimized. C18 columns are commonly used for Vildagliptin analysis. An acidic mobile phase often improves the signal.
-
-
Mass Spectrometry: The detector settings must be finely tuned.
-
Troubleshooting Step: Confirm that the ESI source parameters are optimized for Vildagliptin. Use the most intense and specific MRM transitions for quantification.
-
-
Internal Standard: A proper internal standard is critical for low-level quantification.
-
Troubleshooting Step: A stable isotope-labeled internal standard like Vildagliptin-D7 is the gold standard for compensating for analytical variability and achieving the best accuracy and precision at low concentrations.
-
Quantitative Data Summary
The following tables summarize the Limit of Quantification (LOQ) and Limit of Detection (LOD) for Vildagliptin achieved in various studies using different analytical techniques.
Table 1: Limits of Quantification and Detection for Vildagliptin
| Analytical Technique | Matrix | LOQ (ng/mL) | LOD (ng/mL) | Internal Standard | Sample Preparation | Reference |
| LC-MS/MS | Human Plasma | 1.00 | - | Vildagliptin D7 | Not Specified | |
| LC-MS/MS | Rat Plasma | 7.06 | - | Vildagliptin D7 | Protein Precipitation | |
| LC-MS/MS | K3EDTA Human Plasma | 0.2 | - | Vildagliptin D7 | Solid Phase Extraction | |
| GC-MS | Pharmaceutical Formulation | 3.5 | 1.5 | Nandrolone | Derivatization | |
| HPLC-UV | Pharmaceutical Formulation | 210 | 60 | None | Not Applicable | |
| HPLC-UV | Rabbit Plasma | 5 | - | Saxagliptin | Protein Precipitation |
Experimental Protocols
This section provides detailed methodologies for key experiments related to Vildagliptin quantification.
Protocol 1: Vildagliptin Quantification in Human Plasma using LC-MS/MS
This protocol is based on a method that achieved an LOQ of 1.00 ng/mL.
1. Sample Preparation (with stabilization):
-
To 100 µL of human plasma, add a stabilizing agent such as malic acid.
-
Add the internal standard solution (e.g., Vildagliptin-D7).
-
Proceed with an optimized extraction method such as Solid Phase Extraction (SPE) for clean extracts.
2. Chromatographic Conditions:
-
Column: C18 Asentis Express column.
-
Mobile Phase: A combination of acetonitrile and 5mM ammonium trifluoroacetate.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 2-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Vildagliptin: 304.2 → 154.2
-
Vildagliptin D7: 311.1 → 161.2
-
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature) and compound-dependent parameters (e.g., collision energy).
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline for SPE based on methods that have demonstrated high recovery and clean extracts.
1. Conditioning:
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol.
2. Equilibration:
-
Equilibrate the cartridge with 1 mL of purified water. Do not allow the cartridge to dry.
3. Loading:
-
Pre-treat the plasma sample (e.g., by adding an internal standard).
-
Load the pre-treated sample onto the SPE cartridge.
4. Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove salts and other polar impurities.
5. Elution:
-
Elute Vildagliptin and the internal standard with an appropriate solvent (e.g., 1 mL of a mixture of methanol and 5 mM sodium lauryl sulphate).
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.
Visualizations
Experimental Workflow for Vildagliptin Quantification
Caption: Experimental workflow for Vildagliptin quantification.
Troubleshooting Decision Tree for Weak Vildagliptin Signal
Vildagliptin Impurity Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling and identification of Vildagliptin.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for vildagliptin under stress conditions?
A1: Vildagliptin is susceptible to degradation under acidic, basic, and oxidative stress conditions. Under neutral, thermal, and photolytic conditions, it is relatively stable.[1] Key degradation pathways include hydrolysis of the cyano group to a carboxamide or carboxylic acid, and cleavage of the amide bond.
Q2: What are the major impurities identified during forced degradation studies?
A2: Several degradation products have been identified. Under acidic conditions, a major degradant is observed at a relative retention time (RRT) of 1.3.[1] In basic conditions, three primary degradants appear at RRTs of 0.4, 0.7, and 1.2.[1] Oxidative stress can lead to the formation of at least five major degradants at RRTs 0.5, 0.6, 0.7, 0.8, and 1.2.[1] A process-related impurity, (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E), has also been identified in some batches, which can degrade further.[2]
Q3: What analytical techniques are most suitable for vildagliptin impurity profiling?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly used technique for the separation and quantification of vildagliptin and its impurities.[1][3][4] For structural elucidation and identification of unknown impurities, liquid chromatography coupled with mass spectrometry (LC-MS) is essential.[5][6]
Q4: How do excipients affect the stability of vildagliptin in pharmaceutical formulations?
A4: The presence of common pharmaceutical excipients can influence the degradation of vildagliptin. Studies have shown that excipients like microcrystalline cellulose, magnesium stearate, povidone, sodium starch glycolate, sucrose, and lactose can decrease the percentage of vildagliptin degradation under stress conditions.[1] The protective effect depends on the chemical nature of the excipient.[1]
Troubleshooting Guide
Issue 1: Poor separation of impurity peaks from the main vildagliptin peak in HPLC.
-
Possible Cause: The mobile phase composition or gradient program may not be optimal for resolving closely eluting impurities.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Vildagliptin and its impurities have different ionization states at various pH values. Modify the pH of the aqueous component of the mobile phase to improve separation.
-
Modify Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Optimize Gradient Elution: If using a gradient method, adjust the slope of the gradient to enhance the resolution between the main peak and impurity peaks.
-
Change Stationary Phase: Consider using a different HPLC column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.
-
Issue 2: Inconsistent retention times during HPLC analysis.
-
Possible Cause: Fluctuations in column temperature, mobile phase composition, or flow rate can lead to shifts in retention times.
-
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
-
Pre-mix Mobile Phase: If using an isocratic method, prepare the mobile phase offline to ensure consistent composition. For gradient methods, ensure the pump's mixing performance is optimal.
-
Equilibrate the Column: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions.
-
Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure and flow rate fluctuations.
-
Issue 3: Difficulty in identifying an unknown impurity peak.
-
Possible Cause: The unknown peak may be a novel degradation product or a process-related impurity not previously characterized.
-
Troubleshooting Steps:
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown impurity. This is a critical first step in its identification.
-
Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ion of the unknown impurity to obtain structural information.
-
Forced Degradation Studies: Systematically perform forced degradation studies under different stress conditions (acid, base, oxidation, heat, light) and monitor the formation of the unknown impurity. This can provide clues about its origin.
-
Isolation and NMR: For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on vildagliptin.
-
Acid Degradation:
-
Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[1]
-
Add 3.0 mL of 1 M HCl.[1]
-
Store the mixture at 80°C for a specified period (e.g., 3 to 9 hours).[1]
-
Neutralize the solution to pH 7.0 with NaOH solution.[1]
-
Dilute with the mobile phase to a final concentration of 1.0 mg/mL for HPLC analysis.[1]
-
-
Base Degradation:
-
Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[1]
-
Add 3.0 mL of 0.1 M NaOH.[6]
-
Keep the mixture at room temperature for a specified duration (e.g., 3 hours).[6]
-
Neutralize the solution to pH 7.0 with HCl solution.[1]
-
Dilute with the mobile phase to a final concentration of 1.0 mg/mL for HPLC analysis.[1]
-
-
Oxidative Degradation:
2. RP-HPLC Method for Impurity Profiling
This is a representative RP-HPLC method for the analysis of vildagliptin and its impurities.
| Parameter | Condition |
| Column | Cosmosil CN (150 x 4.6mm, 5μm)[3] |
| Mobile Phase A | 10 mM ammonium formate (pH 5.0)[3] |
| Mobile Phase B | Methanol[3] |
| Elution | Isocratic |
| Ratio | 30:70 (v/v) of Mobile Phase A: Mobile Phase B[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 210 nm[4] |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Vildagliptin Degradation under Various Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Major Impurity RRTs |
| Acidic | 1 M HCl at 80°C | 210 min | ~85%[5] | 1.3[1] |
| Basic | 1 M NaOH at 23°C | 240 min | 84.33%[5] | 0.4, 0.7, 1.2[1] |
| Oxidative | 3% H₂O₂ at 23°C | 180 min | 87.04%[5] | 0.5, 0.6, 0.7, 0.8, 1.2[1] |
| Thermal | Solid state | - | No significant degradation[1] | - |
| Photolytic | UV light | - | No significant degradation[1] | - |
Visualizations
Caption: Workflow for Vildagliptin Impurity Profiling and Identification.
Caption: Troubleshooting Logic for HPLC Separation Issues.
References
- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Matrix Effects in Vildagliptin Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Vildagliptin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of Vildagliptin, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Recommended Action |
| Weak Vildagliptin Signal | Significant ion suppression from endogenous matrix components.[1] | 1. Enhance Sample Cleanup: Switch from Protein Precipitation (PPT) to more robust techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering substances like phospholipids.[1][2][3] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better separation of Vildagliptin from matrix components.[2] 3. Check Mass Spectrometer Parameters: Ensure that the ion source parameters and collision energies are optimized for Vildagliptin.[1] |
| High Variability in Analyte/Internal Standard Response | Inconsistent matrix effects across different samples or lots of biological matrix.[2] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Employ a SIL-IS, such as Vildagliptin-d7 or Vildagliptin-d3, which co-elutes with the analyte and experiences similar matrix effects, thus compensating for variability.[1][4] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples.[2] 3. Re-evaluate Sample Preparation: Ensure the chosen sample preparation method is reproducible and provides consistent cleanup.[5] |
| Poor Accuracy and Precision in QC Samples | The internal standard does not adequately track the analyte's behavior due to differential matrix effects.[2] | 1. Investigate Differential Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression and adjust chromatography to avoid them.[2] 2. Optimize Internal Standard Concentration: Ensure the internal standard concentration is appropriate and provides a stable, reproducible signal across the calibration range.[5] |
| Peak Tailing or Poor Peak Shape | Inappropriate mobile phase pH or suboptimal column chemistry.[3] | 1. Adjust Mobile Phase pH: Vildagliptin is a basic compound. Using a slightly acidic mobile phase (e.g., containing 0.1% formic acid or an ammonium acetate buffer) can improve peak shape.[3] 2. Column Selection: A C18 column is commonly used and generally provides good separation.[1][3] If issues persist, consider a different stationary phase. |
| Isotopic Crosstalk | The M+n isotope peak of Vildagliptin contributes to the signal of the deuterated internal standard, or the internal standard contains a significant amount of unlabeled Vildagliptin.[2] | 1. Verify Purity of Internal Standard: Analyze a high-concentration solution of the SIL-IS to check for the presence of unlabeled Vildagliptin.[2] 2. Optimize Mass Spectrometry Resolution: Ensure the mass spectrometer resolution is sufficient to distinguish between the analyte and internal standard signals.[2] |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective sample preparation technique for reducing matrix effects in Vildagliptin bioanalysis?
A1: While Protein Precipitation (PPT) is a simple and fast technique, it often results in a less clean extract and is more susceptible to matrix effects.[6] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are considered superior for reducing matrix effects and improving sensitivity in Vildagliptin bioanalysis.[1][2][3] SPE, in particular, can yield very clean extracts and high recovery rates.[1]
Q2: Are there any specific recommendations for LLE solvents or SPE cartridges for Vildagliptin extraction?
A2: For LLE, ethyl acetate has been reported to be an effective extraction solvent.[6][7] For SPE, Phenomenex Strata-X cartridges have demonstrated good recovery for Vildagliptin.[1]
Chromatography and Mass Spectrometry
Q3: What are the typical LC-MS/MS parameters for Vildagliptin analysis?
A3: A C18 column is commonly used for chromatographic separation.[1][3] The mobile phase is often a combination of an organic solvent like acetonitrile or methanol and an aqueous solution containing additives like ammonium acetate or formic acid to improve peak shape and ionization efficiency.[1][7][8][9] Electrospray ionization (ESI) in the positive ion mode is typically used for detection.[1][8] Multiple Reaction Monitoring (MRM) is employed for quantification, with common transitions for Vildagliptin being m/z 304.4 → 154.1 and for its deuterated internal standard Vildagliptin-d7 being m/z 311.1 → 161.1.[6][8]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) highly recommended?
A4: A SIL-IS, such as Vildagliptin-d7 or Vildagliptin-d3, is considered the gold standard in quantitative bioanalysis.[3][4] Because its physicochemical properties are nearly identical to the analyte, it co-elutes and experiences very similar ionization suppression or enhancement.[1][2] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[3][4]
Troubleshooting and Method Validation
Q5: How can I quantitatively assess the matrix effect in my assay?
A5: The matrix effect is typically evaluated by calculating the Matrix Factor (MF). This is the ratio of the analyte's peak response in the presence of the matrix (a post-extraction spiked sample) to its peak response in a neat solution at the same concentration. An IS-normalized MF is also calculated to determine if the internal standard adequately compensates for the matrix effect.[2][8]
Q6: My QC samples are failing, but my calibration curve looks good. What could be the issue?
A6: This could indicate a problem with matrix effects that are not being adequately compensated for by your current method. If your QC samples are prepared in a biological matrix, there may be an issue with extraction efficiency or matrix-induced signal suppression or enhancement that is not present in the solvent-based calibration standards.[10] It is crucial to re-evaluate your sample cleanup procedure and consider preparing matrix-matched calibrators.[2][10]
Q7: Are there any known stability issues with Vildagliptin in biological matrices?
A7: Vildagliptin can be unstable in biological matrices.[1] Some studies suggest adding a stabilizing agent like malic acid to plasma samples.[1][3] Vildagliptin is also sensitive to degradation in alkaline and oxidative conditions, especially at elevated temperatures.[1][11] Therefore, it is important to handle and store samples appropriately.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Vildagliptin Bioanalysis
| Technique | Advantages | Disadvantages | Reported Application |
| Protein Precipitation (PPT) | Simple, fast, high-throughput.[6] | Less clean extract, high potential for matrix effects (ion suppression).[6] | Used for initial sample cleanup, but often requires further optimization to mitigate matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good recovery. | More labor-intensive and time-consuming than PPT. | Effective for reducing matrix effects and improving sensitivity.[1][2] Ethyl acetate is a commonly used solvent.[6][7] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high recovery and concentration of the analyte.[1] | Can be more expensive and requires method development. | Highly effective for removing interfering matrix components and minimizing ion suppression.[1][2][3] |
Table 2: Summary of LC-MS/MS Method Parameters for Vildagliptin Quantification
| Parameter | Typical Conditions | Reference |
| LC Column | C18 (e.g., Betasil C18, 50 mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile and 2 mM ammonium acetate (90:10 v/v) | [7] |
| Acetonitrile and 5mM ammonium trifluoroacetate | [1] | |
| Methanol and 5 mM ammonium formate | [12] | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | [1][8] |
| MRM Transition (Vildagliptin) | m/z 304.4 → 154.1 | [6][8] |
| MRM Transition (Vildagliptin-d7) | m/z 311.1 → 161.1 | [6][8] |
| Linearity Range (Human Plasma) | 1.11 to 534.0 ng/mL | [12] |
| Linearity Range (Rat Plasma) | 7.06 to 3023.81 ng/mL | [8] |
| 1.57 to 501.21 ng/mL | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Vildagliptin in Human Plasma
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., Vildagliptin-d7 in methanol).
-
Add 1 mL of ethyl acetate as the extraction solvent.[6]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.[6]
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.[6]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[6]
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[6]
Protocol 2: Solid-Phase Extraction (SPE) for Vildagliptin in Human Plasma
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6]
-
Elute Vildagliptin and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[6]
Protocol 3: Assessment of Matrix Factor
-
Prepare three sets of samples at low and high QC concentration levels:
-
Set A (Neat Solution): Spike Vildagliptin and the internal standard into the mobile phase or reconstitution solvent.[2]
-
Set B (Post-extraction Spike): Extract blank plasma from at least six different sources. Spike Vildagliptin and the internal standard into the extracted matrix.[2]
-
Set C (Pre-extraction Spike): Spike Vildagliptin and the internal standard into blank plasma from the same six sources and then perform the extraction.[2]
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) as follows:
-
MF = (Peak response of analyte in Set B) / (Peak response of analyte in Set A)
-
-
Calculate the IS-Normalized MF as follows:
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
The variability of the IS-Normalized MF across the different matrix lots should be within acceptable limits (typically ≤15% CV).
-
Visualizations
Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.
Caption: General workflow for Vildagliptin bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. akjournals.com [akjournals.com]
- 8. sciensage.info [sciensage.info]
- 9. Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
Vildagliptin Purity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and verification of vildagliptin. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for assessing the purity of a vildagliptin standard?
A1: The most common and widely accepted method for determining the chemical purity of vildagliptin is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This technique is effective for identifying and quantifying vildagliptin and its related impurities.
Q2: What are the typical degradation pathways for vildagliptin that I should be aware of during analysis?
A2: Vildagliptin is susceptible to degradation under forced conditions, which can lead to the formation of impurities. The primary degradation pathways include:
-
Hydrolysis: The nitrile group can hydrolyze to form an amide and subsequently a carboxylic acid.[1]
-
pH and Temperature Stress: Significant degradation occurs at high temperatures in acidic (e.g., 1M HCl), basic (e.g., 1M NaOH), and oxidative (e.g., H₂O₂) conditions.[1][2] This can result in the formation of a carboxylic acid derivative and a cyclic amidine.[1]
Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?
A3: Unexpected peaks in your chromatogram can arise from several sources:
-
Sample Degradation: Ensure that your samples are freshly prepared and have been stored under appropriate conditions to prevent degradation.[3]
-
Contamination: The peaks could be due to contaminated solvents, glassware, or the HPLC system itself. Running a blank injection of the mobile phase can help identify system contamination.[3]
-
Known or Unknown Impurities: The peaks may correspond to known process-related impurities or previously uncharacterized degradation products.[3] Comparing retention times with available vildagliptin impurity reference standards can help in identification.[4][5]
Q4: How can I confirm the identity of vildagliptin and its impurities?
A4: While HPLC with UV detection is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of vildagliptin and its impurities by providing mass-to-charge ratio (m/z) information.[2][6] For definitive structural elucidation of novel impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required.[6][7]
Q5: Are there any specific considerations when using a deuterated internal standard like Vildagliptin-d3?
A5: Yes, when using Vildagliptin-d3 as an internal standard in quantitative bioanalysis (typically with LC-MS/MS), you should be aware of the "isotope effect." This can cause a slight difference in retention time between the deuterated and non-deuterated compounds.[8] It is also crucial to assess the isotopic purity of the standard, as the presence of unlabeled vildagliptin can lead to inaccurate measurements.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of vildagliptin.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, inappropriate mobile phase pH, or sample overload. | 1. Use a new or validated HPLC column. 2. Ensure the mobile phase pH is appropriate for vildagliptin's pKa. 3. Inject a lower concentration of the sample. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC pump for consistent flow rate delivery. |
| Low Signal Intensity | Incorrect detection wavelength, low sample concentration, or detector malfunction. | 1. Verify the detection wavelength is set to the λmax of vildagliptin (typically around 210-215 nm).[1][9] 2. Prepare a more concentrated sample. 3. Check the detector lamp and perform a system diagnostic. |
| Difficulty in Separating Impurities | Suboptimal chromatographic conditions. | 1. Optimize the mobile phase composition (e.g., adjust the organic modifier to buffer ratio). 2. Try a different stationary phase (e.g., a different C18 column or a cyano column). 3. Adjust the gradient profile in a gradient elution method. |
| Inaccurate Quantification | Lack of certified reference standards for impurities or a non-linear detector response. | 1. Use commercially available, certified reference standards for known impurities for accurate quantification.[3] 2. For novel impurities, isolation and characterization may be needed to create a reference standard.[3] 3. Construct a calibration curve with multiple points to ensure a linear detector response across the concentration range of interest. |
Experimental Protocols
Protocol 1: Vildagliptin Purity Assessment by RP-HPLC
This protocol provides a general method for the purity assessment of a vildagliptin standard.
1. Materials and Reagents:
-
Vildagliptin reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted as per specific method)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm)[9] | Altima C18 (150mm x 4.6mm, 5µm)[10] | ODS-4 C18 (250 x 4.6 mm, 3 µm)[2] |
| Mobile Phase | Acetonitrile: Phosphate Buffer (60:40 v/v), pH 3.6[9] | Acetonitrile: Dilute Phosphoric Acid (60:40 v/v), pH 2.6[10] | Buffer: Acetonitrile: Methanol (870:100:30 v/v/v)[2] |
| Flow Rate | 1.0 mL/min[9] | 0.5 mL/min[10] | 1.0 mL/min[2] |
| Detection Wavelength | 215 nm[9] | 210 nm[10] | 210 nm[2] |
| Injection Volume | 20 µL | 10 µL[10] | Not Specified |
| Column Temperature | Ambient | Ambient | 50°C[2] |
3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of the vildagliptin working standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standard solutions at the desired concentrations (e.g., 50 µg/mL).[9]
4. Sample Preparation:
-
For bulk drug analysis, prepare the sample solution in the same manner as the standard solution.
5. System Suitability:
-
Inject the standard solution five times and evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD of the peak area. The theoretical plates for vildagliptin should typically be greater than 2000, and the tailing factor should be less than 2.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculate the purity of the vildagliptin sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
Protocol 2: Vildagliptin Impurity Profiling by Stability-Indicating RP-HPLC
This protocol is designed to separate vildagliptin from its potential degradation products.
1. Materials and Reagents:
-
Vildagliptin
-
Perchloric acid buffer
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Triethylamine
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil ODS (250 x 4.6 mm, 5 µm)[11] |
| Mobile Phase | A mixture of Perchloric acid Buffer, methanol, acetonitrile, and Triethylamine[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection Wavelength | 210 nm[11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3. Forced Degradation Study:
-
Acid Degradation: Dissolve vildagliptin in 0.1 M HCl and heat at 80°C for a specified time. Neutralize the solution before injection.
-
Base Degradation: Dissolve vildagliptin in 0.1 M NaOH and heat at 80°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve vildagliptin in 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid vildagliptin to dry heat (e.g., 105°C) for a specified time.
-
Photolytic Degradation: Expose a solution of vildagliptin to UV light.
4. Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent vildagliptin peak and from each other. Peak purity analysis of the vildagliptin peak in the stressed samples should be performed to confirm that it is free from co-eluting impurities.[11]
Visualizations
Caption: Workflow for Vildagliptin Purity Assessment by HPLC.
Caption: Decision Tree for Troubleshooting Common HPLC Issues.
References
- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vildagliptin Impurities | SynZeal [synzeal.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Identification and Separation of the Degradation Products of Vildagliptin Tablets and Raw Material using LC-MS and NMR, and then Exploration of the Corresponding Degradation Pathways | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 8. benchchem.com [benchchem.com]
- 9. ijrpr.com [ijrpr.com]
- 10. ajpamc.com [ajpamc.com]
- 11. Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet | Bentham Science [benthamscience.com]
Vildagliptin Analysis: Technical Support & Robustness Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the robustness testing of Vildagliptin analysis, primarily focusing on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the analysis of Vildagliptin.
Q1: What is method robustness and why is it critical for Vildagliptin analysis?
A: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.[2] For Vildagliptin, a potent anti-diabetic agent, ensuring robustness is a critical part of method validation to guarantee that the analytical method is reliable for routine quality control, providing consistent and accurate results across different labs, instruments, and analysts.[3][4]
Q2: What are the typical parameters to vary in an HPLC method robustness test for Vildagliptin?
A: During a robustness study for Vildagliptin, several key chromatographic conditions are intentionally varied to assess the impact on the results. The most common parameters include:
-
Flow Rate of the mobile phase (typically varied by ±0.1 to 0.2 mL/min).[3][5]
-
Mobile Phase pH (typically varied by ±0.1 to 0.2 units).[3]
-
Mobile Phase Composition , specifically the ratio of organic solvent to aqueous buffer (typically varied by ±2% to 4%).[3][5]
-
Detection Wavelength (typically varied by ±1 to 2 nm).[2][3]
-
Column Temperature (if controlled, typically varied by ±5°C).
The primary acceptance criterion for a robustness test is that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must be met under all the varied conditions.[6]
Q3: I'm observing peak tailing or fronting in my Vildagliptin chromatogram. What are the common causes and solutions?
A: Poor peak shape compromises the accuracy of quantification.[7] Here are the likely causes and troubleshooting steps:
-
Peak Tailing:
-
Cause: Strong interaction between basic analytes like Vildagliptin and residual acidic silanols on the C18 column. This is a very common issue.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A pH of 2.6 to 3.6 is often used for Vildagliptin.[2][8] Using a high-purity, end-capped column can also minimize this effect.
-
Cause: Column overload or degradation.
-
Solution: Reduce the sample concentration or injection volume. If the column is old or has been exposed to harsh conditions, replace it.[9]
-
-
Peak Fronting:
-
Cause: This is less common but can be caused by sample overload, especially in a sample solvent that is much stronger than the mobile phase.
-
Solution: Ensure the sample is dissolved in the mobile phase or a weaker solvent.[7] Lower the concentration of the analyte.
-
Below is a troubleshooting workflow for addressing common peak shape issues.
Q4: My retention times for Vildagliptin are shifting between injections. What should I check?
A: Retention time variability is a common problem that can affect the reliability of peak identification and integration.[10]
-
Check Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the sequence. Inadequate equilibration can cause retention time drift, especially at the beginning of a run.
-
Verify Mobile Phase Composition: Inaccurate preparation of the mobile phase is a frequent cause. If using a gradient, check the pump's proportioning valves. For isocratic methods, pre-mixing the mobile phase can enhance consistency.[10]
-
Inspect for Leaks: A leak in the system will cause a drop in pressure and an increase in retention times. Check all fittings and connections from the pump to the detector.[9]
-
Monitor Column Temperature: If a column heater is not used, fluctuations in ambient laboratory temperature can cause retention times to shift. Using a thermostatically controlled column compartment is recommended for robust methods.
Q5: I am seeing unexpected peaks in my chromatogram. What could they be?
A: Extraneous peaks can arise from several sources:
-
Sample Degradation: Vildagliptin can degrade under alkaline and oxidative conditions.[11] Ensure samples are prepared fresh and stored properly, protected from light and extreme temperatures.
-
Contamination: Contaminants can be introduced from solvents, glassware, or the HPLC system itself. Running a blank injection (mobile phase only) can help diagnose system contamination.[11]
-
Impurities: The peaks may be known process-related impurities or previously uncharacterized degradation products. Comparing their retention times with those of available Vildagliptin impurity reference standards can help with identification.[11]
Data Presentation: Robustness Study Parameters
The following table summarizes the typical parameters and variation ranges deliberately altered during a robustness study of an RP-HPLC method for Vildagliptin analysis, as synthesized from multiple validated methods.[3][5] The primary outcome measured is the adherence to system suitability test (SST) criteria, such as resolution, peak area, and tailing factor.[3][6]
| Parameter Varied | Typical Variation Range | Monitored Results | Typical Outcome |
| Flow Rate | ± 0.1 to 0.2 mL/min | Retention Time, Peak Area, Resolution | No significant change in system suitability parameters.[2][3] |
| Mobile Phase pH | ± 0.1 to 0.2 units | Retention Time, Tailing Factor, Resolution | The method remains reliable within this range.[5] |
| Mobile Phase Composition | ± 2% (Organic Phase) | Resolution, Retention Time | System suitability parameters are consistently met.[3][5] |
| Wavelength | ± 2 nm | Peak Area | No significant impact on quantitation.[3] |
Experimental Protocols
Protocol: Representative RP-HPLC Method for Vildagliptin
This protocol outlines a typical isocratic RP-HPLC method for the quantification of Vildagliptin, synthesized from several validated procedures.[2][8]
-
Instrumentation: A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector, isocratic pump, and autosampler.
-
Column: Altima C18 or equivalent (150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A filtered and degassed mixture of a phosphate buffer and acetonitrile. A common ratio is Buffer:Acetonitrile (40:60 v/v).[2] The buffer is often a dilute phosphoric acid solution, with the final mobile phase pH adjusted to between 2.6 and 3.6.[2][8]
-
Flow Rate: 0.5 to 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 210 nm.[2]
-
Run Time: Approximately 6-10 minutes.[2]
Protocol: Robustness Study Workflow
The robustness of the analytical method is evaluated by analyzing the effects of small, deliberate variations in the method parameters.
-
Prepare System Suitability Solution: Prepare a standard solution of Vildagliptin at a known concentration (e.g., 50 µg/mL).[8]
-
Establish Baseline Performance: Inject the system suitability solution five or six times using the nominal (optimized) chromatographic conditions. Calculate the mean and %RSD for parameters like retention time, peak area, tailing factor, and theoretical plates. Verify that all parameters meet the pre-defined acceptance criteria as per ICH guidelines.[2][12]
-
Vary a Single Parameter: Adjust one parameter to its extreme limit (e.g., increase the flow rate from 1.0 mL/min to 1.2 mL/min) while keeping all other conditions at their nominal values.
-
Analyze and Evaluate: Inject the system suitability solution and analyze the results. Record the chromatographic data and verify that system suitability criteria are still met.[6]
-
Repeat for All Variations: Repeat steps 3 and 4 for the lower and upper limits of each parameter identified for the study (e.g., flow rate, pH, mobile phase composition).
-
Assess Results: Compile the data. The method is considered robust if the system suitability criteria are met across all tested variations and the results remain reliable.[1]
The logical flow of a robustness study is visualized below.
References
- 1. database.ich.org [database.ich.org]
- 2. ajpamc.com [ajpamc.com]
- 3. benchchem.com [benchchem.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. benchchem.com [benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. jetir.org [jetir.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
Vildagliptin Degradation Product Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of vildagliptin degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of vildagliptin degradation products.
Issue 1: Unexpected or Additional Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | - Compare the retention times of the unknown peaks with the known degradation products of vildagliptin. - Perform forced degradation studies under various stress conditions (acidic, basic, oxidative) to confirm the identity of the degradation products.[1][2] |
| Contamination | - Inject a blank (mobile phase only) to check for contamination in the HPLC system. - Ensure the use of high-purity solvents and freshly prepared mobile phases.[2] - Thoroughly clean all glassware and sample vials. |
| Presence of Impurities | - The peaks may correspond to known process-related impurities. - Compare the retention times with available vildagliptin impurity reference standards.[2] |
| Interaction with Excipients | - If analyzing a formulation, certain excipients like lactose can react with vildagliptin, leading to the formation of additional degradation products.[1] |
Issue 2: Inconsistent Peak Areas or Retention Times
| Possible Cause | Troubleshooting Steps |
| Sample Instability | - Vildagliptin is susceptible to degradation in solution. Prepare samples fresh and analyze them promptly.[2] - For plasma samples, the addition of a stabilizing agent like malic acid is recommended to prevent degradation.[1][3] - If using an autosampler, consider cooling it to minimize degradation of samples waiting for injection.[1] |
| Inconsistent Mobile Phase Composition | - Prepare fresh mobile phase for each run. - Ensure accurate measurement and mixing of mobile phase components. |
| Column Equilibration | - Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Inadequate equilibration can lead to retention time shifts.[4] |
| Fluctuations in Column Temperature | - Use a column oven to maintain a consistent temperature throughout the analysis. Temperature fluctuations can affect retention times.[4][5] |
| Pump or System Leaks | - Check for any leaks in the HPLC system, particularly around pump seals and fittings. Leaks can cause pressure fluctuations and affect retention time reproducibility.[5][6][7] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | - The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like vildagliptin. Optimize the mobile phase pH.[8] |
| Column Contamination or Degradation | - Flush the column with a strong solvent to remove any strongly retained compounds. - If the problem persists, the column may be degraded and require replacement. |
| Mismatched Sample Solvent and Mobile Phase | - Whenever possible, dissolve the sample in the mobile phase. A strong mismatch in solvent strength can lead to peak distortion.[5] |
| Void in the Column | - A void at the head of the column can cause peak splitting. This may require repacking or replacing the column.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of vildagliptin?
A1: Vildagliptin degrades under various stress conditions to form several products. The primary degradation pathways involve hydrolysis and oxidation.[9][10]
Summary of Major Vildagliptin Degradation Products
| Stress Condition | Major Degradation Products Identified | References |
| Acidic Hydrolysis | One major degradant at a relative retention time (RRT) of approximately 1.3. Another study identified [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid, 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid and its O-methyl ester. | [9][10] |
| Basic Hydrolysis | Three major degradants at RRTs of approximately 0.4, 0.7, and 1.2. Another study identified 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide. | [9][10] |
| Oxidative Degradation | Five major degradants at RRTs of approximately 0.5, 0.6, 0.7, 0.8, and 1.2. Another study identified 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide. | [9][10] |
| Neutral Hydrolysis | One major degradant at an RRT of approximately 0.7. | [9] |
| Thermal and UV Conditions | No significant degradation is typically observed under these conditions.[9] |
Q2: What are the typical HPLC conditions for analyzing vildagliptin and its degradation products?
A2: A common approach is using a reversed-phase C18 column with a gradient elution. The mobile phase often consists of a buffer (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile.[11][12][13] Detection is typically performed using a UV detector at around 210-215 nm.[14][15]
Q3: How do excipients affect the stability of vildagliptin?
A3: The presence of excipients can influence the degradation of vildagliptin. Some studies have shown that a mixture of common excipients can actually decrease the percentage of vildagliptin degradation.[9] However, vildagliptin, having a secondary amino group, can be incompatible with reducing sugars like lactose, which may promote the formation of certain degradants.[1] It is crucial to assess the stability of vildagliptin in the presence of specific excipients used in a formulation.[10][16]
Q4: How can I improve the stability of vildagliptin in plasma samples during analysis?
A4: Degradation of vildagliptin in plasma is a known issue. The addition of malic acid to human plasma has been shown to effectively stabilize vildagliptin and prevent its degradation, ensuring more accurate analytical results.[1][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of Vildagliptin
This protocol outlines a general procedure for conducting forced degradation studies on vildagliptin raw material.
-
Acidic Degradation:
-
Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.
-
Add 3.0 mL of 1 M HCl.
-
Store the mixture at 80°C for a specified period (e.g., 3, 5, or 9 hours).[9]
-
Neutralize the solution to pH 7.0 with NaOH solution.
-
Dilute with the mobile phase to a final concentration of 1.0 mg/mL before injection into the HPLC system.[9]
-
-
Basic Degradation:
-
Oxidative Degradation:
-
Dissolve 5.0 mg of vildagliptin in 2.0 mL of methanol.
-
Add a specific volume of 3% H₂O₂.
-
Store at room temperature for a specified duration.
-
Dilute with the mobile phase to a final concentration of 1.0 mg/mL.[10]
-
Visualizations
Caption: Workflow for Vildagliptin Degradation Product Analysis.
Caption: Troubleshooting Logic for Vildagliptin HPLC Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. lcms.cz [lcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 10. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Separation of the Degradation Products of Vildagliptin Tablets and Raw Material using LC-MS and NMR, and then Exploration of the Corresponding Degradation Pathways | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ijrpr.com [ijrpr.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vildagliptin Extraction from Plasma
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction recovery of vildagliptin from plasma samples.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue: Low Extraction Recovery
| Potential Cause | Troubleshooting & Optimization Steps |
| Incomplete Protein Precipitation (PPT) | - Ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma is at least 3:1 (v/v). Acetonitrile is a common and effective choice. - Vortex the mixture vigorously for a minimum of 30 seconds to ensure thorough mixing and complete protein precipitation.[1] - Perform the precipitation at low temperatures (e.g., on ice) to minimize potential degradation of vildagliptin.[1] - Allow for sufficient centrifugation time and speed (e.g., >10,000 x g for 10 minutes at 4°C) to ensure a compact pellet of precipitated proteins.[1] |
| Suboptimal Liquid-Liquid Extraction (LLE) | - pH Adjustment: The pH of the aqueous plasma sample can influence the extraction efficiency. Vildagliptin has a secondary amino group, and adjusting the pH can optimize its partition into the organic solvent. For instance, adding a small amount of 0.1N NaOH can prevent ionization and improve extraction into ethyl acetate.[2] - Choice of Organic Solvent: The selection of an appropriate organic solvent is critical. Ethyl acetate has been shown to be a reproducible and effective solvent for vildagliptin extraction.[2] Other solvents like tert-butyl methyl ether (TBME), dichloromethane, and diethyl ether can also be tested.[2] - Extraction Time: Ensure adequate vortexing time (e.g., 5 minutes) to facilitate the transfer of vildagliptin from the aqueous to the organic phase.[1] |
| Inefficient Solid-Phase Extraction (SPE) | - Sorbent Selection: The choice of SPE sorbent is crucial. Polymeric reversed-phase sorbents like Phenomenex Strata-X have demonstrated high recovery for vildagliptin.[1] C8 and C18 phases have also been used successfully.[1] - Method Optimization: - Ensure proper conditioning (e.g., with methanol) and equilibration (e.g., with water) of the SPE cartridge before loading the sample.[1] - Optimize the wash steps to remove interferences without causing premature elution of vildagliptin. A weak solvent like 5-10% methanol in water is often a good starting point.[1] - Test different elution solvents to ensure complete recovery of the analyte. A mixture of methanol and 5 mM sodium lauryl sulphate has been reported to provide good recovery.[1] |
Issue: Analyte Degradation
| Potential Cause | Troubleshooting & Optimization Steps |
| Temperature Instability | - Vildagliptin is known to degrade in plasma at room temperature.[1] Accuracy can significantly decrease if samples are left at room temperature for extended periods.[3] - Mitigation: Process plasma samples on ice to minimize degradation.[1] For long-term storage, keep plasma samples at -70°C or lower.[1] |
| pH Instability | - Vildagliptin is susceptible to degradation in strong acidic, basic, and oxidative conditions, particularly at elevated temperatures.[1][4] - Mitigation: - Avoid exposing the analyte to harsh pH conditions during sample processing. - The addition of malic acid to human plasma has been shown to effectively stabilize vildagliptin and prevent its degradation.[5] |
Issue: Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting & Optimization Steps |
| Matrix Effects | - Co-eluting endogenous plasma components, such as phospholipids, can interfere with the ionization of vildagliptin, leading to signal suppression or enhancement and resulting in poor peak shape. - Mitigation: - Employ a more selective extraction method like SPE, which generally yields cleaner extracts and reduces matrix effects compared to protein precipitation.[1] - If using protein precipitation, ensure the complete removal of the precipitated proteins. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting vildagliptin from plasma?
The three most common techniques for vildagliptin extraction from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6] The choice of method depends on the specific requirements of the assay, such as desired sensitivity, sample throughput, and available instrumentation.[1]
Q2: What are the typical extraction recovery rates for vildagliptin?
Extraction recovery can vary based on the method and optimization. Here is a summary of reported recovery rates:
| Extraction Method | Sorbent/Solvent | Reported Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Acetonitrile | Not explicitly stated, but generally lower than SPE. | Simple, fast, high-throughput.[6] | Less clean extract, potential for matrix effects.[6] |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | Not explicitly stated. | Cleaner extract than PPT.[7] | Requires solvent evaporation and reconstitution, can be more time-consuming.[2] |
| Solid-Phase Extraction (SPE) | Phenomenex Strata-X (Polymeric Reversed-Phase) | 92.26%[6] | Provides the cleanest extracts, high selectivity, and minimizes matrix effects.[6] | More expensive and method development can be more complex.[6] |
Q3: How can I prevent vildagliptin degradation during sample collection and storage?
Vildagliptin is unstable in plasma, so proper handling is crucial. To prevent degradation, process samples on ice and minimize the time they are kept at room temperature. For long-term storage, it is recommended to store plasma samples at -70°C or below.[1] The addition of a stabilizing agent like malic acid to the plasma can also prevent degradation.[5]
Q4: What internal standard (IS) should I use for vildagliptin analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical extraction and ionization behavior. Vildagliptin-D7 and ¹³C-¹⁵N-vildagliptin are excellent choices.[1] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used as an alternative.
Experimental Protocols
Below are detailed methodologies for the key extraction experiments.
Protein Precipitation (PPT) Protocol
This protocol is based on methods utilizing acetonitrile for precipitation.[1]
Methodology:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard (e.g., ¹³C-¹⁵N-vildagliptin).
-
Add 300-400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[1]
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general representation based on successful LLE methods for vildagliptin.[2]
Methodology:
-
Pipette 100 µL of plasma sample into a glass tube.
-
Add 25 µL of internal standard (e.g., Repaglinide, 1 µg/mL).[7]
-
Add 1.5 mL of ethyl acetate as the extraction solvent.[2]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.[1]
-
Centrifuge for 5 minutes at 4000 rpm to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer (~1.3 mL) to a new tube.[1]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.[1]
-
Inject a 2 µL aliquot into the LC-MS/MS system.[1]
Solid-Phase Extraction (SPE) Protocol
This protocol is a general representation based on successful SPE methods for vildagliptin.[1]
Methodology:
-
Conditioning: Condition the SPE cartridge (e.g., Phenomenex Strata-X) by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of purified water. Do not allow the cartridge to dry.[1]
-
Loading: Pre-treat 200 µL of plasma with the internal standard. Load the pre-treated sample onto the SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove salts and polar impurities.[1]
-
Elution: Elute vildagliptin and the internal standard from the cartridge using an appropriate elution solvent (e.g., 1 mL of methanol:5 mM sodium lauryl sulphate).[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 4. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) [mdpi.com]
- 5. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Vildagliptin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Vildagliptin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides an objective comparison of various validated bioanalytical methods for Vildagliptin, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data summarized for easy comparison.
Comparative Analysis of Vildagliptin Bioanalytical Methods
The selection of a bioanalytical method for Vildagliptin depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. While HPLC methods with UV detection are available, LC-MS/MS is often preferred for its superior sensitivity and selectivity, especially for complex biological samples.[1][2]
A critical aspect of bioanalytical method development is the choice of an appropriate internal standard (IS) to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3] A stable isotope-labeled internal standard, such as Vildagliptin-D7, is often considered the gold standard for LC-MS/MS assays due to its similar physicochemical properties to the analyte.[3][4]
The following tables summarize the validation parameters of different bioanalytical methods for Vildagliptin, providing a basis for cross-method comparison.
Table 1: LC-MS/MS Method Validation Parameters
| Internal Standard | Linearity Range (ng/mL) | Precision (% CV) | Accuracy (% Recovery or % Bias) | Recovery (%) | Reference |
| Vildagliptin-D7 | 7.06 - 3023.81 | < 9 | ± 15 of nominal values | 92.26 (Vildagliptin) / 89.58 (IS) | [3] |
| ¹³C-¹⁵N-Vildagliptin | 1.11 - 534.0 | 0.9 - 8.5 (Intra- & Inter-day) | 99.8% - 109.3% | Not Reported | [5] |
| Alogliptin | 5 - 300 | Not Reported | Not Reported | Not Reported | [6] |
| Metformin D6 & Vildagliptin D7 | 0.2 - 160 | Not Reported | Not Reported | 92.26 (Vildagliptin) / 89.58 (IS) | [7] |
Table 2: HPLC Method Validation Parameters
| Method | Linearity Range (µg/mL) | Precision (% RSD) | Accuracy (% Recovery) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| RP-HPLC | 25 - 150 | 0.30 (Intra-day) / 0.62 (Inter-day) | 99.73 | 0.21 | |
| RP-HPLC | 50 - 90 | Not Reported | Not Reported | 9.94 | [8] |
| UHPLC-DAD | Not specified for Vildagliptin alone | < 2 | 99.79 ± 0.54 | Not Reported | [9] |
| RP-HPLC | 1-5 (for Vildagliptin) | < 2 | 100.24 | Not Reported | [10] |
Experimental Workflow and Methodologies
The development and validation of a robust bioanalytical method follow a systematic workflow to ensure reliable data. This process includes method development, validation, and application to sample analysis.
Caption: Generalized workflow for bioanalytical method development, validation, and sample analysis.
Detailed Experimental Protocols
Below are representative experimental protocols for the bioanalytical quantification of Vildagliptin using LC-MS/MS.
Protocol 1: LC-MS/MS with Vildagliptin-D7 as Internal Standard
This method is adapted from a validated bioanalytical procedure for the quantification of Vildagliptin in human plasma.[7]
-
Sample Preparation: Solid Phase Extraction (SPE) is employed for sample cleanup and concentration.
-
Condition a Phenomenex Strata-X SPE cartridge.
-
Load the plasma sample to which Vildagliptin-D7 internal standard has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard using a mixture of methanol and 5 mM sodium lauryl sulphate.[7]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Instrument: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
-
Vildagliptin: Specific m/z transition is monitored.
-
Vildagliptin-D7: Specific m/z transition is monitored.
-
-
Protocol 2: UPLC-MS/MS Method
This protocol is based on a method for the simultaneous determination of Metformin and Vildagliptin in human plasma.[11]
-
Sample Preparation: Protein precipitation is a common and rapid sample preparation technique.
-
To a plasma sample, add the internal standard.
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Instrument: Tandem mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Acquisition Mode: MRM.
-
MRM Transitions: Specific precursor to product ion transitions for Vildagliptin and the internal standard are monitored.
-
Conclusion
The choice of a bioanalytical method for Vildagliptin quantification should be guided by the specific requirements of the study. LC-MS/MS methods generally offer higher sensitivity and selectivity, which is crucial for analyzing low concentrations of the drug in complex biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and reliability of the results. HPLC-UV methods can be a viable alternative for the analysis of bulk drug substances or pharmaceutical dosage forms where high sensitivity is not a primary concern.[12] This guide provides a comparative overview to assist researchers in selecting and implementing a suitable and robust bioanalytical method for their Vildagliptin studies.
References
- 1. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 3. benchchem.com [benchchem.com]
- 4. sciensage.info [sciensage.info]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. jmpas.com [jmpas.com]
- 7. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalcmpr.com [journalcmpr.com]
A Comparative Analysis of Vildagliptin and Sitagliptin Standards for Researchers
Vildagliptin and Sitagliptin are both prominent members of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of oral antihyperglycemic agents, widely used in the management of type 2 diabetes mellitus.[1] Their therapeutic efficacy is rooted in their ability to modulate the incretin system, leading to improved glycemic control.[1] For researchers, scientists, and professionals in drug development, a detailed understanding of the comparative standards of these two molecules is crucial for analytical method development, formulation studies, and clinical trial design. This guide provides an objective comparison of Vildagliptin and Sitagliptin, supported by experimental data and detailed methodologies.
Physicochemical Properties
A fundamental comparison between Vildagliptin and Sitagliptin begins with their distinct physicochemical characteristics, which influence their formulation, absorption, and metabolism.
| Property | Vildagliptin | Sitagliptin |
| Chemical Structure | (S)-1-[2-(3-Hydroxyadamantan-1-ylamino)acetyl]pyrrolidine-2-carbonitrile | (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine |
| Molecular Formula | C₁₇H₂₅N₃O₂ | C₁₆H₁₅F₆N₅O |
| Molecular Weight | 303.40 g/mol | 407.32 g/mol |
| Appearance | White to off-white powder | White or almost white, crystalline powder |
| Solubility | Freely soluble in water | Soluble in water, very slightly soluble in ethanol, practically insoluble in hexane |
| pKa | Basic in nature, ionizes in acidic media | Not explicitly found in search results |
| Melting Point | ~148-152 °C | Not explicitly found in search results |
Analytical Standards and Methodologies
The accurate quantification of Vildagliptin and Sitagliptin in bulk forms, pharmaceutical formulations, and biological matrices is paramount for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques.[1]
Comparative Overview of Analytical Methods
| Parameter | Vildagliptin | Sitagliptin |
| Primary Analytical Technique | RP-HPLC, LC-MS/MS | RP-HPLC, LC-MS/MS |
| Commonly Used Column | C18 columns (e.g., Hypurity C18, Inertsil C18) | C18 columns (e.g., Inertsil C18) |
| Detection Wavelength (HPLC) | 210 nm, 215 nm, 220 nm, 266 nm | 217 nm |
| Linearity Range (HPLC) | 1-14 µg/mL, 10-60 µg/mL, 25-150 µg/mL | Not explicitly detailed for monotherapy |
| LC-MS/MS Ionization | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| LC-MS/MS MRM Transition | m/z 304.3 → 154.2 | Not explicitly detailed for monotherapy |
| Lower Limit of Quantification (LLOQ) in Plasma | 1.11 ng/mL | Not explicitly detailed for monotherapy |
Experimental Protocol: Simultaneous Determination by LC-MS/MS
This protocol outlines a representative method for the simultaneous quantification of Vildagliptin and Sitagliptin in human plasma, based on established methodologies.[1][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., Alogliptin).[3]
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 LC system or equivalent.[3]
-
Column: Chromolith® High Resolution RP-18e HPLC column (100 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient mixture of methanol and 5 mM ammonium formate.[5][6]
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Injection Volume: 5 - 20 µL.[1]
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
3. Method Validation
The method should be validated according to ICH and FDA guidelines for selectivity, linearity, sensitivity (LOD and LOQ), precision, accuracy, and stability.[3]
Impurity Profiling
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Impurities can arise from the synthesis process, degradation, or storage.
| Impurity Type | Vildagliptin | Sitagliptin |
| Synthesis-Related Impurities | Vildagliptin Related Compound A | Not explicitly detailed |
| Degradation Products | Can form due to heat, light, and moisture.[7] The nitrile group is a potential site for degradation.[8] | Prone to degradation under specific pH and temperature conditions.[9] |
| Residual Solvents | Controlled as per ICH Q3C guidelines.[7] | Controlled as per regulatory guidelines. |
| Official Standards | European Pharmacopoeia (Ph. Eur.) monograph exists. | European Pharmacopoeia (Ph. Eur.) monograph exists for Sitagliptin phosphate. |
Pharmacokinetic and Efficacy Comparison
While both drugs share the same mechanism of action, their pharmacokinetic profiles and some aspects of their clinical efficacy show notable differences.
Pharmacokinetic Parameters
| Parameter | Vildagliptin (50 mg) | Sitagliptin (100 mg) |
| Tmax (median, hours) | 1.5 - 2.0 | 1.0 - 4.0 |
| Cmax (mean, ng/mL) | ~100 - 200 (dose-dependent) | ~182.37 (fasting) |
| t1/2 (mean, hours) | ~1.5 - 2.5 | ~12.4 |
| Dosing Frequency | Twice daily | Once daily |
| Effect of Food | Delays Tmax to 2.5 hours and decreases Cmax by 19%, with no effect on AUC. | Minimal effect on pharmacokinetics. |
Note: Pharmacokinetic parameters can vary based on the study population, dosage, and whether administered in a fasting or fed state.[1]
Clinical Efficacy
Clinical studies have demonstrated the efficacy of both Vildagliptin and Sitagliptin in improving glycemic control. However, some studies suggest potential differences in their effects on glucose variability and postprandial glucose.
| Efficacy Parameter | Vildagliptin | Sitagliptin | Key Findings |
| HbA1c Reduction | Significant reduction from baseline.[10] | Significant reduction from baseline.[10] | Some studies suggest Vildagliptin 50 mg twice daily may lead to a greater HbA1c reduction than Sitagliptin 50 mg or 100 mg once daily.[11] |
| Fasting Plasma Glucose (FPG) | Reduction observed in several studies.[12] | Reduction observed in several studies.[10] | In patients with severe renal impairment, Vildagliptin showed a reduction in FPG while Sitagliptin showed a slight increase, though the difference was not statistically significant.[12] |
| Glucose Variability (MAGE) | Shown to reduce Mean Amplitude of Glycemic Excursions.[13] | Also reduces MAGE, but some studies suggest a greater effect with Vildagliptin.[13] | Vildagliptin 50 mg twice daily significantly lowered MAGE compared to Sitagliptin 50 mg once daily.[13] |
| Postprandial Glucose | Effective in reducing postprandial glucose excursions.[1] | Effective in reducing postprandial glucose fluctuations.[13] | Vildagliptin may offer advantages in reducing postprandial hyperglycemia.[1][13] |
Visualizing Mechanisms and Workflows
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of action of Vildagliptin and Sitagliptin via DPP-4 inhibition.
Typical Bioanalytical Experimental Workflow
Caption: General workflow for the bioanalysis of Vildagliptin and Sitagliptin in plasma.
Conclusion
Vildagliptin and Sitagliptin, while both effective DPP-4 inhibitors, exhibit distinct profiles concerning their physicochemical properties, pharmacokinetics, and, to some extent, their analytical quantification and clinical efficacy. Vildagliptin has a shorter half-life, necessitating twice-daily dosing, whereas Sitagliptin's longer half-life allows for once-daily administration.[1] Analytically, robust LC-MS/MS and HPLC methods have been developed for both, enabling their precise quantification. While both drugs effectively lower HbA1c, some evidence suggests Vildagliptin may offer advantages in reducing glycemic variability and postprandial glucose excursions.[1][13] The choice between these agents in a clinical setting may be guided by these differences, alongside patient-specific factors. For the research and development professional, this comparative guide provides a foundational understanding of the key standards and methodologies pertinent to the ongoing study of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Simultaneous Determination of Metformin, Sitagliptin, Saxagliptin, Linagliptin and Vildagliptin in Multicomponent Pharmaceutical Preparations by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of LC–MS/MS Method for Simultaneous Determination of Metformin and Four Gliptins in Human Plasma: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. Comparative efficacy of vildagliptin and sitagliptin in Japanese patients with type 2 diabetes mellitus: a matching-adjusted indirect comparison of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): Crossover pilot study (J-VICTORIA study) | springermedizin.de [springermedizin.de]
A Comparative Guide to Vildagliptin Reference Standards for Researchers
For researchers and professionals in drug development, the quality and reliability of a Vildagliptin reference standard are paramount for accurate analytical measurements and successful research outcomes. This guide provides a comprehensive comparison of Vildagliptin reference standards, drawing upon typical data from supplier Certificates of Analysis (CoA) and outlining key experimental protocols for independent verification.
Understanding Vildagliptin and its Mechanism of Action
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] It works by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][4] This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[1][2][3]
References
- 1. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Vildagliptin Analytical Methods
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of method performance based on experimental data from various single-laboratory validation studies, simulating an inter-laboratory comparison of different analytical approaches. The primary methods discussed are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry, which are commonly employed for the analysis of Vildagliptin in bulk drug and pharmaceutical formulations.
Data Presentation: Comparative Analysis of Validated Analytical Methods
The following tables summarize the quantitative performance data for different analytical methods for Vildagliptin, as reported in various validation studies. This comparative data is essential for selecting a suitable method for a specific analytical purpose.
Table 1: Comparison of Validated RP-HPLC Methods for Vildagliptin
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Altima C18 (150mm x 4.6mm, 5µm)[1] | Phenomenex C18 (250mm x 4.6mm, 5µm)[2] | Inertsil C18 (250mm x 4.6mm, 5µm)[3] | Jasco CrestPack RP C18 (250 x 4.6 mm, 5µ)[4] |
| Mobile Phase | Buffer (dilute H₃PO₄, pH 2.6) : Acetonitrile (40:60 v/v)[1] | Methanol : Water (60:40 v/v), pH 4.5 with OPA[2] | Acetonitrile : Phosphate Buffer (60:40 v/v), pH 3.6[3] | Buffer (pH 6) : Acetonitrile : Methanol (70:10:20 v/v)[4] |
| Flow Rate | 0.5 mL/min[1] | 0.8 mL/min[2] | 1.0 mL/min[3] | Not Specified |
| Detection Wavelength | 210 nm[1] | 207 nm[2] | 215 nm[3] | 210 nm[4] |
| Retention Time | 3.05 min[1] | ~3.9 min[2] | 3.924 min[3] | Not Specified |
| Linearity Range | Not Specified | 50-90 µg/mL[2] | Not Specified | 5-15 µg/mL[4] |
| Correlation Coefficient (r²) | 0.999[1] | 0.999[2] | 0.9999[3] | 0.999[4] |
| LOD | Not Specified | 2.98 µg/mL[2] | 0.42 µg/mL[3] | Not Specified |
| LOQ | Not Specified | 9.94 µg/mL[2] | 1.29 µg/mL[3] | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified | <2% RSD[4] |
| Precision (%RSD) | <2%[1] | Not Specified | Not Specified | <2%[4] |
Table 2: Comparison of Validated UV Spectrophotometric Methods for Vildagliptin
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | 0.1N HCl[5] | Water[6] | 0.1% NaOH |
| Detection Wavelength (λmax) | 210 nm[5] | Not Specified | 216 nm |
| Linearity Range | 5-60 µg/mL[5] | 12.5-200 µg/mL[6] | 10-100 µg/mL |
| Correlation Coefficient (r²) | 0.999[5] | >0.985[6] | 0.997 |
| LOD | 0.951 µg/mL[5] | Not Specified | Not Specified |
| LOQ | 2.513 µg/mL[5] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98-101%[5] | 99.69-100%[6] | 99.32% (Assay) |
| Precision (%RSD) | Intraday: 1.263, Interday: 1.162[5] | <2%[6] | Not Specified |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
RP-HPLC Method 1 Protocol [1]
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : Altima C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase : A mixture of dilute phosphoric acid solution (pH 2.6) and acetonitrile in a 40:60 v/v ratio.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV detection at 210 nm.
-
Standard Solution Preparation : A standard solution of Vildagliptin is prepared in the mobile phase.
-
Sample Preparation : For pharmaceutical formulations, a quantity of powdered tablets equivalent to a specific amount of Vildagliptin is dissolved in the mobile phase, sonicated, filtered, and diluted to the desired concentration.
UV Spectrophotometric Method 1 Protocol [5]
-
Instrumentation : A UV-Visible double beam spectrophotometer.
-
Solvent : 0.1N Hydrochloric acid.
-
Wavelength of Maximum Absorption (λmax) : 210 nm.
-
Standard Stock Solution : An accurately weighed quantity of Vildagliptin is dissolved in the solvent to obtain a known concentration.
-
Working Standard Solutions : Aliquots from the stock solution are diluted with the solvent to prepare a series of concentrations for the calibration curve.
-
Sample Preparation : A portion of the powdered tablet formulation is dissolved in the solvent, sonicated, filtered, and diluted to fall within the linearity range.
-
Measurement : The absorbance of the sample solution is measured against a solvent blank, and the concentration is determined from the calibration curve.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the inter-laboratory validation of an analytical method.
Caption: A generalized workflow for inter-laboratory analytical method validation.
References
- 1. ajpamc.com [ajpamc.com]
- 2. pharmacyscijournal.com [pharmacyscijournal.com]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
A Researcher's Guide to Selecting the Optimal HPLC Column for Vildagliptin Analysis
An objective comparison of the performance of various High-Performance Liquid Chromatography (HPLC) columns for the analysis of Vildagliptin, supported by a review of published experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
The accurate and efficient quantification of Vildagliptin, an oral anti-diabetic drug, is crucial for quality control and pharmacokinetic studies. The choice of an appropriate HPLC column is paramount for achieving reliable and reproducible results. This guide provides a comparative overview of the performance of different reversed-phase HPLC columns used for Vildagliptin analysis, based on data from various validated methods.
Comparative Performance of HPLC Columns
The majority of published methods for Vildagliptin analysis utilize reversed-phase C18 columns. The following tables summarize the performance characteristics of several C18 columns as reported in the literature. While a direct head-to-head comparison under identical conditions is not available, this compilation of data from validated methods provides valuable insights into the expected performance of each column type.
| Column Brand & Type | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Altima C18 [1] | 150 x 4.6, 5 | Dilute orthophosphoric acid (pH 2.6) : Acetonitrile (72:28 v/v) | 1.0 | 3.25 | 1.28 | 3529 |
| Kromasil C18 [2] | 250 x 4.5, 5 | 0.05 mmol Potassium dihydrogen phosphate (pH 3.5) : Acetonitrile (80:20 v/v)[2] | 0.9[2] | 2.60[2] | <2[2] | >2000[2] |
| Inertsil C18 [3] | 250 x 4.6, 5 | Acetonitrile : Phosphate Buffer (pH 3.6) (60:40 v/v)[3] | 1.0[3] | 3.92[3] | Not Reported | Not Reported |
| Symmetry® Waters C18 [4] | 150 x 4.6, 5 | Potassium dihydrogen phosphate (pH 4.6) : Acetonitrile : Methanol (30:50:20 v/v/v)[4] | 1.0[4] | 6.20[4] | Not Reported | Not Reported |
| Xterra C18 [5] | 250 x 4.6, 5 | Acetonitrile : Phosphate buffer (pH 6.0) : Water (65:20:15 v/v/v)[5] | 1.0[5] | Not Reported | Not Reported | Not Reported |
| Shimpack VP-ODS [6][7] | 150 x 4.6, 5 | 0.02M Phosphate buffer (pH 4.6) : Acetonitrile (80:20 v/v)[6][7] | 0.7[6][7] | 3.60[6] | 1.38[6][7] | 6219[6][7] |
| Thermo Hypersil ODS C18 [[“]] | 250 x 4.6, 5 | 0.1M Potassium dihydrogen phosphate (pH 7.0) : Acetonitrile (60:40 v/v)[[“]] | 1.0[[“]] | 3.50[[“]] | Not Reported | Not Reported |
| Onyx C18 Monolithic | Not Specified | Methanol : Acetonitrile : Potassium dihydrogen orthophosphate | 0.4 | Not Reported | Not Reported | Not Reported |
Note: The performance data presented is extracted from different studies and may not be directly comparable due to variations in experimental conditions, equipment, and system suitability criteria.
General Comparison: C18 vs. C8 Columns
While C18 columns are predominantly used for Vildagliptin analysis, understanding the fundamental differences between C18 and C8 columns can aid in method development and optimization.
| Feature | C18 Column | C8 Column |
| Stationary Phase | Silica bonded with octadecyl (18-carbon) chains.[9][10][11] | Silica bonded with octyl (8-carbon) chains.[9][10][11] |
| Hydrophobicity | Higher.[9][12] | Lower.[9][12] |
| Retention | Higher retention for non-polar compounds.[9][13] | Shorter retention times, beneficial for faster analysis.[9][10] |
| Typical Analytes | Suitable for a wide range of non-polar to moderately polar compounds. | Better for moderately polar to less hydrophobic compounds.[12] |
For Vildagliptin, a moderately polar compound, both C18 and C8 columns can potentially provide adequate separation. A C18 column generally offers higher retention and may provide better resolution from impurities.[9][11] Conversely, a C8 column could lead to shorter analysis times.[10] The choice between them would depend on the specific requirements of the analysis, such as the need for high throughput or the resolution of closely eluting impurities.
Experimental Protocols
Below are detailed methodologies from selected studies to provide a practical reference for setting up an HPLC system for Vildagliptin analysis.
Method 1: Using Altima C18 Column[1]
-
Column: Altima C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of dilute orthophosphoric acid solution (pH adjusted to 2.6 ± 0.5) and acetonitrile in a ratio of 72:28 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 266 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Method 2: Using Kromasil C18 Column[3]
-
Column: Kromasil C18 (250 mm x 4.5 mm, 5 µm).
-
Mobile Phase: A mixture of 0.05 mmol potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a ratio of 80:20 (v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV detector at 263 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Not specified.
Method 3: Using Shimpack VP-ODS Column[7][8]
-
Mobile Phase: A mixture of 0.02M phosphate buffer (pH adjusted to 4.6 with orthophosphoric acid) and acetonitrile in a ratio of 80:20 (v/v).[6][7]
-
Injection Volume: 10 µl.[6]
Visualizing the Workflow and Logic
To further aid in understanding the experimental process and decision-making, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of Vildagliptin.
Caption: Logical flow for selecting an HPLC column for Vildagliptin.
References
- 1. ajpamc.com [ajpamc.com]
- 2. scispace.com [scispace.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. scispace.com [scispace.com]
- 7. A Validated Reversed-Phase HPLC Method for the Determination of Vildagliptin from Tablet Dosage Form | International Journal of Pharmaceutical and Life Sciences [banglajol.info]
- 8. consensus.app [consensus.app]
- 9. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 10. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 11. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 12. uhplcs.com [uhplcs.com]
- 13. hawach.com [hawach.com]
Vildagliptin in In-Vitro Assays: A Comparative Analysis with Other DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of vildagliptin with other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, including sitagliptin, saxagliptin, linagliptin, and alogliptin. The data presented herein, derived from various biochemical and cellular assays, offers insights into the relative potency and selectivity of these therapeutic agents.
Core Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Vildagliptin and saxagliptin are known to bind covalently and reversibly to the catalytic site of DPP-4, while sitagliptin, alogliptin, and linagliptin are non-covalent inhibitors.[1]
Figure 1: Simplified signaling pathway of DPP-4 inhibition by vildagliptin.
Comparative Efficacy: In-Vitro Inhibition of DPP-4
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for vildagliptin and other DPP-4 inhibitors against human DPP-4.
| Inhibitor | IC50 (nM) for Human DPP-4 |
| Vildagliptin | 34[2][3] |
| Sitagliptin | 19 |
| Saxagliptin | 0.6 |
| Linagliptin | 0.14[2][3] |
| Alogliptin | <10 |
Note: IC50 values can vary between studies due to different experimental conditions.
Selectivity Profile: DPP-4 vs. DPP-8 and DPP-9
Selectivity is a crucial aspect of drug safety, as off-target inhibition can lead to adverse effects. DPP-8 and DPP-9 are two proteases with structural similarities to DPP-4. Inhibition of these enzymes has been associated with toxicity in preclinical studies. Vildagliptin has demonstrated a high degree of selectivity for DPP-4 over DPP-8 and DPP-9.
| Inhibitor | DPP-4 Ki (nM) | DPP-8 Ki (nM) | DPP-9 Ki (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| Vildagliptin | 3[4] | 810[4] | 97[4] | ~270-fold | ~32-fold |
Note: Ki (inhibition constant) is another measure of inhibitor potency. A higher selectivity ratio indicates greater specificity for the target enzyme.
While direct enzymatic assays show some inhibition of DPP-8 and DPP-9 by vildagliptin and saxagliptin at high concentrations, studies on cells overexpressing these enzymes indicate only mild intracellular inhibition when the drugs are applied externally.[5] This is likely due to DPP-8 and DPP-9 being primarily intracellular enzymes, in contrast to the extracellular location of DPP-4's catalytic domain.[1]
Experimental Protocols
DPP-4 Inhibition Potency Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of DPP-4 by 50%.
Figure 2: A typical experimental workflow for a DPP-4 inhibition assay.
Detailed Methodology:
-
Reagent Preparation : Human DPP-4 enzyme, a fluorogenic substrate such as Gly-Pro-aminomethylcoumarin (AMC), and the test inhibitors are prepared in a suitable buffer (e.g., 100 mmol/L HEPES, pH 7.5, containing 0.1 mg/mL BSA).[2]
-
Incubation : A concentration range of each inhibitor is pre-incubated with human DPP-4 in a 96-well plate at 37°C for a specified period (e.g., 10-30 minutes).[2][6]
-
Enzymatic Reaction : The reaction is initiated by adding the Gly-Pro-AMC substrate. As DPP-4 cleaves the substrate, the fluorescent AMC group is released.[2]
-
Fluorescence Measurement : The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[2][3]
-
Data Analysis : The rate of reaction is determined, and the percentage of inhibition for each inhibitor concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays for GLP-1 Levels
While specific comparative data from a single head-to-head cell-based assay for GLP-1 levels was not prominently available in the initial search, the general principle is to measure the ability of DPP-4 inhibitors to protect endogenously produced or exogenously added GLP-1 from degradation by DPP-4 expressed on the cell surface.
General Methodology:
-
Cell Culture : A suitable cell line expressing both the GLP-1 receptor and DPP-4 (e.g., certain intestinal endocrine cell lines or engineered cell lines) is cultured under standard conditions.
-
Treatment : Cells are treated with various concentrations of DPP-4 inhibitors (e.g., vildagliptin, sitagliptin) for a defined period.
-
GLP-1 Stimulation/Addition : Depending on the cell model, GLP-1 secretion may be stimulated, or a known concentration of active GLP-1 is added to the cell culture medium.
-
Sample Collection : At various time points, the cell culture supernatant is collected.
-
GLP-1 Quantification : The concentration of active GLP-1 in the supernatant is measured using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis : The ability of each inhibitor to preserve active GLP-1 levels is compared to untreated controls.
In a study using human umbilical vein endothelial cells (HUVECs), both vildagliptin and sitagliptin were shown to have a protective action against high-glucose-induced cellular stress, an effect comparable to that of GLP-1 itself, suggesting effective DPP-4 inhibition at the cellular level.
Summary
In-vitro assays demonstrate that while all evaluated DPP-4 inhibitors are potent, there are notable differences in their biochemical profiles. Linagliptin exhibits the highest potency in terms of IC50, while vildagliptin maintains a strong inhibitory effect and a favorable selectivity profile against the closely related proteases DPP-8 and DPP-9. The distinct binding kinetics, with vildagliptin forming a reversible covalent bond, may also contribute to its duration of action in a physiological context. These in-vitro findings provide a fundamental basis for understanding the pharmacological properties of vildagliptin and its counterparts, offering valuable information for researchers in the field of diabetes drug discovery and development.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Comparative Guide to the Bioequivalence of Generic Vildagliptin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of various generic formulations of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The data presented is compiled from multiple clinical trials and in vitro studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Introduction to Vildagliptin and Bioequivalence
Vildagliptin aids in glycemic control by enhancing the incretin system, which regulates glucose homeostasis. With the expiration of patents for the innovator product, Galvus®, numerous generic formulations have entered the market. For a generic drug to be approved, it must demonstrate bioequivalence to the reference product. This means that it should exhibit a comparable rate and extent of absorption, ensuring similar therapeutic efficacy and safety profiles.[1][2] The key pharmacokinetic (PK) parameters used to assess bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[3][4] Regulatory agencies typically require the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC to fall within the range of 80-125%.[3][4]
In Vivo Bioequivalence Studies: Pharmacokinetic Data
Multiple studies have demonstrated the bioequivalence of generic vildagliptin formulations to the innovator product. These studies are typically conducted in healthy adult volunteers under controlled conditions.
Table 1: Bioequivalence of Vildagliptin 50 mg Tablets (Generic vs. Innovator)
| Study Reference | Test Product | Reference Product | N | Dosing Condition | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval (%) |
| Schnaars et al. (2022)[1][2][3] | Generic Vildagliptin 50 mg | Galvus® 50 mg | 66 | Fasting | Cmax | 97.91 | 92.22 - 103.94 |
| AUC0-t | 100.81 | 99.00 - 102.66 | |||||
| Sharma & Agrawal[5][6] | Zomelis 50 mg (Test 1) | Galvus® 50 mg | 12 | Fasting | Cmax | 100.14 | 100.02 - 100.26 |
| AUC0-t | 99.92 | 99.71 - 100.13 | |||||
| AUC0-∞ | 99.94 | 99.73 - 100.16 | |||||
| Jalra 50 mg (Test 2) | Galvus® 50 mg | 12 | Fasting | Cmax | 100.03 | 99.92 - 100.13 | |
| AUC0-t | 99.88 | 99.69 - 100.08 | |||||
| AUC0-∞ | 99.85 | 99.61 - 100.10 |
Table 2: Bioequivalence of Vildagliptin/Metformin Fixed-Dose Combinations (FDC) (Generic vs. Innovator)
| Study Reference | Test Product | Reference Product | N | Dosing Condition | Analyte | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval (%) |
| Schnaars et al. (2022)[2][3][4] | Vildagliptin/Metformin 50/850 mg | Eucreas® 50/850 mg | 56 | Fed | Vildagliptin | Cmax | 104.0 | 94.81 - 115.41 |
| AUC0-t | 100.0 | 95.28 - 106.00 | ||||||
| Metformin | Cmax | 95.9 | 90.87 - 101.18 | |||||
| AUC0-t | 95.2 | 90.56 - 100.09 | ||||||
| Schnaars et al. (2022)[2][3][4] | Vildagliptin/Metformin 50/1000 mg | Eucreas® 50/1000 mg | 56 | Fed | Vildagliptin | Cmax | 113.0 | 105.56 - 122.30 |
| AUC0-t | 102.0 | 98.30 - 107.55 | ||||||
| Metformin | Cmax | 97.8 | 92.14 - 103.73 | |||||
| AUC0-t | 98.1 | 94.60 - 101.81 |
The data consistently show that the 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the tested generic products fall well within the accepted bioequivalence range of 80-125%.[1][2][3][4][5][6]
Experimental Protocols
A standardized approach is crucial for the reliable assessment of bioequivalence. The following outlines a typical experimental protocol for an in vivo bioequivalence study of vildagliptin.
1. Study Design: A randomized, two-treatment, two-period, two-sequence, crossover design is commonly employed.[3][4] This design minimizes individual subject variation. A washout period of at least 7 days separates the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.[6]
2. Study Population: Healthy adult volunteers, typically males, are enrolled.[3][6] The number of subjects is determined by statistical power calculations to ensure the study can detect significant differences if they exist.[1]
3. Dosing and Administration: A single oral dose of the test and reference formulations is administered. For vildagliptin monotherapy tablets, studies are often conducted under fasting conditions, as this is considered the most sensitive condition for detecting formulation differences.[2] For vildagliptin/metformin FDCs, administration is under fed conditions, often following a standardized high-fat, high-calorie breakfast, to mimic the recommended administration with meals.[3][4]
4. Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration, typically up to 24 hours post-dose.[3][4] Plasma is separated by centrifugation and stored frozen until analysis.[2]
5. Bioanalytical Method: Plasma concentrations of vildagliptin (and metformin for FDCs) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2][7] This method offers high sensitivity and specificity for quantifying drug levels. The method is validated for linearity, precision, accuracy, and stability.[8]
6. Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters including Cmax, Tmax (time to reach Cmax), AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity) are calculated for each subject. Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed Cmax and AUC data, is performed to determine the 90% confidence intervals for the ratio of the test and reference product means.[5]
In Vitro Dissolution Studies
In vitro dissolution testing is a critical quality control tool that can provide insights into the potential bioequivalence of different formulations. Vildagliptin is a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[9][10] For such drugs, in vitro dissolution can sometimes be used as a surrogate for in vivo bioequivalence studies.
Table 3: In Vitro Dissolution of Vildagliptin 50 mg Tablets
| Study Reference | Formulations Compared | Dissolution Medium | Apparatus | Key Findings |
| Pangarekar et al. (2024)[9] | Four generic brands vs. innovator | 0.1N HCl | USP Apparatus II (Paddle) at 50 rpm | All tested generic tablets showed comparable dissolution profiles to the innovator product, meeting USP/IP standards. |
| Altoum et al. (2024)[11][12][13] | Two generic brands vs. innovator (Galvus®) | Not specified | Not specified | All tested samples exhibited dissolution behavior similar to the standard drug, with complete dissolution reached after 15 minutes. |
| Revathi et al.[14] | Six generic brands vs. innovator | Phosphate buffer (pH 6.8) | USP Apparatus II (Paddle) at 50 rpm | All marketed products were found to be bioequivalent based on similarity (f2) and difference (f1) factors. |
Experimental Protocol for In Vitro Dissolution:
-
Apparatus: A USP Dissolution Apparatus II (paddle method) is commonly used.[9][14]
-
Medium: The dissolution medium is typically 900 mL of a specified buffer, such as 0.1N HCl or phosphate buffer (pH 6.8), maintained at 37 ± 0.5 °C.[9][14]
-
Procedure: The paddle speed is set, often at 50 rpm. Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 45, 60 minutes) and replaced with fresh medium to maintain sink conditions.[9]
-
Analysis: The amount of dissolved vildagliptin in the samples is quantified using a validated UV-VIS spectrophotometric method at a specific wavelength (e.g., 210 nm).[9]
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a single-dose, crossover bioequivalence study.
Caption: Workflow of a typical crossover bioequivalence study.
Conclusion
The available data from both in vivo and in vitro studies strongly support the bioequivalence of various generic vildagliptin formulations to the innovator products.[1][4] The pharmacokinetic parameters of the generic products, including Cmax and AUC, consistently meet the stringent criteria set by regulatory authorities.[2][3] This demonstrated bioequivalence ensures that patients can expect a similar therapeutic effect and safety profile when using approved generic vildagliptin products as they would with the originator brand.[4] The interchangeability of these generics provides cost-effective alternatives in the management of type 2 diabetes.[1]
References
- 1. d-nb.info [d-nb.info]
- 2. Bioequivalence Studies of New Generic Formulations of Vildagliptin and Fixed-Drug Combination of Vildagliptin and Metformin Versus Respective Originator Products in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioequivalence Studies of New Generic Formulations of Vildagliptin and Fixed-Drug Combination of Vildagliptin and Metformin Versus Respective Originator Products in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Bioequivalence Study of 2 Fixed-Dose Combinations of Vildagliptin and Metformin at a Tablet Strength of 50/1000 mg in Moroccan Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. A comparative study on vildagliptin brand and its - ProQuest [proquest.com]
- 13. A comparative study on vildagliptin brand and its generic equivalents using dissolution test as quality control measure tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
A Comparative Guide to Vildagliptin Reference Standards for System Suitability Testing
For Researchers, Scientists, and Drug Development Professionals
System suitability testing (SST) is a critical component of chromatographic analysis, ensuring that the analytical system is performing adequately for the intended application. The use of a well-characterized reference standard is fundamental to the success of these tests. This guide provides a comparison of Vildagliptin reference standards and outlines a typical experimental protocol for SST in HPLC analysis, complete with supporting data and visualizations.
Comparison of Vildagliptin Reference Standards
The choice of a reference standard is pivotal for accurate and reproducible analytical results. Vildagliptin standards are available from pharmacopoeial sources (e.g., USP) and various commercial suppliers, each with specific grades and certifications.
| Supplier/Source | Grade/Type | Purity (Typical) | Certification | Notes |
| Pharmacopoeial (e.g., USP, Ph. Eur.) | Primary Reference Standard | High purity, well-characterized | Pharmacopoeial | The official standard for compendial assays. |
| LGC Standards | Mikromol™ Reference Standard | ≥98% | ISO 17034 | Produced under stringent quality systems, suitable for method validation and development.[1] |
| Shimadzu | Reference Standard | ≥98.00% | Certificate of Analysis | High purity compounds for pharmaceutical applications.[2] |
| GLP Pharma Standards | Reference Standard / API Impurity | High Purity | Certificate of Analysis, 1HNMR, MASS, HPLC | Provides a comprehensive analytical data package.[3] |
| Acanthus Research | Drug Substance Reference Standard | High Purity | Certificate of Analysis | Offers Vildagliptin and its related impurities for comprehensive analysis.[4] |
Key System Suitability Parameters for Vildagliptin HPLC Analysis
System suitability is demonstrated by meeting a set of predefined acceptance criteria which confirm the performance of the chromatographic system. These parameters are crucial for ensuring the validity of analytical data.[5]
| Parameter | Common Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0[5] | Measures peak symmetry, ensuring no significant tailing that could affect integration. |
| Theoretical Plates (N) | N > 2000[6] | Indicates the efficiency of the column in separating components. |
| Relative Standard Deviation (RSD) | RSD ≤ 2.0% for 5 or 6 replicate injections[5] | Demonstrates the precision and reproducibility of the analytical system. |
| Resolution (Rs) | Rs > 2.0 between Vildagliptin and the nearest eluting peak | Ensures adequate separation between the analyte and potential impurities or other components.[7] |
Detailed Experimental Protocol: HPLC System Suitability for Vildagliptin
This protocol describes a common reverse-phase HPLC (RP-HPLC) method for the analysis of Vildagliptin.
1. Materials and Reagents:
-
Vildagliptin Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium dihydrogen phosphate (KH2PO4) or Orthophosphoric acid (Analytical Grade)
-
Water (HPLC Grade)
-
Vildagliptin Related Compound A (or other relevant impurity standard for resolution check)
2. Chromatographic Conditions: A variety of HPLC conditions have been successfully used for Vildagliptin analysis. The following table represents a typical set of parameters.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size[7] |
| Mobile Phase | Buffer:Acetonitrile (e.g., 72:28 v/v) with buffer as dilute orthophosphoric acid. |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 210 nm or 220 nm[7][8] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
3. Preparation of Solutions:
-
Buffer Preparation: Prepare a suitable buffer, such as a potassium dihydrogen phosphate solution, and adjust the pH as required by the specific method (e.g., pH 3.5-4.6).[6][7]
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution (Working Standard): Accurately weigh and dissolve a suitable amount of Vildagliptin Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
System Suitability Solution (SSS): Prepare a solution containing Vildagliptin (e.g., 100 µg/mL) and a known impurity (e.g., 3-amino-1-adamantanol) to verify resolution.[7]
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Make five or six replicate injections of the Standard Solution.
-
Inject the System Suitability Solution to measure the resolution between Vildagliptin and the impurity peak.
-
Calculate the system suitability parameters (Tailing Factor, Theoretical Plates, RSD, and Resolution) from the obtained chromatograms.
-
Compare the calculated values against the acceptance criteria. The system is deemed suitable for analysis only if all criteria are met.
Visualizations
The following diagrams illustrate the workflow and logical relationships involved in system suitability testing for Vildagliptin.
References
- 1. Vildagliptin | CAS 274901-16-5 | LGC Standards [lgcstandards.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. Vildagliptin - Acanthus Research [acanthusresearch.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. scispace.com [scispace.com]
- 7. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpamc.com [ajpamc.com]
A Comparative Guide to the Analytical Methods for Vildagliptin Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Vildagliptin is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This guide provides a comprehensive comparison of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
A variety of analytical methods have been developed and validated for the determination of Vildagliptin in bulk drug substances and pharmaceutical dosage forms. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages in terms of sensitivity, specificity, and complexity.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), stands out as the most widely used technique for the analysis of Vildagliptin.[1] Its popularity stems from its high resolution, sensitivity, and specificity.
Accuracy and Precision of HPLC Methods
The accuracy of an analytical method refers to the closeness of the test results to the true value, often expressed as a percentage of recovery. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (%RSD). The following table summarizes the accuracy and precision data from various validated RP-HPLC methods for Vildagliptin.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Accuracy (% Recovery) | 99.73% | 100.13% - 100.29%[2] | 99.11% - 100.62%[2] | Not Reported | 99.88% |
| Precision (%RSD) | < 2.0[3] | < 1.13%[2] | Not Reported | Not Reported | Not Reported |
| Linearity Range (µg/mL) | Not Reported | 1 - 14[2] | 5 - 200[2] | 50 - 90[4] | Not Reported |
| LOD (µg/mL) | 0.06[2] | Not Reported | 1.47[2] | 2.98[4] | Not Reported |
| LOQ (µg/mL) | 0.21[2] | Not Reported | 4.90[2] | 9.94[4] | Not Reported |
Experimental Protocol for a Validated RP-HPLC Method
The following protocol is a representative example of a validated RP-HPLC method for Vildagliptin analysis.[5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-visible detector.
-
Inertsil C18 column (4.6 mm i.d. x 250 mm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.6)
-
Vildagliptin reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: Phosphate Buffer (60:40 v/v), pH 3.6.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Vildagliptin reference standard in the mobile phase to obtain a known concentration.
5. Sample Preparation:
-
For tablet analysis, weigh and finely powder a number of tablets.
-
Transfer a quantity of the powder equivalent to a specific amount of Vildagliptin into a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm membrane filter before injection.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of Vildagliptin in the sample by comparing the peak area with that of the standard.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of Vildagliptin compared to HPLC.[6] This technique is based on the measurement of the absorption of ultraviolet or visible radiation by the drug substance.
Accuracy and Precision of UV-Visible Spectrophotometric Methods
The accuracy and precision of UV-Vis spectrophotometric methods for Vildagliptin are summarized below.
| Parameter | Method 1 | Method 2 | Method 3 |
| Accuracy (% Recovery) | 98% - 101%[7][8] | Not Reported | 99.87% (Assay)[9] |
| Precision (%RSD) | Intraday: 1.263, Interday: 1.162[7][8] | Not Reported | Intraday: 0.3546, Interday: 0.5476[9] |
| Linearity Range (µg/mL) | 5 - 60[7][8] | 12.5 - 200[6][10] | 4 - 24[9] |
| LOD (µg/mL) | 0.951[7][8] | Not Reported | 0.679[9] |
| LOQ (µg/mL) | 2.513[7][8] | Not Reported | 2.059[9] |
Experimental Protocol for a Validated UV-Visible Spectrophotometric Method
A typical experimental protocol for the UV-Visible spectrophotometric analysis of Vildagliptin is as follows.[7][8]
1. Instrumentation:
-
UV-Visible double beam spectrophotometer.
2. Reagents and Materials:
-
0.1N Hydrochloric acid (HCl)
-
Vildagliptin reference standard
3. Preparation of Standard Stock Solution:
-
Accurately weigh and dissolve a specific amount of Vildagliptin reference standard in 0.1N HCl in a volumetric flask to get a stock solution of a known concentration.
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions with 0.1N HCl to obtain working standard solutions of different concentrations within the linear range.
5. Sample Preparation:
-
For tablet analysis, weigh and powder the tablets.
-
Transfer an amount of powder equivalent to a specific weight of Vildagliptin into a volumetric flask.
-
Dissolve in 0.1N HCl, sonicate, and dilute to the mark.
-
Filter the solution.
6. Analysis:
-
Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorption (λmax), which is approximately 210 nm in 0.1N HCl.
-
Calculate the concentration of Vildagliptin in the sample by comparing its absorbance with that of the standard solution.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers the advantage of analyzing multiple samples simultaneously, making it a rapid and cost-effective method.
Accuracy and Precision of HPTLC Methods
The performance of HPTLC methods for Vildagliptin analysis is highlighted in the table below.
| Parameter | Method 1 | Method 2 |
| Accuracy (% Recovery) | Not Reported | 100.61 ± 1.32 (Assay)[11] |
| Precision (%RSD) | Not Reported | Not Reported |
| Linearity Range (ng/band) | 2000 - 20000[12] | 200 - 1000[11] |
| LOD (ng/band) | 357.31[12] | Not Reported |
| LOQ (ng/band) | 1082.76[12] | Not Reported |
Experimental Protocol for a Validated HPTLC Method
A representative HPTLC method for the determination of Vildagliptin is detailed below.[12]
1. Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and densitometric scanner.
2. Reagents and Materials:
-
Chloroform
-
n-Butanol
-
Methanol
-
Vildagliptin reference standard
3. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Chloroform: n-Butanol: Methanol (5:2:3 v/v/v).
-
Detection Wavelength: 227 nm.
4. Standard and Sample Preparation:
-
Prepare stock solutions of the Vildagliptin reference standard and the sample (from tablets) in a suitable solvent like methanol.
-
Apply the standard and sample solutions as bands of a specific volume onto the HPTLC plate using the applicator.
5. Development and Densitometric Analysis:
-
Develop the plate in the developing chamber saturated with the mobile phase up to a certain distance.
-
Dry the plate and scan it in the densitometer at 227 nm.
-
The concentration of Vildagliptin is determined by comparing the peak area of the sample with that of the standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it particularly suitable for the determination of Vildagliptin in biological matrices such as plasma.[13]
Accuracy and Precision of LC-MS/MS Methods
The performance characteristics of a validated LC-MS/MS method for Vildagliptin are presented below.
| Parameter | Method 1 |
| Accuracy (% Recovery) | 93.70% - 108.63%[14] |
| Precision (%RSD) | Within ±15%[15] |
| Linearity Range (ng/mL) | 10 - 1875[13] |
| LOD (ng/mL) | Not Reported |
| LOQ (ng/mL) | 10[13] |
Experimental Protocol for a Validated LC-MS/MS Method
An example of an experimental protocol for the LC-MS/MS analysis of Vildagliptin in a biological matrix is as follows.[13]
1. Instrumentation:
-
Liquid chromatography system coupled with a tandem mass spectrometer (MS/MS).
2. Reagents and Materials:
-
Methanol
-
Ammonium acetate
-
Vildagliptin reference standard
-
Internal standard (IS)
3. Sample Preparation (from plasma):
-
Protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma sample.
-
Evaporation of the organic solvent and reconstitution of the residue in the mobile phase.
4. LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: Methanol and ammonium acetate buffer.[13]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Vildagliptin and the internal standard.
5. Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify Vildagliptin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Conclusion
The choice of an analytical method for Vildagliptin determination depends on the specific requirements of the analysis.
-
RP-HPLC is a robust and reliable method for routine quality control analysis of pharmaceutical formulations.
-
UV-Visible Spectrophotometry offers a simple and economical alternative for the assay of Vildagliptin in bulk and dosage forms, although it may be less specific than chromatographic methods.
-
HPTLC is advantageous for high-throughput screening of multiple samples.
-
LC-MS/MS is the method of choice for bioanalytical applications requiring high sensitivity and selectivity for the determination of Vildagliptin in biological fluids.
Each method, when properly validated, can provide accurate and precise results for the quantification of Vildagliptin. The detailed protocols and comparative data presented in this guide are intended to assist researchers and analysts in selecting and implementing the most suitable method for their analytical challenges.
References
- 1. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyscijournal.com [pharmacyscijournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. [PDF] Method development and validation of Vildagliptin using UV spectrophotometer | Semantic Scholar [semanticscholar.org]
- 7. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. ijbpas.com [ijbpas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
A Comparative Analysis of the Chemical Stability of Vildagliptin and Other Gliptins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of vildagliptin against other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, including sitagliptin, linagliptin, and alogliptin. The stability of a drug substance is a critical attribute that can impact its efficacy, safety, and shelf-life. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used, and provides a visual representation of the relevant biological pathway to offer a comprehensive overview for researchers and drug development professionals.
Quantitative Stability Data
The following table summarizes the degradation of vildagliptin and other gliptins under various stress conditions as reported in the scientific literature. It is important to note that the experimental conditions may vary between studies, which should be taken into consideration when making direct comparisons.
| Drug | Stress Condition | Concentration of Stressor | Temperature | Duration | Degradation (%) | Reference |
| Vildagliptin | Acidic | 1M HCl | 70°C | 210 min | ~85% | [1] |
| 1M HCl | 23°C | 240 min | 59.28% | [1] | ||
| Basic | 1M NaOH | 70°C | 60 min | 100% | [1] | |
| 1M NaOH | 23°C | 240 min | 84.33% | [1] | ||
| 0.01M NaOH | 60°C | 30 min | >10% | [1] | ||
| Oxidative | 3% H₂O₂ | 70°C | 60 min | 100% | [1] | |
| 3% H₂O₂ | 23°C | 180 min | 87.04% | [1] | ||
| 6% H₂O₂ | Room Temp | 30 min | >25% | [1] | ||
| Thermal | - | - | - | No significant degradation | [2] | |
| Photolytic | - | - | - | No significant degradation | [2] | |
| Sitagliptin | Acidic | 0.1N HCl | - | - | 45% | [1] |
| Basic | 0.1N NaOH | - | - | 75% | [1] | |
| Oxidative | 5% H₂O₂ | 55°C | 2 weeks | 45% | [1] | |
| Thermal | Solid | 80°C | 3 days | 65% | [1] | |
| Photolytic | Solid | UV light | 3 days | 38% | [1] | |
| Linagliptin | Acidic | - | 60°C | 24 hours | 16.42% | [3] |
| Basic | - | 60°C | 10 days | 2.56% | [3] | |
| Oxidative | - | - | - | Susceptible to degradation | [4][5] | |
| Photolytic | - | - | - | Susceptible to degradation | [4] | |
| Alogliptin | Acidic | - | - | - | Prone to hydrolysis | [6] |
| Basic | - | - | - | Prone to hydrolysis | [6] | |
| Oxidative | - | - | - | Not significantly degraded | [6] | |
| Thermal (Dry Heat) | - | - | - | Not significantly degraded | [6] | |
| Photolytic | - | - | - | Not significantly degraded | [6] |
Experimental Protocols
Below are the detailed methodologies for some of the key experiments cited in the stability comparison.
Vildagliptin Forced Degradation Study[1][7]
-
Acidic Degradation: 9 mg of vildagliptin was dissolved in 2.0 mL of methanol, followed by the addition of 3.0 mL of 1 M HCl. The mixture was maintained at 80°C for 3, 5, or 9 hours. The solution was then neutralized to pH 7.0 with NaOH solution and diluted to a final concentration of 1.0 mg/mL. A separate study involved subjecting a vildagliptin solution to 1M HCl at 70°C and 23°C.
-
Basic Degradation: 9 mg of vildagliptin was dissolved in 2.0 mL of methanol and subjected to basic conditions using NaOH at varying concentrations, temperatures, and times. The solution was subsequently neutralized to pH 7.0 with HCl and diluted to a final concentration of 1.0 mg/mL. Another experiment treated a vildagliptin solution with 1M NaOH at 70°C and 23°C.
-
Oxidative Degradation: 5 mg of vildagliptin was dissolved in 2.0 mL of methanol and exposed to hydrogen peroxide at different concentrations and for various durations. The final concentration was adjusted to 1.0 mg/mL with a diluent. A separate study utilized 3% H₂O₂ at 70°C and 23°C.
-
Analytical Method: The degradation was quantified using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection. The mobile phase typically consisted of a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
Sitagliptin Forced Degradation Study[1]
-
Acidic Degradation: A solution of sitagliptin was treated with 0.1N HCl.
-
Basic Degradation: A solution of sitagliptin was treated with 0.1N NaOH.
-
Oxidative Degradation: A sitagliptin solution was prepared in 5% H₂O₂ and kept in an oven at 55°C for two weeks.
-
Thermal Degradation: Solid sitagliptin powder was subjected to a temperature of 80°C for three days.
-
Photolytic Degradation: A thin layer of sitagliptin drug substance and tablet powder was exposed to UV light in a photostability chamber for three days.
-
Analytical Method: The extent of degradation was determined by RP-HPLC.
Linagliptin Forced Degradation Study[3][4]
-
Acidic Hydrolysis: A linagliptin solution was subjected to acid degradation for 24 hours at 60°C.
-
Alkaline Hydrolysis: A linagliptin solution was subjected to alkaline degradation for 10 days at 60°C.
-
Oxidative, Thermal, and Photolytic Conditions: Linagliptin was found to be susceptible to degradation under oxidative and photolytic stress conditions.
-
Analytical Method: Degradation was assessed using ultra-performance liquid chromatography (UPLC) coupled with a photo array detector.
Alogliptin Forced Degradation Study[6]
-
Acidic and Alkaline Hydrolysis: Alogliptin was found to be prone to degradation under acidic and alkaline hydrolysis.
-
Oxidative Degradation: 1 mL of a 1000 µg/mL stock solution of alogliptin benzoate was mixed with 5 mL of 3% H₂O₂ and kept in a water bath at 70°C for 1 hour.
-
Photolytic Degradation: 15 mg of pure alogliptin benzoate was exposed to sunlight for 24 hours.
-
Dry Heat Degradation: 15 mg of pure alogliptin benzoate was placed in an oven at 80°C for 6 hours.
-
Analytical Method: Stability was evaluated using a High-Performance Thin-Layer Chromatography (HPTLC) method.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DPP-4 inhibition signaling pathway and a general workflow for comparative stability studies.
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: General Workflow for Comparative Stability Studies.
References
- 1. jddtonline.info [jddtonline.info]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Vildagliptin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Vildagliptin in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Key Safety and Disposal Information
The following table summarizes crucial data for handling and disposing of Vildagliptin.
| Parameter | Information |
| Chemical Name | Vildagliptin |
| Primary Hazard | May cause long-lasting harmful effects to aquatic life.[1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are required.[1] |
| Handling Precautions | Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][2] Avoid prolonged or repeated exposure.[1] |
| Primary Disposal Method | Incineration at a licensed hazardous material disposal facility is the recommended method.[1][3] |
Step-by-Step Disposal Protocol for Vildagliptin
Adherence to this protocol is crucial for minimizing risks to both personnel and the environment. The disposal procedures for isotopically labeled Vildagliptin are identical to the unlabeled compound.[1]
Waste Segregation
-
Dedicated Container : Designate a specific, clearly labeled container for Vildagliptin waste.[1]
-
Do Not Mix : Do not mix Vildagliptin waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.[1]
Containerization and Labeling
-
Primary Container : Place Vildagliptin waste into a sealed, non-reactive container to prevent leaks.[1]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and identify the contents (Vildagliptin).
Temporary Storage
-
Designated Area : Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[1]
-
Storage Conditions : This area should be secure, well-ventilated, and situated away from incompatible materials.[1]
-
Regulatory Compliance : Adhere to all institutional and local regulations regarding the quantity and duration of hazardous waste storage.[1]
Final Disposal
-
Licensed Disposal Company : The disposal of pharmaceutical waste must be handled by a licensed hazardous material disposal company.[1][4] These companies are equipped to manage chemical waste in compliance with federal and local regulations.[1]
-
Recommended Method : The preferred method for the final disposal of pharmaceutical waste is incineration at a permitted treatment facility.[1][3] This ensures the complete destruction of the active pharmaceutical ingredient.[1]
-
Documentation : Maintain a detailed record of the disposal process. This should include the name of the waste disposal company, the date of pickup, and a copy of the waste manifest.[1]
Vildagliptin Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of Vildagliptin waste in a laboratory setting.
Caption: Disposal workflow for Vildagliptin waste.
Methodology for Cited Experiments
The information provided in this document is based on safety data sheets and established disposal guidelines. These sources outline safety procedures and regulatory compliance requirements rather than detailing specific experimental research protocols. Therefore, methodologies for key experiments are not applicable in this context. For research-specific applications and handling, consult relevant published studies on Vildagliptin.
References
Standard Operating Procedure: Handling Vildagliptin in a Laboratory Setting
This document provides essential safety and logistical information for the handling and disposal of Vildagliptin in a research environment. The following procedures are designed to minimize risk to personnel and the environment.
Hazard Identification and Engineering Controls
Vildagliptin is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Long-lasting harmful effects to aquatic life have also been noted.[3][4] Engineering controls should be the primary method of exposure control.
-
Ventilation: Use Vildagliptin in a well-ventilated area.[1][2] A laboratory fume hood or other appropriate local exhaust ventilation is recommended.[1][5]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[1][2][6]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Vildagliptin.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A face shield may also be required.[7] |
| Hand Protection | Chemical-resistant gloves | Impermeable and resistant to the product. Standard BS EN 374:2003 is a minimum requirement.[1] Gloves should be inspected before use.[1] |
| Body Protection | Laboratory Coat | Standard lab coat. |
| Protective Clothing | Fire/flame resistant and impervious clothing may be necessary for larger quantities or specific procedures.[5] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[7] Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.[7] |
Handling and Storage Procedures
Handling:
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[2][7]
-
Avoid the formation of dust and aerosols.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]
-
Keep out of reach of children.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas.[1][7] Wear appropriate personal protective equipment as detailed in Section 2.[7][9] Avoid breathing dust.[1][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains, water courses, or the soil.[1][2][4][5]
-
Containment and Cleaning:
First Aid Measures
-
General Advice: If you feel unwell, seek medical advice and show the safety data sheet to the doctor in attendance.[1]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][9] If breathing is difficult, give oxygen.[9]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][7] Consult a physician.[7]
-
If Swallowed: Do NOT induce vomiting.[7] Rinse mouth with water.[2][5] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[7]
Disposal Plan
Dispose of Vildagliptin waste in accordance with local, regional, national, and international regulations.[3][9]
-
Waste Segregation: Designate a specific, clearly labeled container for Vildagliptin waste. Do not mix with other chemical waste unless permitted by your institution's guidelines.[3]
-
Containerization: Place the waste in a sealed, non-reactive container.[3]
-
Disposal Method: The recommended method for the disposal of pharmaceutical waste is incineration in a licensed hazardous material disposal facility.[3][5] Engage a licensed hazardous material disposal company for final disposal.[3]
Visual Guides
Caption: Vildagliptin handling and emergency workflow.
Caption: PPE selection logic for handling Vildagliptin.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. biosynth.com [biosynth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
